Formaldehyde diisopropyl acetal
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(propan-2-yloxymethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)8-5-9-7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEVXRIFJZNMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880717 | |
| Record name | propane, 2,2'-[methylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-89-0 | |
| Record name | 2,2′-[Methylenebis(oxy)]bis[propane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | propane, 2,2'-[methylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 2,2'-[methylenebis(oxy)]bis | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Formaldehyde Diisopropyl Acetal (CAS 2568-89-0): Properties, Synthesis, and Applications
Foreword: Understanding the Utility of a Niche Acetal
In the landscape of synthetic chemistry, formaldehyde diisopropyl acetal, also known as diisopropoxymethane, emerges as a compound of significant practical importance. While structurally simple, its utility extends from being a stable, less hazardous surrogate for formaldehyde to a crucial protecting group and intermediate in the synthesis of complex molecules.[1][2] This guide provides an in-depth exploration of its properties, synthesis, and key applications, tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent. We will delve into not just the "what" but the "why," providing the causal reasoning behind its reactivity and handling protocols to ensure both successful and safe implementation in the laboratory.
Physicochemical and Molecular Properties
This compound is a clear, colorless liquid characterized by a faint, fruity odor.[1] Its molecular structure consists of a central methylene carbon bonded to two isopropoxy groups. This acetal structure is the key to its chemical stability and function.
Identification and Nomenclature
-
Chemical Name: this compound
-
IUPAC Name: 2-(propan-2-yloxymethoxy)propane[3]
-
CAS Number: 2568-89-0
-
Synonyms: Diisopropoxymethane, 2,2'-(Methylenebisoxy)bispropane[2]
-
Molecular Formula: C₇H₁₆O₂[3]
-
InChI Key: WDEVXRIFJZNMKM-UHFFFAOYSA-N[4]
Tabulated Physical and Chemical Data
The physical properties of a reagent are critical for designing experiments, particularly for purification and reaction setup. The data below has been consolidated from multiple sources. Discrepancies in reported values, common for less-studied compounds, are presented as ranges to reflect the available literature.
| Property | Value | Source(s) |
| Molecular Weight | 132.20 g/mol | [3] |
| Appearance | Colorless liquid with a faint, fruity odor | [1][4] |
| Boiling Point | 109 – 127.1 °C (at 760 mmHg) | [1][2] |
| Melting Point | -69 °C | [2] |
| Density | 0.795 – 0.839 g/cm³ (at 20-25 °C) | [1][2] |
| Flash Point | 16 °C | [1] |
| Refractive Index | ~1.396 | [1] |
| Vapor Pressure | 13.7 mmHg (at 25 °C) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
| Storage Temperature | 2 – 8 °C (Refrigerator) | [2] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Topological Polar Surface Area | 18.5 Ų | [5] |
Synthesis and Chemical Reactivity
The synthesis and reactivity of this compound are governed by the principles of acetal chemistry. It is formed through an equilibrium reaction that can be manipulated to achieve high yields, and its stability under specific conditions makes it an excellent protecting group.
Synthesis Pathway: Acid-Catalyzed Acetalization
The primary route to synthesizing this compound is the acid-catalyzed reaction between formaldehyde and two equivalents of isopropanol.[2] The reaction proceeds via a hemiacetal intermediate.
Causality of Experimental Design: This is an equilibrium-limited reaction. To drive the reaction toward the product (the acetal), the water byproduct must be removed as it forms. In a laboratory setting, this is typically achieved using a Dean-Stark apparatus. For industrial-scale synthesis, reactive distillation is an efficient method where the reaction and separation occur in the same unit, continuously removing water and lower-boiling reactants to push the equilibrium forward.[6] The acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a solid-supported acid like an ion-exchange resin (e.g., Amberlyst 15), is crucial for protonating the formaldehyde carbonyl, making it more electrophilic and susceptible to nucleophilic attack by isopropanol.[6]
Caption: Acid-catalyzed synthesis of this compound.
Representative Laboratory Synthesis Protocol
This protocol is a self-validating system; successful formation of the product can be monitored by the collection of the theoretical amount of water.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The entire apparatus should be oven- or flame-dried to remove residual moisture.
-
Reagent Charging: To the flask, add isopropanol (2.2 equivalents) and a suitable non-polar solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.01 eq).
-
Reaction Initiation: Begin heating the mixture to reflux. The solvent-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the solvent will overflow back into the reaction flask.
-
Formaldehyde Addition: Once reflux is stable, slowly add a source of formaldehyde, such as paraformaldehyde (1.0 equivalent), in portions to control the exothermic reaction.
-
Monitoring and Completion: Continue refluxing until the theoretical amount of water has been collected in the trap, indicating the reaction is complete. This typically takes several hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to yield the pure this compound.
Reactivity: The Acetal as a Protecting Group
The core utility of acetals in organic synthesis is their stability profile. They are inert to strongly nucleophilic and basic reagents, such as Grignard reagents, organolithiums, and metal hydrides (e.g., LiAlH₄, NaBH₄).[7][8] This allows for selective reactions at other functional groups within a molecule. The acetal group is, however, readily cleaved under acidic aqueous conditions, regenerating the original carbonyl.[7]
This protection-deprotection strategy is fundamental in multi-step synthesis. For instance, if a molecule contains both a ketone and an ester, and only the ester needs to be reduced, the more reactive ketone can be first protected as an acetal.
Caption: General workflow for using an acetal as a protecting group.
Applications in Research and Drug Development
The specific properties of this compound lend it to several key applications in the chemical and pharmaceutical industries.
-
Safer Formaldehyde Surrogate: Formaldehyde is a gas and a known carcinogen, making it hazardous to handle. This compound is a stable liquid that can serve as a synthetic equivalent, releasing formaldehyde in situ under acidic conditions. This makes it a safer and more convenient alternative for reactions requiring controlled delivery of formaldehyde.[1]
-
Pharmaceutical Intermediates: It is used in the synthesis of active pharmaceutical ingredients (APIs).[2] Its role as a protecting group allows for the construction of complex molecular architectures by preventing unwanted side reactions, a critical aspect of modern drug synthesis.
-
Fragrance and Cosmetics: In the fragrance industry, it is used to synthesize complex organic molecules that contribute to specific scents.[2] It can also be found in cosmetics and detergents as a solvent or additive.[2]
Analytical Characterization
Confirming the identity and purity of this compound is achieved through standard spectroscopic methods. The expected spectral data are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | δ ~4.6-4.7 ppm (s, 2H): Methylene protons (-O-CH₂ -O-).δ ~3.8-4.0 ppm (septet, 2H): Isopropyl methine protons (-CH (CH₃)₂).δ ~1.1-1.2 ppm (d, 12H): Isopropyl methyl protons (-CH(CH₃ )₂). |
| ¹³C NMR | δ ~95-97 ppm: Methylene carbon (-O-C H₂-O-).δ ~68-70 ppm: Isopropyl methine carbon (-C H(CH₃)₂).δ ~22-24 ppm: Isopropyl methyl carbons (-CH(C H₃)₂). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 132 (may be weak).Key Fragments: m/z = 117 ([M-CH₃]⁺), m/z = 87 ([M-OCH(CH₃)₂]⁺), m/z = 43 ([CH(CH₃)₂]⁺, base peak).(Reference data available from NIST via PubChem)[3] |
| IR Spectroscopy | ~2970-2870 cm⁻¹: Strong C-H stretching (alkane).~1150-1050 cm⁻¹: Strong C-O stretching (ether/acetal).Absence of: Strong broad peak at ~3300 cm⁻¹ (no O-H) and strong sharp peak at ~1715 cm⁻¹ (no C=O).(Reference data available from SpectraBase via PubChem)[3] |
Safety, Handling, and Storage Protocol
This compound is a flammable liquid and requires careful handling. The following protocol is designed to mitigate risks.
Hazard Identification
-
Physical Hazards: Flammable liquid with a low flash point (16 °C). Vapors can form explosive mixtures with air.
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory tract. Avoid inhalation of vapors.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can cause vigorous or explosive reactions.[2]
Mandatory Handling Protocol
This protocol must be followed to ensure user safety and experimental integrity.
-
Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Nitrile or neoprene gloves.
-
Chemical splash goggles and a face shield.
-
A flame-retardant lab coat.
-
-
Ignition Source Control: Ensure no open flames, hot plates, or spark-producing equipment are in the vicinity. Use non-sparking tools for transfers. All equipment should be properly grounded to prevent static electricity discharge.
-
Chemical Transfer: When transferring the liquid, use a syringe or cannula for smaller quantities. For larger quantities, pour slowly and carefully to minimize splashing and vapor generation.
-
Spill Management: In case of a spill, immediately evacuate non-essential personnel. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated before re-entry.
-
Storage: Store in a tightly sealed, properly labeled container in a designated flammable liquids cabinet or a refrigerator rated for flammable material storage (2-8 °C).[2] Storing in a cool environment minimizes vapor pressure and reduces fire risk.
-
Waste Disposal: Dispose of all waste materials (including empty containers and contaminated absorbents) in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound (CAS 2568-89-0) is a valuable reagent whose utility is rooted in the predictable and stable nature of its acetal functional group. It serves as a practical solution for handling formaldehyde chemistry more safely and as a robust protecting group essential for the multi-step synthesis of complex targets in pharmaceuticals and other industries. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is paramount for its effective and safe application in the laboratory.
References
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LookChem. (n.d.). Cas 2568-89-0, this compound. Retrieved from [Link]
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
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Farmer, S. (2021, December 27). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
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Clinisciences. (n.d.). AG00BSBA-250mg | this compound [2568-89-0]. Retrieved from [Link]
- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.
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Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
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PubChem. (n.d.). 2,2'-(Methylenebis(oxy))bis(propane). National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (2024, August 5). Four-electron reduction of CO2: from formaldehyde and acetal synthesis to complex transformations. Chemical Science. Retrieved from [Link]
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ACS Publications. (n.d.). Acetalization of Formaldehyde with Methanol in Batch and Continuous Reactive Distillation Columns. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Preparation of Formaldehyde and Acetaldehyde Acetals' Acetals are useful as protecting groups for both carbonyl compounds and al. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Diisopropoxymethane from Formaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of diisopropoxymethane, a valuable acetal with applications in various chemical industries. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the fundamental principles of the acid-catalyzed reaction between formaldehyde and isopropanol, offering a detailed exploration of reaction mechanisms, a comparative analysis of catalytic systems, and meticulously outlined experimental protocols. Furthermore, this guide addresses the critical aspects of product purification, characterization, and safety considerations inherent to the synthesis process. The content is structured to provide not only procedural instructions but also the underlying scientific rationale to empower researchers in optimizing this important transformation.
Introduction: The Significance and Applications of Diisopropoxymethane
Diisopropoxymethane (DIPM), also known as formaldehyde diisopropyl acetal, is a diether with the chemical formula C₇H₁₆O₂.[1] It serves as a versatile building block and solvent in organic synthesis. Its utility stems from the acetal functional group, which can act as a protective group for diols or as a source of a methylene bridge. As a safer alternative to formaldehyde, its reduced volatility and lower toxicity make it an attractive reagent in various chemical transformations.[1] This guide will provide a detailed exploration of its synthesis, focusing on the acid-catalyzed reaction of formaldehyde with isopropanol.
The Chemical Foundation: Reaction Mechanism and Thermodynamics
The synthesis of diisopropoxymethane from formaldehyde and isopropanol is a classic example of an acid-catalyzed acetalization reaction. The overall transformation can be represented as follows:
CH₂O + 2 (CH₃)₂CHOH ⇌ (CH₃)₂CHOCH₂OCH(CH₃)₂ + H₂O
The reaction proceeds in a stepwise manner, initiated by the protonation of the formaldehyde carbonyl group, which enhances its electrophilicity.
Stepwise Reaction Mechanism
The acid-catalyzed formation of diisopropoxymethane involves the following key steps:
-
Protonation of Formaldehyde: The acid catalyst (H⁺) protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Isopropanol: A molecule of isopropanol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal.
-
Deprotonation to Form Hemiacetal: A base (such as another molecule of isopropanol or the conjugate base of the acid catalyst) removes a proton to yield a hemiacetal intermediate, isopropoxymethanol.
-
Protonation of the Hemiacetal: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Formation of a Resonance-Stabilized Carbocation: The departure of a water molecule results in the formation of a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of isopropanol attacks the carbocation.
-
Deprotonation to Yield Diisopropoxymethane: A final deprotonation step yields the diisopropoxymethane product and regenerates the acid catalyst.
Caption: Acid-catalyzed mechanism for diisopropoxymethane synthesis.
Catalytic Systems: A Comparative Analysis
The choice of acid catalyst is paramount in the synthesis of diisopropoxymethane, influencing reaction rates, yields, and the ease of product purification. Both homogeneous and heterogeneous catalysts have been effectively employed.
Homogeneous Catalysts
Traditional mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective homogeneous catalysts for this reaction. They offer high catalytic activity due to their excellent solubility in the reaction medium. However, their use presents challenges in terms of catalyst separation from the product and potential for corrosion. Neutralization and subsequent aqueous workup are typically required, which can lead to product loss and the generation of salt waste.
Heterogeneous Catalysts
Solid acid catalysts are often preferred in industrial settings due to their operational advantages. Acidic ion-exchange resins, such as the sulfonated polystyrene-divinylbenzene resin Amberlyst-15, are widely used.[2] These catalysts are easily separated from the reaction mixture by simple filtration, allowing for their reuse and simplifying the purification process. Other solid acid catalysts, including zeolites and acid-treated clays, can also be utilized.
| Catalyst Type | Catalyst Example | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid (H₂SO₄) | High activity, low cost. | Difficult to separate, corrosive, generates waste. |
| p-Toluenesulfonic Acid | High activity, crystalline solid. | Difficult to separate, generates waste. | |
| Heterogeneous | Amberlyst-15 | Easily separable, reusable, non-corrosive. | Higher initial cost, potential for lower activity. |
| Zeolites (e.g., HZSM-5) | Shape selectivity, high thermal stability. | Can be prone to deactivation, diffusion limitations. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of diisopropoxymethane using both homogeneous and heterogeneous catalysts.
Protocol 1: Synthesis using a Homogeneous Catalyst (Sulfuric Acid)
Materials:
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Isopropanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isopropanol (e.g., 200 mL) and formaldehyde (e.g., 0.5 moles).
-
Slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the stirred solution. The addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 127°C.[1]
Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)
Materials:
-
Formaldehyde (as trioxane or paraformaldehyde for anhydrous conditions)
-
Isopropanol
-
Amberlyst-15 ion-exchange resin
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, distillation apparatus.
Procedure:
-
Activate the Amberlyst-15 resin by washing with isopropanol and drying.
-
In a round-bottom flask, combine isopropanol (e.g., 200 mL), formaldehyde source (e.g., 0.5 moles of formaldehyde from trioxane), and the activated Amberlyst-15 resin (e.g., 5-10 wt% of reactants).
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours.
-
Monitor the reaction progress by GC or NMR.
-
Upon completion, cool the mixture to room temperature.
-
Remove the catalyst by filtration. The catalyst can be washed with isopropanol and reused.
-
Purify the filtrate by fractional distillation to obtain diisopropoxymethane.
Caption: Generalized experimental workflow for diisopropoxymethane synthesis.
Product Purification and Characterization
Purification of diisopropoxymethane requires careful attention due to potential challenges. The presence of water from the reaction can lead to the formation of azeotropes with isopropanol, making complete separation by simple distillation difficult.
Purification Strategies
-
Fractional Distillation: This is the primary method for purifying diisopropoxymethane. A fractionating column with sufficient theoretical plates is recommended to effectively separate the product from unreacted isopropanol and any byproducts.
-
Aqueous Workup: Washing the crude product with water helps to remove water-soluble impurities, including residual formaldehyde and isopropanol. However, some product may be lost due to its partial solubility in water.
-
Drying: Thorough drying of the organic phase before distillation is crucial to prevent the co-distillation of water.
Characterization
The identity and purity of the synthesized diisopropoxymethane can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (132.2 g/mol ).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
¹H NMR: Expect signals corresponding to the methine protons of the isopropyl groups, the methyl protons of the isopropyl groups, and the methylene protons of the central CH₂ group.
-
¹³C NMR: Expect signals for the methyl, methine, and methylene carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show strong C-O stretching bands characteristic of an acetal and the absence of a broad O-H band from the starting isopropanol.
Safety Considerations
The synthesis of diisopropoxymethane requires adherence to strict safety protocols due to the hazardous nature of the reactants.
-
Formaldehyde: A known human carcinogen and a potent irritant to the eyes, skin, and respiratory tract. All manipulations should be performed in a well-ventilated fume hood.
-
Isopropanol: A flammable liquid and an irritant. Avoid sources of ignition and ensure adequate ventilation.
-
Sulfuric Acid: Highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diisopropoxymethane: A flammable liquid. Handle with care and avoid exposure to heat or open flames.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before commencing any experimental work.
Conclusion
The synthesis of diisopropoxymethane from formaldehyde and isopropanol is a robust and well-established chemical transformation. The choice between homogeneous and heterogeneous acid catalysis allows for flexibility in experimental design, with heterogeneous catalysts offering significant advantages in terms of product purification and catalyst reusability. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable chemical compound for a wide range of applications.
References
- Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC. (n.d.).
- Cas 2568-89-0,this compound | lookchem. (n.d.).
-
Amberlyst-15 in organic synthesis - Arkivoc. (n.d.). Retrieved January 29, 2026, from [Link]
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Formaldehyde diisopropyl acetal molecular weight and formula
Technical Whitepaper: Formaldehyde Diisopropyl Acetal Systematic Characterization, Synthesis, and Application in Chemical Development [1][2]
Part 1: Executive Summary
This compound (FDIPA) —systematically known as diisopropoxymethane —represents a specialized class of acetal solvents and reagents utilized in advanced organic synthesis and pharmaceutical formulation.[1] Unlike its lower homolog, dimethoxymethane (DMM), FDIPA offers a unique balance of lipophilicity, boiling point elevation, and hydrolytic stability due to the steric bulk of its isopropyl groups.[1]
This guide serves as a definitive technical resource for researchers and drug development professionals.[1] It moves beyond basic property listing to explore the mechanistic utility of FDIPA: how its structure dictates its behavior in acid-catalyzed deprotection, its role as a formaldehyde surrogate, and its potential as a pH-responsive linker in drug delivery systems.[1]
Part 2: Physicochemical Profile & Structural Analysis
The fundamental utility of FDIPA lies in its molecular architecture.[1] The central methylene carbon is flanked by two bulky isopropoxy groups, providing significant steric shielding compared to primary alkyl acetals.[1]
Table 1: Critical Physicochemical Properties
| Property | Value | Technical Context |
| Chemical Name | This compound | Systematic: Diisopropoxymethane |
| CAS Number | 2568-89-0 | Unique identifier for regulatory tracking |
| Molecular Formula | C₇H₁₆O₂ | High C/O ratio implies high lipophilicity |
| Molecular Weight | 132.20 g/mol | Calculated: (7×12.[1][2][3][4][5][6]01) + (16×1.008) + (2×16.[1]00) |
| Boiling Point | 117–120 °C | Suitable for medium-temperature reflux reactions |
| Density | 0.82 g/cm³ | Less dense than water; facilitates phase separation |
| Refractive Index | 1.396 | Useful for purity verification via refractometry |
| Solubility | Immiscible in water; Soluble in EtOH, Ether | Excellent for extracting non-polar intermediates |
Structural Logic & Steric Implications
The isopropyl groups in FDIPA exert a steric protective effect on the acetal oxygens.[1] In biological or synthetic contexts, this steric hindrance retards the rate of protonation and subsequent hydrolysis compared to unbranched acetals.[1] This property is critical when designing controlled-release mechanisms where a delayed response to acidic environments (e.g., the lysosome or tumor microenvironment) is required.[1]
Part 3: Synthesis & Manufacturing Protocols
The synthesis of FDIPA is an equilibrium-driven process.[1] To achieve high yields, the reaction kinetics must be manipulated by removing water, typically via azeotropic distillation.[1]
Protocol: Acid-Catalyzed Acetalization
Reagents:
-
Paraformaldehyde (Solid source of formaldehyde, minimizes initial water content).[1]
-
Isopropanol (Excess, acts as solvent and reactant).[1]
-
p-Toluenesulfonic acid (p-TsOH) (Catalyst).[1]
-
Toluene or Cyclohexane (Entrainer for water removal).[1]
Methodology:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap, suspend paraformaldehyde (1.0 eq) in isopropanol (2.5 eq) and toluene.
-
Catalysis: Add p-TsOH (0.01 eq). The acidity protonates the depolymerizing formaldehyde, making it susceptible to nucleophilic attack by isopropanol.[1]
-
Reflux: Heat to reflux.[1] As the reaction proceeds, water is generated.[1][7] The toluene/water/isopropanol ternary azeotrope carries water into the trap.[1]
-
Equilibrium Shift: Continue reflux until water evolution ceases. This ensures the reversible reaction $ \text{R-OH} + \text{HCHO} \rightleftharpoons \text{Acetal} + \text{H}_2\text{O} $ is driven to completion.[1]
-
Purification: Neutralize the catalyst with sodium bicarbonate. Distill the organic layer to isolate FDIPA (BP ~118°C).
Visualization: Synthesis Pathway
Figure 1: The synthesis relies on driving the equilibrium forward by continuously removing the water byproduct.[1][7]
Part 4: Reactivity & Stability (Hydrolysis Mechanism)[1]
For drug development professionals, the hydrolysis profile of FDIPA is its most significant attribute.[1] Acetals are stable to base and nucleophiles but sensitive to acid.[1]
Mechanism of Action: Acid-Catalyzed Hydrolysis[1][8]
-
Protonation: An ether oxygen is protonated by environmental acid (
).[1] -
Cleavage: The bond breaks, releasing one molecule of isopropanol and forming a resonance-stabilized oxonium ion .[1]
-
Water Attack: Water attacks the electrophilic carbon of the oxonium ion.[1][8]
-
Collapse: A hemiacetal forms, which rapidly decomposes into formaldehyde and the second isopropanol molecule.[1]
Why this matters: In prodrug design, this mechanism allows the release of active agents (if linked via the acetal) specifically in acidic tissues (e.g., inflamed tissue, pH < 6.[1]5) while remaining stable in systemic circulation (pH 7.4).[1]
Visualization: Hydrolysis Mechanism
Figure 2: The formation of the oxonium ion is the rate-limiting step, influenced by the steric bulk of the isopropyl groups.[1]
Part 5: Applications in R&D and Drug Development
Solvent Engineering
FDIPA is a "green" alternative to chlorinated solvents and lower ethers.[1]
-
Grignard Reactions: Like THF, the oxygens in FDIPA can coordinate magnesium, stabilizing Grignard reagents, but its higher boiling point allows for higher reaction temperatures.[1]
-
Extraction: Its hydrophobicity (
chain equivalent) makes it excellent for partitioning organic compounds from aqueous phases.[1]
Formaldehyde Surrogate
Handling gaseous formaldehyde is hazardous.[1] FDIPA acts as a "masked" formaldehyde source.[1]
-
Reaction: In the presence of a Lewis acid (e.g.,
), FDIPA generates an electrophilic oxonium species in situ.[1] -
Application: Used in Prins reactions or Mannich reactions to introduce a methylene bridge (
) without handling toxic formalin solutions.[1]
pH-Sensitive Linkers (Prodrugs)
While less common than cyclic acetals, acyclic acetals like FDIPA serve as models for pH-sensitive drug linkers.[1]
-
Concept: Conjugating a drug with a hydroxyl group to a formaldehyde acetal creates a promoiety that cleaves in the acidic endosome.[1]
-
Advantage: The isopropyl group provides a slower hydrolysis rate than methyl groups, allowing for "fine-tuning" of the release kinetics.[1]
Part 6: Safety & Handling
-
Flammability: Highly flammable liquid.[1] Flash point ~16°C. Grounding is mandatory during transfer.[1]
-
Toxicity: Metabolizes to isopropanol and formaldehyde.[1] Formaldehyde is a known carcinogen; therefore, FDIPA must be handled in a fume hood to prevent inhalation of hydrolysis vapors.[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent autoxidation to peroxides, although acetals are generally more resistant to peroxide formation than ethers.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520226, Methane, diisobutoxy- (Analogous Structure Reference). Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1][9][10] (Standard text for acetal hydrolysis mechanisms).
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Reference for acetal formation and cleavage protocols).
-
ChemSRC (2025). Diisopropoxymethane MSDS and Physical Data. Retrieved from [Link][1]
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A Comprehensive Technical Guide to the Solubility of Formaldehyde Diisopropyl Acetal in Organic Solvents
Introduction
Formaldehyde diisopropyl acetal (also known as diisopropoxymethane) is a valuable compound in organic synthesis, often utilized as a protecting group for diols and as a synthetic intermediate.[1] Its efficacy in these applications is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility behavior is paramount for researchers, process chemists, and drug development professionals to ensure optimal reaction conditions, facilitate purification processes, and develop robust formulations.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, present qualitative solubility data based on established chemical principles, and provide detailed, field-proven methodologies for the precise experimental determination of its solubility.
Theoretical Framework: Understanding the "Why" of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2] This axiom is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.[2]
This compound possesses a molecular structure that dictates its solubility profile. The presence of two ether oxygen atoms introduces polarity and the capacity for hydrogen bond acceptance.[3] However, the two isopropyl groups and the central methylene group contribute to its nonpolar, lipophilic character. This dual nature suggests that this compound will exhibit favorable solubility in a broad spectrum of organic solvents, from polar aprotic to nonpolar.
The following diagram illustrates the key molecular features of this compound that influence its solubility:
Caption: Key molecular features of this compound governing its solubility.
Qualitative Solubility Profile in Common Organic Solvents
While precise quantitative data for this compound is not extensively published, its structural characteristics and the behavior of similar compounds, such as diisopropyl ether, allow for a reliable prediction of its qualitative solubility. The following table summarizes the expected solubility in various classes of organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Propanol, Butanol | Miscible | The ether groups of the acetal can accept hydrogen bonds from the hydroxyl groups of the alcohols, and the alkyl groups are compatible. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Both are polar aprotic solvents, and their polarities are well-matched for strong dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Miscible | "Like dissolves like" is strongly applicable here. Both solute and solvents are ethers, ensuring favorable intermolecular forces. |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylenes | Soluble to Miscible | The nonpolar alkyl groups of the acetal interact favorably with the aromatic rings via van der Waals forces.[4][5] |
| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Soluble to Miscible | These solvents have polarities that are compatible with this compound, facilitating dissolution.[6] |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents allows for effective solvation of the polar ether portion of the acetal. |
| Nonpolar Hydrocarbons | Hexane, Heptane, Cyclohexane | Soluble to Sparingly Soluble | Solubility will depend on the balance of polar and nonpolar interactions. While the alkyl groups are compatible, the polar ether core may limit miscibility. |
| Water | Insoluble | The large nonpolar alkyl groups dominate, preventing significant interaction with the highly polar water molecules.[1] |
Experimental Determination of Solubility: A Self-Validating Protocol
For applications requiring precise solubility data, experimental determination is essential. The following protocol outlines a robust and self-validating method for determining the solubility of this compound in an organic solvent of interest. The "shake-flask" method is a widely accepted technique for this purpose.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method (e.g., NMR)[8][9]
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a known volume (e.g., 5.00 mL) of the selected organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that undissolved solute remains.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system is considered at equilibrium when the concentration of the solute in the liquid phase remains constant over time.
-
-
Sampling and Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved material to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the calibration standards and the diluted sample solution using a validated GC-FID or quantitative NMR method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area for GC) against the concentration of the standards.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
The solubility can be expressed in various units, such as g/100 mL, mol/L, or as a weight percentage.
-
Self-Validation and Trustworthiness
To ensure the trustworthiness of the results, the following self-validating checks should be incorporated:
-
Multiple Time Points: Analyze samples taken at different equilibration times (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility values should be consistent across the later time points.
-
Reproducibility: Prepare and analyze multiple replicate samples to assess the precision of the method.
-
Mass Balance: After sampling, carefully evaporate the solvent from the remaining slurry and weigh the residual solute. This can provide a rough confirmation of the solubility measurement.
Conclusion
This compound is a versatile organic compound with broad solubility in a wide array of organic solvents. Its molecular structure, containing both polar ether functionalities and nonpolar alkyl groups, allows for favorable interactions with alcohols, ketones, ethers, aromatic hydrocarbons, and halogenated solvents. For applications demanding high precision, the detailed experimental protocol provided in this guide offers a reliable and self-validating approach to quantify its solubility in any organic solvent of interest. A thorough understanding and experimental verification of solubility are critical for the successful application of this compound in research, development, and manufacturing.
References
-
ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility. ASTM E1148-02(2010). [Link]
-
Ataman Kimya. (n.d.). DIISOPROPYL ETHER. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520225, 2,2'-(Methylenebis(oxy))bis(propane). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8153, Xylene. Retrieved from [Link]
-
DEZA, a.s. (n.d.). Aromatic solvents. Retrieved from [Link]
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University of Massachusetts Lowell. (n.d.). HALOGENATED SOLVENTS. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of Diisopropoxymethane
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropoxymethane, a formal acetal, finds utility in various chemical syntheses. A thorough understanding of its thermodynamic stability is paramount for its safe handling, storage, and application, particularly in the context of pharmaceutical development where process safety and product purity are critical. This guide provides a comprehensive technical overview of the thermodynamic stability of diisopropoxymethane, addressing both theoretical and practical aspects. It delves into the key factors governing its stability, including its susceptibility to hydrolysis and auto-oxidation leading to peroxide formation. In the absence of extensive experimental thermodynamic data in the public domain, this guide uniquely presents a robust framework for the computational prediction of key thermodynamic parameters. Furthermore, it outlines detailed experimental protocols for the empirical assessment of thermal stability and peroxide content, ensuring a self-validating system of analysis.
Introduction: The Chemical Nature and Importance of Diisopropoxymethane Stability
Diisopropoxymethane ((CH₃)₂CHOCH₂OCH(CH₃)₂) is a dialkoxymethane characterized by the presence of two isopropyl ether groups attached to a central methylene carbon. As an acetal, its stability is intrinsically linked to the chemical behavior of the acetal functional group. While acetals are generally stable under neutral and basic conditions, they are susceptible to hydrolysis in acidic environments.[1][2] This reactivity is a cornerstone of their use as protecting groups in organic synthesis.[1]
However, the thermodynamic stability of diisopropoxymethane extends beyond its hydrolytic pathway. A significant, and often hazardous, aspect of its chemistry is its propensity to form explosive peroxides upon storage and exposure to atmospheric oxygen.[3] This auto-oxidation process is a critical safety consideration for any professional working with this compound.
This guide will explore the thermodynamic landscape of diisopropoxymethane through three primary lenses:
-
Theoretical Thermodynamic Stability: Estimation of fundamental thermodynamic properties such as enthalpy and Gibbs free energy of formation.
-
Chemical Decomposition Pathways: A detailed examination of the mechanisms of hydrolysis and peroxide formation.
-
Experimental Assessment of Stability: Practical, step-by-step protocols for evaluating the thermal stability and peroxide content of diisopropoxymethane.
The following diagram illustrates the logical flow of this comprehensive guide.
Caption: Logical structure of the technical guide.
Theoretical Thermodynamic Stability: A Computational Approach
Rationale for Computational Methods
High-accuracy composite methods, such as the Gaussian-n (G3, G4) theories, are well-established for calculating thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[6][7] These methods systematically combine results from different levels of theory and basis sets to achieve a high degree of accuracy.[8] For a molecule of the size of diisopropoxymethane, these methods offer a balance of accuracy and computational feasibility.
An alternative, less computationally intensive approach is the Benson group increment theory.[4][5] This method estimates thermodynamic properties by summing the contributions of constituent molecular groups.[9] While generally less accurate than high-level ab initio calculations, it can provide a rapid and useful estimation.
Proposed Computational Workflow for Determining Thermodynamic Parameters
The following workflow outlines the steps to calculate the standard enthalpy and Gibbs free energy of formation of diisopropoxymethane using a high-accuracy composite method like G3 theory within a computational chemistry package such as Gaussian.[10][11]
Caption: Computational workflow for thermodynamic property prediction.
Step-by-Step Methodology:
-
Geometry Optimization: The first step is to find the lowest energy conformation of the diisopropoxymethane molecule. This is typically done using a reliable density functional theory (DFT) method, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d)).
-
Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[10]
-
Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using more accurate levels of theory and larger basis sets, as prescribed by the chosen composite method (e.g., G3 theory).[6][12]
-
Composite Energy Calculation: The energies from the various calculations are combined in a specific manner defined by the composite method's protocol to yield a highly accurate total electronic energy.
-
Calculation of Thermodynamic Properties: The standard enthalpy of formation at 298.15 K can be calculated using the atomization method. This involves calculating the enthalpy change for the reaction that breaks the molecule into its constituent atoms in their gaseous standard states. The Gibbs free energy of formation can be calculated similarly, incorporating the entropy change of the atomization reaction.
Table 1: Estimated Thermodynamic Properties of Diisopropoxymethane
| Thermodynamic Property | Estimated Value (Method) | Significance |
| Standard Enthalpy of Formation (ΔHf°) | To be calculated (G3 Theory) | Indicates the energy released or absorbed upon formation from its elements. A negative value signifies an exothermic formation and greater enthalpic stability. |
| Standard Gibbs Free Energy of Formation (ΔGf°) | To be calculated (G3 Theory) | Represents the spontaneity of the formation reaction under standard conditions. A negative value indicates a spontaneous process. |
Chemical Decomposition Pathways
The thermodynamic stability of diisopropoxymethane is practically defined by its susceptibility to decomposition. The two primary pathways of concern are hydrolysis and auto-oxidation.
Hydrolysis: The Role of Acidity
Acetals are stable in neutral to basic conditions but readily undergo hydrolysis in the presence of acid and water to revert to the parent aldehyde (formaldehyde in this case) and alcohol (isopropanol).[1][2] The reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water.[2]
Mechanism of Acid-Catalyzed Hydrolysis:
The hydrolysis proceeds through a stepwise mechanism involving protonation of one of the ether oxygens, followed by the departure of an isopropanol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation and repetition of the process on the second alkoxy group leads to the final products.[1]
Caption: Simplified mechanism of acid-catalyzed hydrolysis of diisopropoxymethane.
Auto-oxidation and Peroxide Formation: A Significant Hazard
Like many ethers and acetals, diisopropoxymethane is prone to auto-oxidation in the presence of oxygen, a process that is often initiated by light.[3] This free-radical chain reaction leads to the formation of hydroperoxides and peroxides, which are thermally and mechanically unstable and can be explosive, especially upon concentration.[13]
Mechanism of Peroxide Formation:
The generally accepted mechanism involves the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen by a radical initiator. The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another diisopropoxymethane molecule, propagating the chain reaction and forming a hydroperoxide.[14]
Caption: Free-radical chain mechanism for peroxide formation in diisopropoxymethane.
Experimental Assessment of Stability
To ensure the safe use of diisopropoxymethane, particularly for material that has been stored for some time, experimental verification of its stability is crucial. The following protocols are designed to provide a comprehensive assessment.
Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is an excellent tool for screening for exothermic decomposition events that could indicate thermal instability.[16][17]
Experimental Protocol for DSC Analysis:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 2-5 mg of diisopropoxymethane into a volatile sample pan (hermetically sealed aluminum pan with a pinhole lid).[18] An empty, hermetically sealed pan should be used as a reference.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a suitable upper limit (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).[15] The upper-temperature limit should be determined by a preliminary TGA scan to avoid significant sample loss before decomposition.[18]
-
Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis: Analyze the resulting thermogram for any exothermic events (peaks). Determine the onset temperature of any exotherm, which is an indicator of the temperature at which decomposition begins, and the enthalpy of the decomposition (the area under the peak).[19] A large, sharp exotherm at a relatively low temperature would indicate significant thermal instability.
Volatility and Decomposition Profile by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20][21] For diisopropoxymethane, TGA is useful for determining its boiling point and observing its decomposition profile.
Experimental Protocol for TGA Analysis:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of diisopropoxymethane into an appropriate TGA sample pan (e.g., aluminum or platinum).[1]
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).[1]
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of e.g., 20 mL/min) to isolate thermal decomposition from oxidation.
-
-
Data Analysis: The TGA curve will show a mass loss corresponding to the volatilization of the sample, followed by any mass loss due to decomposition. The onset temperature of the decomposition step provides information on the thermal stability of the compound.
Quantification of Peroxide Content
Regular testing for peroxides is a critical safety measure for stored diisopropoxymethane. A common and reliable method is iodometric titration.[22][23]
Experimental Protocol for Peroxide Value Determination (Iodometric Titration):
-
Reagent Preparation:
-
Solvent Mixture: Prepare a mixture of glacial acetic acid and a suitable organic solvent (e.g., isooctane) in a 3:2 ratio.
-
Saturated Potassium Iodide (KI) Solution: Prepare a saturated aqueous solution of potassium iodide. This should be freshly prepared or stored in the dark.
-
Standardized Sodium Thiosulfate Solution (Na₂S₂O₃): Prepare a 0.01 N or 0.1 N sodium thiosulfate solution and standardize it against a primary standard (e.g., potassium iodate).
-
Starch Indicator Solution: Prepare a 1% (w/v) starch solution.
-
-
Titration Procedure: a. In a flask, add a known volume of the solvent mixture (e.g., 30 mL). b. Add a precisely weighed amount of the diisopropoxymethane sample (e.g., 5 g). c. Add a small volume of the saturated KI solution (e.g., 0.5 mL).[24] Swirl the flask and let it stand in the dark for one minute. d. Add deionized water (e.g., 30 mL) and a few drops of the starch indicator solution. e. Titrate the liberated iodine with the standardized sodium thiosulfate solution until the blue color disappears.[25] f. Perform a blank titration using the same procedure but without the diisopropoxymethane sample.
-
Calculation: The peroxide value (in meq/kg) is calculated using the following formula: Peroxide Value = [ (V - V₀) * N * 1000 ] / m Where:
-
V = volume of Na₂S₂O₃ solution used for the sample (mL)
-
V₀ = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
m = mass of the sample (g)
-
Table 2: Summary of Experimental Stability Assessment
| Technique | Parameter Measured | Interpretation |
| DSC | Onset temperature of exotherm, Enthalpy of decomposition | Lower onset temperature and higher enthalpy indicate lower thermal stability. |
| TGA | Onset temperature of decomposition | Indicates the temperature at which significant mass loss due to decomposition begins. |
| Iodometric Titration | Peroxide Value (meq/kg) | Quantifies the concentration of hazardous peroxides. A value > 30 ppm may indicate a significant hazard.[26] |
Safe Handling and Storage
Based on the thermodynamic and chemical stability profile of diisopropoxymethane, the following handling and storage procedures are imperative:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, opaque container, away from light and sources of ignition.[26][27][28] Consider storage under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure, especially for long-term storage.[28]
-
Handling: Always handle diisopropoxymethane in a well-ventilated area, preferably in a chemical fume hood.[27] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Peroxide Monitoring: Regularly test for the presence of peroxides, especially before any distillation or evaporation process.[26][28] Label containers with the date received and the date opened to track the potential for peroxide formation.
-
Disposal: Dispose of diisopropoxymethane and any contaminated materials in accordance with local, state, and federal regulations. Never dispose of material with a high peroxide content without consulting with safety professionals.
Conclusion
The thermodynamic stability of diisopropoxymethane is a multifaceted issue that requires a comprehensive understanding of its theoretical underpinnings and practical chemical behavior. While direct experimental thermodynamic data is scarce, this guide has established a robust framework for its computational estimation. The primary drivers of its instability are acid-catalyzed hydrolysis and, more critically from a safety perspective, auto-oxidation to form explosive peroxides. The detailed experimental protocols provided for DSC, TGA, and peroxide quantification offer a self-validating system for researchers and drug development professionals to assess the stability and safety of diisopropoxymethane. By integrating theoretical understanding with rigorous experimental verification, the risks associated with this versatile compound can be effectively managed, ensuring its safe and reliable application in scientific endeavors.
References
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ProPhyPlus, thermodynamic software - Fives ProSim. (n.d.). Retrieved January 28, 2026, from [Link]
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Benson group increment theory - Grokipedia. (n.d.). Retrieved January 28, 2026, from [Link]
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Benson group increment theory - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]
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Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764–7776. [Link]
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Barroso, J. (2019, August 7). Useful Thermochemistry from Gaussian Calculations. Dr. Joaquin Barroso's Blog. Retrieved from [Link]
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Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Retrieved January 28, 2026, from [Link]
- Peroxides and peroxide- forming compounds. (2001). Chemical Health & Safety, 8(5), 15-22.
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Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (2000, June 2). Thermochemistry in Gaussian. Retrieved from [Link]
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Thermodynamics Software - Thermo-Calc Software. (n.d.). Retrieved January 28, 2026, from [Link]
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ASTM E537-20, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2020,
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Determining Volatile Organic Compounds by Differential Scanning Calorimetry. (n.d.). TA Instruments. Retrieved from [Link]
- 2020 Differential Scanning Calorimetry (DSC) Practical Training Course. (2020). TA Instruments.
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Safe Handling and Disposal of Peroxide Forming Chemicals. (n.d.). University of Pittsburgh. Retrieved from [Link]
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Peroxide Value of Edible Oils and Fats using Titration. (n.d.). Mettler Toledo. Retrieved from [Link]
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Sample Preparation – DSC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
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Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Retrieved from [Link]
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The Thermal Stability of Chemicals by Differential Scanning Calorimetry. (n.d.). Scribd. Retrieved from [Link]
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Peroxide Forming Chemical Storage Guidelines. (n.d.). Concordia University. Retrieved from [Link]
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Peroxides are often added to free-radical reactions as initiators... (n.d.). Study Prep in Pearson+. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC) – Online Training Course. (2012, December 20). YouTube. Retrieved from [Link]
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Thermal Stability Testing. (n.d.). Fauske & Associates, LLC. Retrieved from [Link]
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GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (n.d.). Retrieved from [Link]
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The Development of Organic Peroxide Mediated Oxidations. (n.d.). CORE. Retrieved from [Link]
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Determination of Peroxide value (POV) in fats and oils. (n.d.). Xylem Analytics. Retrieved from [Link]
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Benson Module. (2023, September 6). Metso. Retrieved from [Link]
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Interpreting DSC Data. (n.d.). UCSB MRL. Retrieved from [Link]
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Determination of Peroxide Value in Oil: Insights and Methods. (2023, December 17). CDR FoodLab®. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Formaldehyde Diisopropyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of formaldehyde diisopropyl acetal, also known as diisopropoxymethane. As a valuable protecting group and synthetic intermediate in organic chemistry, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document moves beyond a simple data sheet to provide a comprehensive analysis grounded in fundamental NMR principles and practical, field-tested insights.
Introduction: The Structural Significance of this compound
This compound (C₇H₁₆O₂) is an organic compound formed from the reaction of formaldehyde with two equivalents of isopropanol under acidic conditions. Its utility in organic synthesis stems from its stability under neutral to basic conditions and its facile deprotection under acidic conditions, making it an effective protecting group for diols.
A foundational understanding of its ¹H NMR spectrum is paramount for any researcher utilizing this compound. NMR spectroscopy serves as a powerful tool for verifying the structure and purity of the acetal. This guide will dissect the expected ¹H NMR spectrum, explaining the underlying principles that govern the chemical shifts, signal multiplicities, and coupling constants.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.
Molecular Structure and Proton Environments:
Caption: Molecular structure of this compound highlighting the three distinct proton environments (Ha, Hb, Hc).
Based on the analysis of structurally similar compounds and established NMR principles, the following spectral characteristics are anticipated:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| Methylene protons (O-CH₂ -O) | ~4.6 - 4.8 | Singlet | 2H | N/A |
| Methine protons (-CH (CH₃)₂) | ~3.6 - 3.8 | Septet | 2H | ~6.0 - 7.0 |
| Methyl protons (-CH(CH₃ )₂) | ~1.1 - 1.2 | Doublet | 12H | ~6.0 - 7.0 |
In-depth Analysis of Each Signal
-
Methylene Protons (O-CH₂-O): The two protons of the central methylene group are chemically equivalent and are flanked by two oxygen atoms. This environment results in significant deshielding, pushing their chemical shift downfield to an estimated range of 4.6-4.8 ppm.[1] Since there are no adjacent protons, this signal will appear as a sharp singlet.
-
Methine Protons (-CH(CH₃)₂): The two methine protons of the isopropyl groups are also chemically equivalent. Each is bonded to an oxygen atom, which deshields them, leading to a chemical shift in the region of 3.6-3.8 ppm. Each methine proton is coupled to the six equivalent protons of the adjacent methyl groups. According to the n+1 rule, this results in a septet (a signal split into seven lines).[2]
-
Methyl Protons (-CH(CH₃)₂): The twelve methyl protons, distributed among four methyl groups, are all chemically equivalent due to free rotation. These protons are the most shielded in the molecule, and their signal is expected to appear upfield at approximately 1.1-1.2 ppm. Each methyl group is coupled to the single adjacent methine proton, resulting in a doublet (a signal split into two lines).[2] The coupling constant for this doublet will be identical to that of the methine septet.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, adherence to a rigorous experimental protocol is essential. This protocol ensures the accuracy and reproducibility of the spectral data.
Sample Preparation Workflow
Caption: Standard workflow for preparing an NMR sample of this compound.
Step-by-Step Methodology:
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for organic compounds and its relatively clean spectral window.[3] The residual proton signal of CDCl₃ at ~7.26 ppm can serve as a secondary chemical shift reference.[3]
-
Sample Concentration: Weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4] Gently swirl the vial to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Final Volume Adjustment: Ensure the final liquid height in the NMR tube is approximately 4-5 cm to optimize the shimming process.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for routine analysis. |
| Solvent | CDCl₃ | Standard solvent for non-polar organic compounds. |
| Temperature | 298 K | Standard operating temperature. |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise ratio with the given sample concentration. |
| Relaxation Delay | 1-2 s | Allows for adequate relaxation of protons between scans. |
| Acquisition Time | 2-4 s | Determines the resolution of the spectrum. |
| Spectral Width | 12-16 ppm | Encompasses the expected chemical shift range for organic molecules. |
Data Processing and Interpretation
Following data acquisition, the Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum.
Data Processing Workflow:
Caption: Standard workflow for processing raw NMR data.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration: The area under each signal is integrated to determine the relative number of protons contributing to each signal. The expected integration ratio for this compound is 2:2:12, which simplifies to 1:1:6.
-
Peak Picking: The precise chemical shift of each peak and the coupling constants (J-values) are determined. The J-value for the methine septet and the methyl doublet should be identical, confirming their coupling relationship.[2]
Conclusion
The ¹H NMR spectrum of this compound is a clear and interpretable representation of its molecular structure. By understanding the principles of chemical shift, spin-spin coupling, and integration, researchers can confidently identify this compound, assess its purity, and monitor its transformations in chemical reactions. The predicted spectrum, characterized by a singlet, a septet, and a doublet with a 1:1:6 integration ratio, provides a unique fingerprint for this important synthetic tool. This guide serves as a practical resource for obtaining and interpreting high-quality ¹H NMR data for this compound, thereby supporting robust and reliable scientific research.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link][5]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link][6]
-
Chegg. (2017, March 20). Solved H NMR Cyclic Acetals Sketch the H NMR spectra that. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link][1]
-
LibreTexts. (2021, October 13). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link][7]
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ACS Publications. (n.d.). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Retrieved from [Link]
-
Clinisciences. (n.d.). AG00BSBA-250mg | this compound [2568-89-0]. Retrieved from [Link][8]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][9]
-
University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link][10]
-
ResearchGate. (n.d.). Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2568-89-0,this compound. Retrieved from [Link][11]
-
University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link][12]
-
Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link][4]
-
ResearchGate. (n.d.). 13C-{1H} NMR spectra of formaldehyde solution F−W 1−3 at 20 °C. (a).... Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Common 1H NMR Splitting Patterns. Retrieved from [Link][2]
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The Architect’s Shield: A Technical Guide to Acetal Protecting Groups
Executive Summary
In the architecture of complex organic synthesis, the carbonyl group is both a linchpin and a liability. Its electrophilicity drives construction but invites destruction during hydride reductions or organometallic additions. The acetal protecting group—a reversible "mask" converting reactive carbonyls into inert diethers—remains the gold standard for carbonyl defense. This guide synthesizes the historical genesis of acetal chemistry with modern mechanistic insights and rigorous experimental protocols, designed for the practicing drug development scientist.
Part 1: The Genesis – Fischer and the Glycoside
The concept of the acetal did not originate as a protecting group strategy but as a structural elucidation tool in carbohydrate chemistry.
In 1893 , German chemist Emil Fischer treated glucose with methanol in the presence of hydrogen chloride. He observed that the hemiacetal functionality of the sugar, usually in dynamic equilibrium with the open-chain aldehyde, became "locked" into a stable form. Fischer correctly identified these products as mixed acetals (glycosides), noting their resistance to basic hydrolysis and their susceptibility to acid reversion.
This discovery established the fundamental duality of the acetal: Thermodynamic Stability in Base vs. Kinetic Lability in Acid .
Key Insight: Fischer’s early work demonstrated that acetal formation is an equilibrium process governed strictly by the Law of Mass Action. To drive the reaction forward, one must either remove the water byproduct or use a vast excess of alcohol—a principle that dictates modern process chemistry.
Part 2: Mechanistic Underpinnings
To deploy acetals effectively, one must master the underlying kinetics. The formation is an acid-catalyzed nucleophilic addition-elimination sequence.
The Equilibrium Challenge
The reaction of a ketone/aldehyde with an alcohol is reversible.
The mechanism proceeds through a high-energy Oxocarbenium Ion intermediate. The visualization below details this pathway, highlighting the critical transition states.
Figure 1: Acid-catalyzed acetal formation. The formation of the Oxocarbenium ion (loss of water) is typically the Rate Determining Step (RDS).
Thermodynamic Drivers: The Chelate Effect
Why are cyclic acetals (dioxolanes/dioxanes) preferred over acyclic dimethyl acetals in drug synthesis?
-
Entropy (
): Forming a cyclic acetal from a diol releases one molecule of water while consuming one molecule of diol (2 molecules 2 molecules). Acyclic formation consumes two alcohol molecules (3 molecules 2 molecules), a hefty entropic penalty. -
Enthalpy (
): 5- and 6-membered rings possess favorable bond angles, reducing ring strain compared to the open-chain steric clashes of acyclic variants.
Part 3: Critical Experimental Protocols
Standardizing the protection step is crucial for reproducibility. The following protocol utilizes the Dean-Stark trap, the most robust method for driving the equilibrium by physical removal of water.
Protocol: Protection of a Ketone as a 1,3-Dioxolane
Objective: Convert a ketone to a cyclic acetal using ethylene glycol.
Reagents:
-
Substrate: Ketone (1.0 equiv)
-
Reagent: Ethylene Glycol (1.5 – 5.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)
-
Solvent: Toluene or Benzene (Reagent Grade)
The Workflow:
Figure 2: The Dean-Stark operational workflow for dehydration reactions.
Step-by-Step Methodology:
-
Assembly: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap arm with clean toluene.
-
Solvation: Dissolve the ketone (10 mmol) in Toluene (50 mL). Add Ethylene Glycol (20-50 mmol).
-
Note: Ethylene glycol is immiscible with toluene at room temperature; vigorous stirring is essential.
-
-
Catalysis: Add pTSA (0.5 mmol).
-
Reflux: Heat the block to ~130°C to maintain a steady reflux. The toluene/water azeotrope (bp 85°C) will carry water into the trap.[1] Water is denser than toluene and will pool at the bottom.
-
Monitoring: Continue until water evolution ceases (theoretical vol: 180 µL per 10 mmol).
-
Workup: Cool to RT. Quench with saturated aqueous NaHCO
to neutralize the acid (preventing hydrolysis). Wash the organic layer 3x with water to remove excess glycol. Dry over MgSO and concentrate.
Part 4: Stability Profiles & Orthogonality
Data-driven selection of protecting groups is vital for multi-step synthesis. Acetals are "orthogonal" to esters and silyl ethers—they survive conditions that cleave others.
Quantitative Stability Data (Hydrolysis Rates)
The following table illustrates the relative rates of hydrolysis (cleavage) in acidic media (pH 1, 25°C).
| Protecting Group Type | Structure | Relative Hydrolysis Rate ( | Stability Interpretation |
| Acyclic Dimethyl Acetal | R-C(OMe) | 10,000 | Very Labile. Cleaves in mild acid. |
| 1,3-Dioxolane (5-mem) | Cyclic (5) | 1 | Benchmark. Stable to flash chromatography. |
| 1,3-Dioxane (6-mem) | Cyclic (6) | 0.1 | Very Stable. Requires heat/strong acid to remove. |
| Dithioacetal | S-Analog | ~0 | Extremely Stable. Requires Hg(II) or oxidation to remove. |
Application Note: If your molecule contains both a 1,3-dioxolane and a dimethyl acetal, mild acidic treatment (PPTS, MeOH) will selectively cleave the acyclic acetal while leaving the cyclic ring intact.
Orthogonality Matrix
Acetals are stable against:
-
Nucleophiles: Grignard reagents (R-MgBr), Organolithiums (R-Li).
-
Bases: LDA, NaH, KOtBu.
-
Reductants: LiAlH
, NaBH , H /Pd. -
Oxidants: PCC, Jones Reagent (usually stable, though strong acid in Jones can be risky).
They are labile to:
-
Aqueous Acid: HCl, H
SO , TFA. -
Lewis Acids: TiCl
, BF ·OEt (can cause migration or cleavage).
References
-
Fischer, E. (1893).[2] "Über die Glucoside der Alkohole" (On the Glucosides of Alcohols). Berichte der deutschen chemischen Gesellschaft, 26(3), 2400–2412.[2]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive text on protecting group stability and protocols).
-
Kreevoy, M. M., & Taft, R. W. (1955).[3] "The Evaluation of Inductive and Resonance Effects on Reactivity. I. Hydrolysis Rates of Acetals". Journal of the American Chemical Society, 77(21), 5590–5595.[3] [Link]
-
Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for the hydrolysis of acetals, ketals, and ortho esters". Chemical Reviews, 74(5), 581–603. [Link]
-
Stoltz, B. M., et al. (2019). "A Small-scale Procedure for Acid-catalyzed Ketal Formation". The Journal of Organic Chemistry. (Modern adaptation of Dean-Stark for mg-scale). [Link]
Sources
An In-depth Technical Guide to 2-(propan-2-yloxymethoxy)propane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(propan-2-yloxymethoxy)propane, also known as diisopropoxymethane or formaldehyde diisopropyl acetal, is a dialkoxymethane derivative with growing significance in organic synthesis. Its unique structural features and reactivity profile make it a valuable tool for chemists, particularly in the context of protecting group strategies. This guide provides a comprehensive overview of the fundamental characteristics of 2-(propan-2-yloxymethoxy)propane, including its physicochemical properties, synthesis, spectroscopic signature, and applications, with a particular focus on its utility for professionals in research and drug development.
Physicochemical Properties
2-(propan-2-yloxymethoxy)propane is a colorless liquid with a characteristic ethereal odor. It is a relatively volatile and flammable compound. Key physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(propan-2-yloxymethoxy)propane | N/A |
| Synonyms | Diisopropoxymethane, this compound | [1][2] |
| CAS Number | 2568-89-0 | [1][2] |
| Molecular Formula | C₇H₁₆O₂ | [1][2] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| Boiling Point | 117-120 °C | [1] |
| Density | 0.8206 - 0.839 g/cm³ | [1][2] |
| Flash Point | 16 °C | [2] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
Synthesis of 2-(propan-2-yloxymethoxy)propane
The primary route for the synthesis of 2-(propan-2-yloxymethoxy)propane is the acid-catalyzed acetalization of formaldehyde with isopropanol.[1] This reaction involves the nucleophilic attack of two equivalents of isopropanol on the carbonyl carbon of formaldehyde, typically in the presence of a strong acid catalyst.
Reaction Mechanism
The synthesis proceeds through a two-step acid-catalyzed mechanism. The first step involves the protonation of the formaldehyde carbonyl group, enhancing its electrophilicity. This is followed by the nucleophilic attack of one molecule of isopropanol to form a hemiacetal. The hemiacetal is then protonated, and a molecule of water is eliminated to form a resonance-stabilized carbocation. Finally, a second molecule of isopropanol attacks the carbocation, and subsequent deprotonation yields the final product, 2-(propan-2-yloxymethoxy)propane.
Caption: Acid-catalyzed synthesis of 2-(propan-2-yloxymethoxy)propane.
Experimental Protocol: Laboratory Scale Synthesis
Materials:
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Isopropanol (anhydrous)
-
Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropanol (2.2 equivalents).
-
Slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄) to the isopropanol with stirring.
-
Add formaldehyde (1.0 equivalent) to the mixture. If using paraformaldehyde, the reaction may require gentle heating to initiate depolymerization.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure 2-(propan-2-yloxymethoxy)propane.
Spectroscopic Characterization
The structure of 2-(propan-2-yloxymethoxy)propane can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A doublet for the methyl protons of the isopropyl groups.
-
A septet for the methine proton of the isopropyl groups.
-
A singlet for the methylene protons of the central CH₂ group.
¹³C NMR: The carbon-13 NMR spectrum is expected to show three signals corresponding to:
-
The methyl carbons of the isopropyl groups.
-
The methine carbons of the isopropyl groups.
-
The methylene carbon of the central CH₂ group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(propan-2-yloxymethoxy)propane is characterized by the following key absorptions:
-
C-H stretching: Strong absorptions in the 2970-2850 cm⁻¹ region due to the sp³ C-H bonds of the methyl and methylene groups.
-
C-O stretching: Strong, characteristic C-O-C stretching vibrations in the "fingerprint" region, typically around 1150-1050 cm⁻¹. The acetal linkage will have a distinct pattern in this region.
-
C-H bending: Absorptions in the 1470-1360 cm⁻¹ region corresponding to the bending vibrations of the methyl and methylene groups.
Mass Spectrometry
The electron ionization mass spectrum of 2-(propan-2-yloxymethoxy)propane will show a molecular ion peak (M⁺) at m/z 132. The fragmentation pattern is expected to be dominated by the cleavage of the C-O bonds and the loss of isopropyl and isopropoxy groups. Common fragments would include ions corresponding to [M - CH(CH₃)₂]⁺, [M - OCH(CH₃)₂]⁺, and the stable isopropoxycarbenium ion [(CH₃)₂CHOCH₂]⁺.
Applications in Organic Synthesis
The primary application of 2-(propan-2-yloxymethoxy)propane in a research and drug development setting is as a protecting group for hydroxyl functionalities.
Acetal Protecting Group for Alcohols
The diisopropoxymethane moiety can be introduced to protect alcohols under acidic conditions, forming a mixed acetal. This protecting group is stable to a variety of reaction conditions, including basic, organometallic, and some reducing and oxidizing reagents.
Caption: Protection and deprotection of an alcohol using 2-(propan-2-yloxymethoxy)propane.
The cleavage of this acetal protecting group is typically achieved under mild acidic conditions, such as aqueous acetic acid or dilute hydrochloric acid, regenerating the original alcohol. This orthogonality makes it a useful alternative to other alcohol protecting groups in multi-step syntheses.
Safety and Handling
2-(propan-2-yloxymethoxy)propane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is important to avoid contact with skin and eyes, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Due to its volatility and flammability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[1] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(propan-2-yloxymethoxy)propane is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, well-defined spectroscopic properties, and utility as an acid-labile protecting group for alcohols make it an important tool for researchers and drug development professionals. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in the laboratory.
References
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This compound - ChemBK. (2024-04-09). Retrieved from [Link]
-
2568-89-0 | MFCD30533857 | 2,2'-[Methylenebis(oxy)]bis[propane] | AA Blocks. Retrieved from [Link]
-
CAS No : 2568-89-0| Chemical Name : 2,2'-(Methylenebisoxy)bispropane | Pharmaffiliates. Retrieved from [Link]
-
diisopropoxymethane | CAS#:2568-89-0 | Chemsrc. (2025-08-25). Retrieved from [Link]
-
Propane, 2,2'-[methylenebis(oxy)]bis- - the NIST WebBook. Retrieved from [Link]
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Navigating the Nuances of Formaldehyde Diisopropyl Acetal: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the precise manipulation of functional groups is paramount. Acetal protecting groups, such as formaldehyde diisopropyl acetal, are pivotal tools in this endeavor, enabling chemists to temporarily mask the reactivity of carbonyls while transformations are carried out elsewhere in the molecule. However, the utility of this reagent is intrinsically linked to a thorough understanding of its chemical nature and the implementation of rigorous safety protocols. This guide, designed for the discerning researcher, moves beyond a mere recitation of procedural steps to provide a deeper, scientifically-grounded understanding of the safe and effective use of this compound.
Physicochemical Characteristics: The Foundation of Safe Handling
A comprehensive grasp of a chemical's physical properties is the bedrock upon which all safety protocols are built. This compound is a colorless liquid with a characteristically faint, fruity odor. Its volatility and solubility are key determinants in how it should be handled to minimize exposure and environmental release.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | |
| Molecular Weight | 132.2 g/mol | |
| Boiling Point | 117-120 °C | |
| Density | 0.8206 g/cm³ | |
| Flash Point | 16°C | |
| Vapor Pressure | 13.7 mmHg at 25°C | |
| Solubility | Insoluble in water; Soluble in organic solvents |
The low flash point of 16°C is of critical importance, indicating that this compound is a flammable liquid that can form ignitable vapor-air mixtures at or near room temperature. This necessitates stringent control of ignition sources in any area where it is handled or stored.
Hazard Identification and Toxicological Profile: A Tale of Two Molecules
While this compound itself has limited specific toxicological data, a comprehensive hazard assessment must consider its constituent parts and potential decomposition products, namely formaldehyde and isopropanol. The primary toxicological concern stems from the potential for the acetal to hydrolyze, particularly in the presence of acid, to release formaldehyde.
Formaldehyde is a known human carcinogen and a potent irritant to the eyes, nose, throat, and respiratory system. Acute inhalation exposure can lead to symptoms ranging from coughing and wheezing to more severe conditions like pulmonary edema. Chronic exposure is associated with an increased risk of nasopharyngeal cancer and may cause an asthma-like allergy. Skin contact can result in irritation, burns, and allergic dermatitis.
Table 2: Toxicological Hazards Associated with Formaldehyde
| Hazard | Description | Key Sources |
| Carcinogenicity | Classified as a probable human carcinogen (Group B1) by the EPA. OSHA and the New Jersey Department of Health also identify it as a carcinogen. | EPA, OSHA, NJDOH |
| Acute Inhalation | Irritation of the respiratory tract, eyes, nose, and throat. Higher exposures can lead to pulmonary edema. | EPA, OSHA, NJDOH |
| Chronic Inhalation | Associated with lung and nasopharyngeal cancer. May lead to asthma-like conditions. | EPA |
| Skin Contact | Can cause severe irritation, burns, and allergic skin reactions. | NJDOH, ECHA |
| Eye Contact | Can cause severe irritation and burns, with the potential for lasting damage. | NJDOH |
Given these risks, it is imperative to treat this compound with a high degree of caution, assuming the potential for formaldehyde exposure.
The Chemistry of Application and Risk: Reactivity and Stability
This compound's utility as a protecting group is derived from its stability under neutral to strongly basic conditions. This allows for a wide range of synthetic transformations, such as reactions with organometallics or hydrides, to be performed on other parts of a molecule without affecting a protected aldehyde or ketone.
The formation of the acetal is a reversible, acid-catalyzed reaction between a carbonyl, in this case formaldehyde, and an alcohol, isopropanol. To drive the reaction to completion, water, a byproduct, must be removed. Conversely, the acetal can be hydrolyzed back to the parent carbonyl and alcohol by treatment with aqueous acid. This susceptibility to acid-catalyzed hydrolysis is the primary chemical hazard to be managed during its use and storage.
Incompatible Materials:
-
Strong Acids: Will catalyze hydrolysis, releasing flammable isopropanol and toxic formaldehyde vapors.
-
Strong Oxidizing Agents: As with many organic ethers, contact with strong oxidizers can lead to vigorous, exothermic reactions.
It is also important to note that, like other ethers, acetals have the potential to form explosive peroxides upon prolonged exposure to air and light. While this is a lesser-known hazard for acetals compared to ethers like diethyl ether, it is a prudent practice to date containers upon opening and to test for the presence of peroxides if the material has been stored for an extended period.
A Framework for Safe Laboratory Practice
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this volatile and potentially hazardous compound is a certified chemical fume hood. All manipulations of this compound, including transfers, reactions, and work-ups, should be conducted within a fume hood to minimize the inhalation of vapors.
Caption: Hierarchy of controls for managing risks associated with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Eye Protection: Chemical splash goggles are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.
Handling and Storage Protocols
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. The storage area should be separate from strong acids and oxidizing agents. All containers should be clearly labeled with the chemical name and associated hazards.
Handling:
-
Always work within a chemical fume hood.
-
Ground and bond containers during transfers to prevent static discharge, which could ignite flammable vapors.
-
Use non-sparking tools.
-
Avoid breathing vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Experimental Workflow: Acetal Protection of a Carbonyl
The following is a generalized, step-by-step methodology for the use of this compound as a protecting group. The causality behind key steps is explained to provide a deeper understanding of the process.
Objective: To protect a ketone functional group in a molecule containing an ester, allowing for the selective reduction of the ester.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the keto-ester in a non-polar, aprotic solvent (e.g., toluene).
-
Causality: The Dean-Stark apparatus is crucial for removing the water generated during the reaction, which drives the equilibrium towards acetal formation. Toluene is a suitable solvent as it forms an azeotrope with water, facilitating its removal.
-
Step 2: Addition of Reagents
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Causality: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic isopropanol (in its acetal form).
-
-
Add a molar excess of this compound.
-
Causality: While the direct reaction with formaldehyde and isopropanol is an option, using the pre-formed acetal in a transacetalization reaction can be more efficient. The excess acetal helps to drive the equilibrium.
-
Step 3: Reaction
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete as determined by an appropriate analytical technique (e.g., TLC, GC-MS), cool the reaction to room temperature.
Step 4: Work-up
-
Quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Causality: Neutralization is essential to prevent the hydrolysis of the newly formed acetal during the work-up.
-
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected product.
Step 5: Purification
-
Purify the product by an appropriate method, such as column chromatography.
The resulting molecule now has a protected ketone, and the ester can be selectively reduced using a reagent like lithium aluminum hydride, which would have otherwise reacted with the ketone.
Caption: Generalized workflow for the protection of a carbonyl group using this compound.
Emergency Response: Preparedness and Action
A clear and well-rehearsed emergency plan is critical.
Spills:
-
Evacuate non-essential personnel and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Do not allow the material to enter drains or waterways.
Fire:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
-
Do not use a direct water jet, as it may spread the flammable liquid.
-
If a fire is significant, evacuate the area and contact emergency services.
Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Caption: Decision tree for first aid response to this compound exposure.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly sealed and labeled container.
-
The waste should be segregated as a non-halogenated organic solvent.
-
Disposal must be conducted through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.
By integrating a deep understanding of the chemical properties and potential hazards of this compound with rigorous and well-reasoned safety protocols, researchers can confidently and safely leverage this valuable synthetic tool to advance their scientific objectives.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Formaldehyde. Retrieved from [Link]
-
New Jersey Department of Health (NJDOH). (n.d.). Formaldehyde - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Formaldehyde Factsheet. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for Formaldehyde. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Formaldehyde - Substance Information. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). FORMALDEHYDE. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Formaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetal. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Formaldehyde | H2CO | CID 712 - PubChem. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2568-89-0, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 2,2'-(Methylenebis(oxy))bis(propane) | C7H16O2 | CID 520225 - PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
storage conditions for formaldehyde diisopropyl acetal
Technical Guide: Storage & Stability of Formaldehyde Diisopropyl Acetal (FDIPA)
Executive Summary
This compound (FDIPA), also known as diisopropoxymethane, is a specialized reagent primarily used as a protecting group in organic synthesis and as a solvent in pharmaceutical manufacturing. Its utility is counterbalanced by two critical instability mechanisms: acid-catalyzed hydrolysis and oxidative peroxidation .[1]
This guide defines the rigorous storage conditions required to maintain the chemical integrity of FDIPA (CAS 2568-89-0).[1] Note: The CAS number 421-26-1 provided in the initial query does not correspond to standard registries for this compound; CAS 2568-89-0 is the authoritative identifier for this compound.[1] All protocols below apply to CAS 2568-89-0.
Physicochemical Profile & Stability Markers
Understanding the physical properties of FDIPA is the first line of defense against degradation.
| Parameter | Value | Critical Implication |
| CAS Number | 2568-89-0 | Use for inventory tracking and SDS verification. |
| Molecular Formula | C₇H₁₆O₂ | Acyclic acetal structure.[1] |
| Boiling Point | 118–120 °C | Volatile; requires tightly sealed containment.[1] |
| Flash Point | 16 °C (Closed Cup) | Highly Flammable .[1] Store in explosion-proof cabinets. |
| Density | 0.82 g/mL | Lighter than water; floats during aqueous spills.[1] |
| Solubility | Organic solvents | Incompatible with aqueous acids.[1] |
| Stability Class | Class B Peroxide Former | Forms explosive peroxides upon concentration.[1] |
Mechanisms of Degradation
FDIPA degrades via two distinct pathways depending on environmental exposure.[1] Understanding these pathways is essential for implementing effective preventative measures.[1]
Acid-Catalyzed Hydrolysis
Acetals are stable to bases but extremely sensitive to acids.[1] In the presence of moisture and trace acid, FDIPA hydrolyzes back to its starting materials: formaldehyde and isopropanol. This reaction is an equilibrium process driven by water concentration.[1]
Figure 1: Acid-catalyzed hydrolysis pathway of FDIPA. Moisture exclusion is critical to prevent the forward reaction.
Peroxide Formation
Like many ethers and acetals, FDIPA reacts with atmospheric oxygen to form unstable hydroperoxides.[1] This radical chain reaction is accelerated by light and heat.[1]
Figure 2: Autoxidation mechanism leading to peroxide formation.[1] Inert atmosphere storage breaks this chain.
Critical Storage Protocols
To ensure reagent integrity and laboratory safety, the following storage protocol must be strictly enforced.
Environmental Control
-
Temperature : Store at 2°C to 8°C (Refrigerated). Lower temperatures significantly retard the rate of peroxidation and hydrolysis.
-
Atmosphere : Mandatory Inert Gas Blanket .[1] Store under dry Nitrogen (N₂) or Argon (Ar).[1]
-
Why? Argon is heavier than air and provides a superior blanket for opened containers, preventing oxygen ingress.[1]
-
-
Light : Amber glass or opaque metal containers are required to block UV radiation, which initiates radical formation.[1]
Container Specifications
-
Material : Borosilicate glass or Stainless Steel.[1]
-
Seal : Teflon-lined caps are preferred to prevent leaching of plasticizers and ensure an airtight seal.[1]
-
Headspace : Minimize headspace in storage vessels.[1] If a large volume is used, transfer the remainder to smaller containers to reduce the volume of gas (and potential oxygen) above the liquid.
Shelf Life & Inventory Management
-
Unopened : 12 months from receipt (if stored at 2-8°C).[1]
-
Opened : 3-6 months.[1]
-
Mandatory Testing : Test for peroxides every 3 months after opening.[1]
Peroxide Management & Testing Protocol
FDIPA is a Class B Peroxide Former (Hazard on Concentration).[1] It must be tested before distillation or evaporation.[1]
Semi-Quantitative Peroxide Test (KI Method)
This protocol detects hydroperoxides by oxidizing iodide to iodine.[1]
Reagents:
Procedure:
-
Mix 1 mL of FDIPA with 1 mL of Glacial Acetic Acid .
-
Add 100 µL of Saturated KI solution .
-
Shake gently and wait 1 minute.
Interpretation:
| Observation | Peroxide Concentration | Action |
|---|---|---|
| Colorless | Negligible | Safe to use.[1] |
| Light Yellow | Low (< 100 ppm) | Safe for general use; do not distill.[1] |
| Brown/Orange | High (> 100 ppm) | DO NOT USE. Contact safety officer for neutralization.[1] |
Self-Validating Check: Always run a blank control (solvent only) to ensure the KI solution has not oxidized on its own.[1]
Handling & Emergency Response
-
Engineering Controls : Always handle in a certified chemical fume hood to prevent inhalation of vapors (which can metabolize to formaldehyde).[1]
-
PPE : Nitrile gloves (double-gloving recommended for prolonged contact), safety goggles, and flame-retardant lab coat.[1]
-
Spill Management :
References
-
National Institutes of Health (PubChem) . This compound (CAS 2568-89-0) Compound Summary. Retrieved from [Link]
-
Dartmouth College EHS . Peroxide-Forming Chemicals Guidelines. Retrieved from [Link][1]
-
University of Manchester . Safety Guidance on Storing of Peroxide Forming Solvents. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Use of Formaldehyde Diisopropyl Acetal as a Protecting Group for Diols
Abstract
In the landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates, the judicious use of protecting groups is a cornerstone of strategic success. This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of formaldehyde diisopropyl acetal, also known as diisopropoxymethane, as an efficient and versatile protecting group for 1,2- and 1,3-diols. We will explore the mechanistic rationale, provide field-tested protocols for both protection and deprotection, and present data to support the strategic implementation of this reagent.
Introduction: The Strategic Imperative of Diol Protection
The hydroxyl group is a ubiquitous and highly reactive functional group. In molecules possessing multiple hydroxyls, such as diols, their indiscriminate reactivity can lead to a cascade of undesired side reactions, significantly diminishing the yield and purity of the target molecule. Protecting groups serve as temporary masks, selectively shielding one or more functional groups from the reaction conditions targeted at another part of the molecule.
This compound offers a reliable method for the formation of a cyclic methylene acetal, effectively protecting 1,2- and 1,3-diols. This acetal is stable under a variety of non-acidic conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents, making it a valuable tool in the synthetic chemist's arsenal[1][2]. Its formation is readily achieved under acidic catalysis, and its removal is typically accomplished through mild acidic hydrolysis[1].
Physicochemical Properties and Handling
This compound (diisopropoxymethane) is a colorless liquid with the following properties:
| Property | Value |
| CAS Number | 2568-89-0 |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| Boiling Point | 117-120 °C |
| Density | 0.8206 g/cm³ |
Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes[3]. Store in a cool, dry, and well-ventilated area away from sources of ignition.
The Chemistry of Protection and Deprotection: A Mechanistic Overview
The protection of a diol using this compound proceeds via an acid-catalyzed acetal exchange reaction. The mechanism, illustrated below, hinges on the activation of the acetal by a proton, followed by nucleophilic attack by the diol and subsequent elimination of isopropanol to form the stable cyclic acetal.
Caption: General workflow for diol protection and deprotection.
The forward reaction is driven to completion by the removal of the isopropanol byproduct, often through azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus[1].
Deprotection is essentially the reverse of this process, facilitated by the presence of water and an acid catalyst, which hydrolyzes the cyclic acetal to regenerate the diol[1].
Experimental Protocols
Protocol for the Protection of a 1,2-Diol
This protocol provides a general procedure for the protection of a 1,2-diol as a cyclic methylene acetal using this compound.
Materials:
-
Diol substrate (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) (0.05 equiv)
-
Anhydrous toluene or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Triethylamine (for quenching)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the diol substrate (1.0 equiv) and anhydrous toluene (or DCM).
-
Add this compound (1.5 - 2.0 equiv) to the solution.
-
Add the acid catalyst (p-TsOH or CSA, 0.05 equiv).
-
If using toluene, heat the mixture to reflux and collect the isopropanol/water azeotrope in the Dean-Stark trap. If using DCM, stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench the catalyst by adding a few drops of triethylamine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Excess Acetal: Using an excess of this compound helps to drive the equilibrium towards the protected product.
-
Acid Catalyst: The acid catalyst is essential for protonating the acetal, making it susceptible to nucleophilic attack by the diol.
-
Anhydrous Conditions: The presence of water can hinder the forward reaction by competing with the diol for the activated acetal.
-
Quenching: The addition of a base like triethylamine neutralizes the acid catalyst, preventing potential deprotection during workup and purification.
Protocol for the Deprotection of the Cyclic Methylene Acetal
This protocol describes the cleavage of the cyclic methylene acetal to regenerate the free diol.
Materials:
-
Protected diol (1.0 equiv)
-
Aqueous solution of a mild acid (e.g., 80% acetic acid in water, or a dilute solution of HCl in THF/water)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the protected diol (1.0 equiv) in the chosen aqueous acidic solution in a round-bottom flask.
-
Stir the reaction at room temperature or warm gently (e.g., to 40-50 °C) to accelerate the reaction.
-
Monitor the progress of the deprotection by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography or recrystallization as needed.
Causality Behind Experimental Choices:
-
Aqueous Acid: The presence of both water and an acid catalyst is crucial for the hydrolysis of the acetal.
-
Mild Acid: Using a mild acid like acetic acid or dilute HCl helps to prevent potential side reactions with other acid-sensitive functional groups that may be present in the molecule.
-
Neutralization: The neutralization step is critical to stop the reaction and prevent any acid-catalyzed degradation of the product during workup.
Substrate Scope and Selectivity
The protection of diols with this compound is applicable to a wide range of substrates, including aliphatic and aromatic diols. The formation of the five-membered 1,3-dioxolane ring from 1,2-diols and the six-membered 1,3-dioxane ring from 1,3-diols is generally favored[4]. In polyol systems, selectivity can often be achieved based on the relative stability of the resulting cyclic acetals.
Orthogonality and Compatibility
The methylene acetal formed from this compound is stable to a wide range of reaction conditions, making it an orthogonal protecting group to many others.
Table of Compatibilities:
| Reagent/Condition | Compatibility |
| Strong Bases (e.g., n-BuLi, Grignard reagents) | High |
| Nucleophiles (e.g., amines, cyanides) | High |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | High |
| Oxidizing Agents (e.g., PCC, PDC, Swern) | High (unless strongly acidic) |
| Hydrogenolysis (e.g., H₂, Pd/C) | High |
| Fluoride Reagents (e.g., TBAF) | High |
| Strongly Acidic Conditions | Low |
This orthogonality allows for complex synthetic transformations to be carried out on other parts of the molecule while the diol remains protected.
Conclusion
This compound is a highly effective and practical reagent for the protection of 1,2- and 1,3-diols. The resulting cyclic methylene acetals exhibit excellent stability under a wide range of non-acidic conditions, providing robust protection during multi-step syntheses. The straightforward and mild conditions for both protection and deprotection, coupled with its broad compatibility, make it a valuable tool for researchers and professionals in the field of organic synthesis and drug development. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this protecting group strategy.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters, 11(22), 5138–5141.
- Maegawa, T., Koutani, Y., Otake, K., & Fujioka, H. (2013). Methylene Acetal Formation from 1,2- and 1,3-Diols Using an O,S-Acetal, 1,3-Dibromo-5,5-dimethylhydantoin, and BHT. The Journal of Organic Chemistry, 78(7), 3384–3390.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- BenchChem. (2025). Application Notes and Protocols for the Protection of Diols.
- Google Patents. (n.d.). Methods for protecting and deprotecting a diol group.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups.
- Chemistry Steps. (n.d.).
- Chem-Station International Edition. (2014). Protection of 1,2-/1,3-Diols.
- YouTube. (2022). Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals.
- YouTube. (2021). Protecting Diols.
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Navigating Multi-Step Synthesis: A Senior Application Scientist's Guide to Aldehyde Protection
In the intricate landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the aldehyde functional group presents a recurring challenge. Its high electrophilicity and susceptibility to a wide array of nucleophiles, oxidants, and reductants make it a focal point of reactivity.[1] While this reactivity is often desirable, it can become a significant liability when transformations are required elsewhere in a polyfunctional molecule. Unchecked, an aldehyde can lead to a cascade of undesired side reactions, decimating yields and complicating purification.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and protocols for the effective protection of aldehydes. Moving beyond a simple recitation of facts, we will delve into the causality behind methodological choices, offering field-proven insights to empower you to design robust and successful synthetic routes.
The Core Philosophy of Aldehyde Protection
The strategic use of protecting groups is a cornerstone of modern organic synthesis.[2] The fundamental principle involves the temporary and reversible conversion of a reactive functional group into a less reactive derivative.[3] This "masked" group must remain inert to a specific set of reaction conditions and then be cleanly removed to regenerate the original functionality without altering the rest of the molecule.
An ideal protecting group strategy for aldehydes adheres to several key principles:
-
Selective Introduction: The protecting group should be introduced efficiently and chemoselectively onto the aldehyde in high yield, even in the presence of other carbonyl groups like ketones, which are generally less reactive.
-
Robust Stability: The protected aldehyde must be stable to the intended reaction conditions (e.g., strongly basic, nucleophilic, oxidative, or reductive environments).
-
Selective Removal (Deprotection): The protecting group must be removable in high yield under conditions that do not affect other functional groups within the molecule.
The overall workflow is a three-step process: protection, reaction, and deprotection. Each step adds to the total synthesis length, impacting overall yield, so efficiency at each stage is paramount.
Caption: General workflow for utilizing an aldehyde protecting group.
The Workhorses: Cyclic Acetals (1,3-Dioxolanes)
The most common and versatile method for protecting aldehydes is their conversion to cyclic acetals, typically 1,3-dioxolanes, through reaction with ethylene glycol.[2] Cyclic acetals are favored over their acyclic counterparts due to their enhanced thermodynamic stability and more favorable kinetics of formation.[4]
Mechanistic Insight: Acetal Formation and Cleavage
The formation of an acetal is an acid-catalyzed nucleophilic addition-elimination process. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group creates a good leaving group (water), which is expelled with the assistance of the adjacent oxygen's lone pair, forming a resonance-stabilized oxonium ion. Finally, the second hydroxyl group of the diol attacks this electrophile in an intramolecular fashion, and after deprotonation, the stable cyclic acetal is formed.
Caption: Acid-catalyzed formation of a cyclic acetal.
The principle of microscopic reversibility dictates that deprotection follows the exact reverse pathway. In the presence of aqueous acid, the acetal is hydrolyzed back to the aldehyde and ethylene glycol.[5]
Field-Proven Protocol: Protection of an Aldehyde as a 1,3-Dioxolane
This protocol is a standard and reliable method for the protection of aldehydes. The azeotropic removal of water using a Dean-Stark apparatus is crucial to drive the equilibrium towards the acetal product.[6]
Materials:
-
Aldehyde (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.01 - 0.05 eq)
-
Toluene (or benzene) as solvent
-
Dean-Stark apparatus, condenser, and round-bottom flask
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the aldehyde, toluene, and ethylene glycol.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate to the flask.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude acetal.
-
The product can be purified further by distillation or column chromatography if necessary.
Protocol: Acid-Catalyzed Deprotection of a 1,3-Dioxolane
Materials:
-
Protected aldehyde (1.0 eq)
-
Acetone and water (e.g., 4:1 v/v)
-
Dilute hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA)
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the acetal in a mixture of acetone and water.
-
Add a catalytic amount of acid (e.g., a few drops of 2M HCl or a small scoop of pTSA).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected aldehyde.
The Robust Alternative: Dithioacetals (1,3-Dithianes)
For synthetic steps that require exceptionally robust protection, particularly under acidic conditions that would cleave an acetal, dithioacetals are the protecting group of choice.[2][7] Formed from the reaction of an aldehyde with a dithiol, most commonly 1,3-propanedithiol to give a 1,3-dithiane, these sulfur-containing analogs offer a different stability profile.
Mechanistic Insight and Unique Reactivity
The formation of dithioacetals is also acid-catalyzed and mechanistically similar to acetal formation. However, their deprotection is significantly more challenging due to the high nucleophilicity of sulfur and the stability of the dithioacetal ring. Simple acid hydrolysis is ineffective.[7] Deprotection typically requires reagents that can effectively coordinate to or oxidize the sulfur atoms, making them better leaving groups. Historically, toxic heavy metal salts like mercuric chloride (HgCl₂) have been used for this purpose.[7]
A key feature of 1,3-dithianes is their utility in "umpolung" or reactivity inversion, as demonstrated in the Corey-Seebach reaction.[8][9] The proton on the carbon between the two sulfur atoms is acidic enough (pKa ≈ 31) to be deprotonated by a strong base like n-butyllithium. This generates a stabilized carbanion that can act as an acyl anion equivalent, a powerful tool for C-C bond formation.
Caption: Umpolung reactivity of 1,3-dithianes.
Field-Proven Protocol: Protection of an Aldehyde as a 1,3-Dithiane
Materials:
-
Aldehyde (1.0 eq)
-
1,3-Propanedithiol (1.1 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) or a catalytic amount of pTSA
-
Dichloromethane (DCM) or chloroform (CHCl₃) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aldehyde in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add 1,3-propanedithiol, followed by the dropwise addition of the Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). This can take from 1 to 12 hours.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude dithiane can be purified by crystallization or column chromatography.
Modern Protocols for Dithioacetal Deprotection (Avoiding Heavy Metals)
Given the toxicity of mercury salts, several milder and more environmentally benign deprotection methods have been developed.
1. Oxidative Deprotection with o-Iodoxybenzoic Acid (IBX): [10]
-
Conditions: A mixture of the dithiane and IBX (2-3 eq) in a solvent mixture like DMSO/water or in the presence of β-cyclodextrin in water at room temperature.
-
Advantages: Metal-free, mild conditions, and often high-yielding.
2. Deprotection with Trimethylsilyl Chloride (TMSCl) and Sodium Iodide (NaI): [11][12]
-
Conditions: The dithiane is treated with an excess of NaI and TMSCl in a polar aprotic solvent like acetonitrile at room temperature.
-
Advantages: This metal-free system is inexpensive, easy to handle, and effective for a range of dithianes.
Data-Driven Selection: A Comparative Overview
The choice of protecting group is not arbitrary; it is a strategic decision based on the stability of the protecting group relative to the planned reaction conditions. The following table summarizes the stability of cyclic acetals and dithioacetals to common reagents.
| Reagent/Condition Category | Reagent Example | Cyclic Acetal (1,3-Dioxolane) Stability | Cyclic Dithioacetal (1,3-Dithiane) Stability |
| Aqueous Acid | Dilute HCl, H₂SO₄, pTSA/H₂O | Labile (Cleaved) | Stable |
| Aqueous Base | NaOH, K₂CO₃, LiOH | Stable | Stable |
| Strong, Non-nucleophilic Bases | NaH, LDA, n-BuLi | Stable | Stable (Proton at C2 is labile) |
| Nucleophiles | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable | Stable |
| Hydride Reducing Agents | NaBH₄, LiAlH₄ | Stable | Stable |
| Catalytic Hydrogenation | H₂, Pd/C | Stable | Labile (Can be reduced to CH₂) |
| Oxidizing Agents | PCC, PDC, Swern Oxidation | Stable | Labile (Sulfur can be oxidized) |
| Strong Oxidizing Agents | KMnO₄, Jones Reagent | Generally Stable (but can be cleaved) | Labile (Sulfur oxidation) |
This table serves as a quick reference guide. It is essential to consult the primary literature for specific substrate sensitivities.
Concluding Remarks
The protection of aldehydes is a critical skill in the synthetic chemist's toolkit. Cyclic acetals serve as the first line of defense, offering excellent stability in basic and nucleophilic environments with the convenience of mild acidic deprotection. For syntheses requiring passage through acidic conditions, the more robust dithioacetals provide a reliable alternative, with modern, metal-free deprotection methods mitigating their historical drawbacks. A thorough understanding of the stability, reactivity, and associated protocols for these protecting groups, as outlined in this guide, will enable researchers to navigate the complexities of multi-step synthesis with greater confidence and success.
References
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]
-
ResearchGate. Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... | Download Table. Available at: [Link]
-
Organic Syntheses. 1,3-Dithiane. Org. Synth. 1971, 51, 76. Available at: [Link]
-
ResearchGate. Procedure for preparation of dioxolane derivatives. Available at: [Link]
-
Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. Available at: [Link]
-
YouTube. Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. Available at: [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
-
ACS Publications. Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. Available at: [Link]
-
JoVE. Video: Protecting Groups for Aldehydes and Ketones: Introduction. Available at: [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. Available at: [Link]
-
ChemRxiv. Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. Available at: [Link]
-
ResearchGate. The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates | Request PDF. Available at: [Link]
-
Taylor & Francis Online. Solvent-free chemoselective protection of aldehydes on the surface of alumina-sulfuric acid. Available at: [Link]
- Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
IIT Bombay. Protecting Groups. Available at: [Link]
-
JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
-
ResearchGate. Greene's Protective Groups in Organic Synthesis, Fourth Edition | Request PDF. Available at: [Link]
-
Willingdon College, Sangli. Protection and deprotection. Available at: [Link]
-
Chemistry LibreTexts. 16.09: Formation of Acetals. Available at: [Link]
-
ResearchGate. Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. Available at: [Link]
-
JoVE. Video: Protecting Groups for Aldehydes and Ketones: Introduction. Available at: [Link]
-
The Corey-Seebach Reagent in the 21st Century: A Review - PMC - NIH. Available at: [Link]
-
Organic Syntheses. 1s-(−)-1,3-dithiane 1-oxide. Available at: [Link]
-
Organic Syntheses. Procedure. Available at: [Link]
-
Wikipedia. α,β-Unsaturated carbonyl compound. Available at: [Link]
-
Organic Syntheses. phenylpropargylaldehyde diethyl acetal. Available at: [Link]
-
ResearchGate. Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence.... Available at: [Link]
-
ACS Publications. Highly Stereoselective 1,2-cis-Glycosylation with 2-Azidofucosyl Donors: Access to the Pentasaccharide Motif from Escherichia coli O4:K6 | Organic Letters. Available at: [Link]
-
ResearchGate. Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Available at: [Link]
-
ResearchGate. Developments in the Deprotection of Thioacetals. Available at: [Link]
-
Organic Syntheses. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][13][14]DITHIINYLIDENE (BEDT-TTF). Available at: [Link]
-
ACS Publications. Greene's Protective Groups in Organic Synthesis. Third Edition By Theodora W. Greene and Peter G. M. Wuts. John Wiley & Sons, New York. 1999. xxi + 779 pp. 16 × 24 cm. ISBN 0-471-16019-9. $84.95. | Journal of Medicinal Chemistry. Available at: [Link]
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Available at: [Link]
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Application Note: Formaldehyde Diisopropyl Acetal (FDIPA) in Pharmaceutical Synthesis
[1]
Executive Summary
Formaldehyde diisopropyl acetal (FDIPA), also known as diisopropoxymethane (CAS 2568-89-0), represents a critical "masked" formaldehyde equivalent for high-precision pharmaceutical synthesis. Unlike aqueous formalin (which introduces water) or paraformaldehyde (which suffers from inconsistent depolymerization kinetics and heterogeneity), FDIPA is a stable, distillable liquid that releases anhydrous formaldehyde under mild acidic conditions.
Furthermore, FDIPA serves as the primary donor for the Isopropyloxymethyl (IPM) moiety. The IPM group is a lipophilic analog of the standard Methoxymethyl (MOM) protecting group. In drug development, converting a polar hydroxyl group to an IPM ether can significantly modulate the partition coefficient (LogP), enhancing membrane permeability and oral bioavailability of prodrugs.
This guide details the physicochemical advantages of FDIPA, its mechanism of activation, and validated protocols for anhydrous Mannich reactions and IPM-protection strategies.
Chemical Profile & Strategic Advantages
Physicochemical Properties
FDIPA is a clear, colorless liquid with a characteristic ether-like odor. Its higher boiling point compared to Dimethoxymethane (Methylal) makes it easier to handle in reflux conditions without rapid evaporative loss.
| Property | Value | Relevance to Synthesis |
| CAS Number | 2568-89-0 | Unique identifier for sourcing.[1][2][3][4][5] |
| Molecular Formula | Source of | |
| Molecular Weight | 132.20 g/mol | - |
| Boiling Point | 117–120 °C | Allows for higher temperature reactions than Methylal (BP 42°C). |
| Density | 0.82 g/mL | Less dense than water; phase separation is straightforward. |
| Solubility | Organic Solvents | Miscible with THF, DCM, Toluene; Insoluble in water. |
| Flash Point | ~16 °C | Flammable; requires standard grounding protocols. |
Strategic Selection Guide
Why choose FDIPA over other formaldehyde sources?
-
Water Exclusion: Essential for Lewis-acid catalyzed reactions (e.g.,
, ) where moisture from formalin would deactivate the catalyst. -
Homogeneity: Unlike paraformaldehyde (solid), FDIPA is a liquid, ensuring consistent stoichiometry and reaction kinetics.
-
Lipophilicity Tuning: The byproduct of FDIPA hydrolysis is isopropanol (benign), whereas other acetals might release methanol or ethanol. The isopropyl group in the acetal intermediate offers unique steric shielding.
Mechanistic Pathways
FDIPA operates via an acid-catalyzed equilibrium. Upon protonation of one oxygen, isopropanol is eliminated to form a reactive oxocarbenium ion. This electrophile can then react with nucleophiles (amines, enols, alcohols).
Figure 1: Activation pathway of FDIPA. The rate-limiting step is typically the formation of the oxocarbenium ion, which is controlled by acid strength and temperature.
Application 1: Anhydrous Mannich Reaction
In pharmaceutical synthesis, the Mannich reaction constructs
Protocol A: Synthesis of -Amino Ketones
Materials:
-
Acetophenone derivative (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)
-
FDIPA (1.2 equiv)
-
Catalyst: Conc. HCl (0.05 equiv) or TMSCl (1.0 equiv for non-protic activation)
-
Solvent: Anhydrous Ethanol or Acetonitrile
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.
-
Dissolution: Dissolve the ketone (10 mmol) and amine (11 mmol) in the solvent (20 mL).
-
Reagent Addition: Add FDIPA (12 mmol, ~1.9 mL) via syringe.
-
Activation:
-
Method A (Protic): Add conc. HCl dropwise.
-
Method B (Lewis Acid): Add Trimethylsilyl chloride (TMSCl). This generates anhydrous HCl in situ via reaction with trace protic species or acts as a Lewis acid.
-
-
Reflux: Heat the mixture to reflux (80–90°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC/LC-MS. The disappearance of the ketone and the appearance of a more polar product indicate progress.
-
-
Quench & Isolation:
-
Cool to room temperature.[6]
-
If using Ethanol/HCl: The Mannich base hydrochloride often precipitates upon cooling or addition of diethyl ether. Filter the solid.
-
If no precipitate: Evaporate solvent, basify with sat.
, and extract with Ethyl Acetate.
-
-
Purification: Recrystallize from Ethanol/Ether.
Validation:
-
NMR: Look for the diagnostic triplet/multiplet of the ethylene bridge (
) or the singlet of the methylene bridge ( ) depending on the specific Mannich variation. -
Absence of Water: The reaction should remain monophasic (if using miscible solvents) and free of paraformaldehyde precipitate.
Application 2: The IPM Protecting Group
The Isopropyloxymethyl (IPM) group is a "fatty" version of the MOM group. It is installed to protect alcohols or phenols while simultaneously increasing the lipophilicity of the molecule, often used in prodrug design to improve passive diffusion across cell membranes.
Protocol B: Synthesis of IPM-Chloride (In Situ) & Protection
Direct reaction of FDIPA with an alcohol is slow. The standard pharmaceutical approach involves converting FDIPA to Chloromethyl Isopropyl Ether (IPM-Cl) in situ or immediately prior to use, as IPM-Cl is a carcinogen and should not be isolated if possible.
Reaction:
Materials:
-
FDIPA
-
Thionyl Chloride (
) -
Catalyst: Zinc Chloride (
) (catalytic amount) -
Substrate: Alcohol/Phenol to be protected[7]
-
Base: Diisopropylethylamine (DIPEA)
Step-by-Step Methodology:
-
Generation of IPM-Cl (The Reagent):
-
In a dry flask under
, mix FDIPA (10 mmol) with a catalytic crystal of . -
Cool to 0°C.
-
Add
(10 mmol) dropwise. -
Allow to warm to room temperature and stir for 1 hour.
-
Note: This generates IPM-Cl and releases
gas. Ensure proper venting through a scrubber.
-
-
Coupling (The Protection):
-
Dissolve the substrate (Alcohol/Phenol, 8 mmol) in dry DCM (20 mL) with DIPEA (12 mmol).
-
Add the freshly prepared IPM-Cl solution dropwise to the substrate solution at 0°C.
-
-
Workup:
-
Stir at room temperature for 2–4 hours.
-
Quench with saturated
. -
Extract with DCM, wash with brine, dry over
.
-
-
Purification: Flash chromatography (Silica gel). The IPM ether is usually less polar than the starting alcohol.
Figure 2: Workflow for generating the reactive IPM-Chloride species and subsequent protection of a drug substance.
Process Safety & Handling
FDIPA is a flammable liquid and an ether derivative.
-
Peroxide Formation: Like most ethers and acetals, FDIPA can form explosive peroxides upon prolonged exposure to air.
-
Protocol: Test with starch-iodide paper before distillation. If positive, treat with ferrous sulfate.
-
-
Flammability: Flash point is approx 16°C. Use spark-proof tools and ground all glassware.
-
Toxicity: While FDIPA is less toxic than formaldehyde gas, it hydrolyzes in the body to release formaldehyde. Handle in a fume hood.
-
Compatibility: Incompatible with strong oxidizing agents and strong acids (which cause exothermic polymerization).
References
-
ChemicalBook. (2024).[4] this compound Properties and CAS 2568-89-0. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Formaldehyde Compound Summary. (General toxicity and reactivity data for formaldehyde sources). Retrieved from
-
ScienceMadness. (2017).[8] Anhydrous Formaldehyde - Methods to Produce. (Discussion on acetals as anhydrous sources). Retrieved from
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
-
BenchChem. Application Notes: Phosphonate Synthesis. (Use of isopropyl esters in pharma intermediates). Retrieved from
An Exploratory Guide to Diisopropoxymethane: A Novel Potential Ingredient for the Fragrance Industry
Disclaimer: Diisopropoxymethane is not currently a widely recognized or utilized ingredient within the fragrance industry. This document serves as a theoretical exploration of its potential applications based on its known physicochemical properties. The protocols provided are intended for research and development purposes to evaluate its suitability and are not established industry-standard procedures.
Introduction
The fragrance industry is in a perpetual state of innovation, constantly seeking novel molecules and materials to create unique scent profiles, enhance performance, and improve product stability. While established solvents and carriers like Dipropylene Glycol (DPG) are mainstays, the exploration of new chemical entities is crucial for technological advancement. This guide focuses on diisopropoxymethane, a compound not traditionally associated with fragrance applications, and evaluates its potential as a novel ingredient.
Through a detailed analysis of its chemical properties, a comparative study against industry standards, and hypothetical testing protocols, this document aims to provide a foundational framework for researchers interested in exploring the viability of diisopropoxymethane in fragrance formulations.
Physicochemical Properties of Diisopropoxymethane
Diisopropoxymethane, also known as Formaldehyde Diisopropyl Acetal, is a chemical compound with the CAS number 2568-89-0.[1] Its fundamental properties are summarized below, providing a basis for understanding its potential behavior in a fragrance system.
| Property | Value | Source |
| CAS Number | 2568-89-0 | [1][2] |
| Synonyms | Di-isopropoxy Methane, this compound, 2-(Propane-2-yloxymethoxy)propane | [1] |
| Molecular Formula | C7H16O2 | [1][2] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| Boiling Point | 127.1 ± 8.0 °C at 760 mmHg | [2] |
| Density | 0.8 ± 0.1 g/cm³ | [2] |
| Flash Point | 16.0 ± 18.0 °C | [2] |
| Vapor Pressure | 13.7 ± 0.2 mmHg at 25°C | [2] |
| Storage Conditions | 2-8°C | [1] |
Comparative Analysis: Diisopropoxymethane vs. Dipropylene Glycol (DPG)
To assess the potential of diisopropoxymethane in fragrance applications, a comparison with a widely used fragrance solvent, Dipropylene Glycol (DPG), is essential. DPG is valued for its ability to dissolve a wide range of fragrance ingredients, its low odor, and its role in enhancing scent longevity.[3][4][5][6][7]
| Property | Diisopropoxymethane | Dipropylene Glycol (DPG) | Analysis of Potential Application |
| Molecular Weight | 132.20 g/mol | 134.17 g/mol | Similar molecular weights may suggest comparable evaporation rates, although other factors are also influential. |
| Boiling Point | ~127°C | ~230.5°C | The significantly lower boiling point of diisopropoxymethane suggests it is much more volatile than DPG. This could be advantageous for applications requiring faster evaporation, such as in air fresheners or certain top-note heavy perfumes. |
| Odor Profile | Not widely documented | Low odor | The odor profile of diisopropoxymethane is a critical unknown. For use as a solvent or carrier, it would need to be relatively odorless to not interfere with the fragrance. |
| Solvency | Unknown for fragrance materials | Excellent for a wide range of fragrance oils | The polarity and hydrogen bonding capacity of diisopropoxymethane will determine its ability to dissolve common fragrance raw materials. This requires experimental validation. |
| Safety Profile | Not extensively studied for topical use | Generally considered safe for cosmetic use | The safety and toxicological profile of diisopropoxymethane would need to be thoroughly investigated before it could be considered for use in personal care products. |
Potential Applications in the Fragrance Industry
Based on its physicochemical properties, particularly its volatility, diisopropoxymethane could be explored for the following applications:
-
Volatile Solvent for High-Impact Top Notes: Its lower boiling point compared to DPG could make it suitable for dissolving and lifting highly volatile top notes in a fragrance, potentially creating a more immediate and impactful initial impression.
-
Carrier for Air Care Products: In applications like room sprays or diffusers, its higher volatility might aid in the rapid dispersion of fragrance into the air.
-
Component in Fast-Drying Formulations: For products where quick drying is desirable, such as certain types of body mists, diisopropoxymethane could be a useful component.
Experimental Workflow for Evaluation
The following diagram outlines a logical workflow for the evaluation of a novel ingredient like diisopropoxymethane for the fragrance industry.
Caption: Workflow for evaluating a novel fragrance ingredient.
Hypothetical Research Protocols
The following protocols are designed as a starting point for a researcher to evaluate the potential of diisopropoxymethane.
Protocol 1: Solubility Screening of Fragrance Raw Materials
Objective: To determine the solubility of a representative range of fragrance raw materials in diisopropoxymethane.
Materials:
-
Diisopropoxymethane
-
A selection of fragrance raw materials (e.g., Linalool, Galaxolide, Vanillin, Lemon Oil)
-
Glass vials with screw caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare stock solutions of each fragrance raw material in a standard solvent (e.g., ethanol) to facilitate accurate dispensing.
-
In a series of labeled glass vials, add a known amount of diisopropoxymethane.
-
Incrementally add a known amount of a fragrance raw material stock solution to the diisopropoxymethane.
-
After each addition, cap the vial and vortex for 30 seconds.
-
Visually inspect for clarity or signs of insolubility (e.g., cloudiness, precipitation, phase separation).
-
Continue adding the fragrance raw material until insolubility is observed or a target concentration is reached (e.g., 10% w/w).
-
Record the maximum soluble concentration for each raw material.
-
Compare these results with the solubility of the same materials in DPG and ethanol as controls.
Protocol 2: Evaluation of Evaporation Profile in a Simple Fragrance Accord
Objective: To assess the impact of diisopropoxymethane on the evaporation profile of a simple fragrance accord.
Materials:
-
Diisopropoxymethane
-
Dipropylene Glycol (DPG) as a control
-
A simple fragrance accord (e.g., a blend of top, middle, and base notes like Lemon Oil, Lavender Oil, and Cedarwood Oil)
-
Perfumer's test strips
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) equipment (optional, for quantitative analysis)
Procedure:
-
Prepare two identical fragrance accords.
-
Dilute one accord to 20% in diisopropoxymethane and the other to 20% in DPG.
-
Dip a perfumer's test strip into each solution for 2 seconds.
-
Allow the strips to air dry.
-
Evaluate the scent profile of each strip at regular intervals (e.g., immediately, 5 minutes, 30 minutes, 1 hour, 4 hours, 8 hours).
-
Note any differences in the perceived intensity and character of the top, middle, and base notes over time.
-
(Optional) For a quantitative analysis, place the dipped test strips in sealed headspace vials at each time point and analyze the volatile organic compounds (VOCs) using HS-GC-MS to objectively measure the evaporation rates of the fragrance components.
Safety and Handling
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from ignition sources, as it has a low flash point.[2]
Conclusion
While diisopropoxymethane is not a conventional ingredient in the fragrance industry, its chemical properties, particularly its volatility, suggest it could have niche applications. Further research is required to determine its odor profile, solvency for a wider range of fragrance materials, and, most importantly, its safety for use in consumer products. The protocols and framework presented in this guide offer a structured approach for any researcher or organization interested in exploring the potential of this and other novel chemical entities in the dynamic world of fragrance.
References
- Vertex AI Search. (2025).
- Google Patents. (1956).
- Patsnap Eureka. (2025). Dipropylene Glycol's Impact on Industry Standards for Fragrance.
- Chemsrc. (2025). diisopropoxymethane | CAS#:2568-89-0.
- Vertex AI Search. (2025). Dipropylene Glycol's Impact on Fragrance Stability in Perfumes.
- Patsnap Eureka. (2025). Dipropylene Glycol in Perfume Manufacturing: Enhancing Scent.
- Measured Innovation. (2024). Green Polycitronellol Outperforms As A Fragrance Enhancer.
- Patsnap Eureka. (2025). Dipropylene Glycol in Perfume: Boosting Fragrance Longevity.
- Pharmaffiliates. (n.d.). CAS No : 2568-89-0| Chemical Name : 2,2'-(Methylenebisoxy)bispropane.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. diisopropoxymethane | CAS#:2568-89-0 | Chemsrc [chemsrc.com]
- 3. Dipropylene Glycol in Industry: Building Perfume Relationships [eureka.patsnap.com]
- 4. Dipropylene Glycol's Impact on Industry Standards for Fragrance [eureka.patsnap.com]
- 5. Dipropylene Glycol's Impact on Fragrance Stability in Perfumes [eureka.patsnap.com]
- 6. Dipropylene Glycol in Perfume Manufacturing: Enhancing Scent [eureka.patsnap.com]
- 7. Dipropylene Glycol in Perfume: Boosting Fragrance Longevity [eureka.patsnap.com]
Application Note & Protocol Guide: Mastering the Mechanism and Application of Acid-Catalyzed Acetal Formation
Abstract
The formation of acetals via acid catalysis is a cornerstone of synthetic organic chemistry, primarily utilized for the protection of carbonyl functionalities in aldehydes and ketones. This reversible reaction is critical in multistep syntheses, enabling chemists to selectively mask the reactivity of a carbonyl group while transformations are carried out elsewhere in the molecule. This application note provides a deep dive into the underlying mechanism of acid-catalyzed acetal formation, offers detailed experimental protocols, and presents troubleshooting insights derived from extensive laboratory experience. The content herein is designed for researchers, scientists, and drug development professionals who require both a theoretical understanding and a practical framework for implementing this essential transformation.
Introduction: The Strategic Importance of Carbonyl Protection
In the complex landscape of pharmaceutical synthesis and fine chemical manufacturing, the selective transformation of polyfunctional molecules is a paramount challenge. Aldehydes and ketones are among the most versatile functional groups, but their inherent reactivity can be a liability during synthetic sequences that require the use of strong nucleophiles or bases. The strategic conversion of a carbonyl group into an acetal renders it inert to a wide range of reagents, including Grignard reagents, organolithiums, and metal hydrides. The acetal can be cleanly deprotected under acidic aqueous conditions, regenerating the original carbonyl group unscathed. The elegance of this protection-deprotection strategy lies in the precise control it affords the synthetic chemist.
This document will first elucidate the step-by-step catalytic cycle of acetal formation, grounding the theory in established principles of physical organic chemistry. Subsequently, it will translate this theory into practice with a robust, validated protocol, complete with considerations for catalyst selection, solvent effects, and reaction monitoring.
The Core Mechanism: A Step-Wise Deconstruction
The acid-catalyzed formation of an acetal from an aldehyde or ketone and an alcohol is a classic example of a reversible nucleophilic addition-elimination reaction. The entire process is a sequence of equilibria, and the reaction is typically driven to completion by removing water, a key byproduct, in accordance with Le Châtelier's principle.
The mechanism can be dissected into two principal phases: the formation of a hemiacetal intermediate, followed by its conversion to the final acetal product.
Phase 1: Formation of the Hemiacetal
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄, TsOH). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal.
-
Deprotonation: A base (which can be another alcohol molecule or the conjugate base of the acid catalyst) removes the proton from the newly added hydroxyl group, yielding the neutral hemiacetal intermediate.
Phase 2: Conversion to the Acetal
-
Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This is a critical step as it converts the hydroxyl group into a good leaving group (H₂O).
-
Elimination of Water: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the overall reaction.
-
Second Nucleophilic Attack: A second molecule of the alcohol attacks the highly electrophilic oxocarbenium ion.
-
Final Deprotonation: A final deprotonation step yields the stable acetal product and regenerates the acid catalyst, allowing it to re-enter the catalytic cycle.
The complete catalytic cycle is visualized in the diagram below.
Caption: Figure 1: Step-wise mechanism of acid-catalyzed acetal formation.
Experimental Design & Protocol
The success of an acetal formation reaction hinges on careful control of experimental parameters. The choice of catalyst, solvent, and method for water removal are critical for achieving high yields.
Key Experimental Parameters
The following table summarizes the impact of various parameters on the reaction outcome.
| Parameter | Options | Rationale & Expert Insights |
| Substrate | Aldehydes, Ketones | Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. Sterically hindered ketones may require more forcing conditions (higher temperature, stronger acid). |
| Alcohol/Diol | Methanol, Ethanol, Ethylene Glycol, 1,3-Propanediol | Simple alcohols require a large excess to shift the equilibrium. Diols (like ethylene glycol) are highly effective as they form a stable cyclic acetal, an entropically favored process. |
| Acid Catalyst | p-Toluenesulfonic acid (TsOH), H₂SO₄, Pyridinium p-toluenesulfonate (PPTS) | TsOH is a common choice, being a crystalline, easy-to-handle solid. H₂SO₄ is stronger but can promote side reactions. PPTS is a milder catalyst, useful for sensitive substrates. Catalyst loading is typically 0.1-5 mol%. |
| Solvent | Toluene, Benzene, Dichloromethane | The solvent should be inert to the reaction conditions. A key function is to facilitate the removal of water via azeotropic distillation (e.g., with toluene using a Dean-Stark apparatus). |
| Water Removal | Dean-Stark trap, Molecular Sieves | For the equilibrium to favor the product, water must be removed. A Dean-Stark apparatus is the classic method when using solvents like toluene. For smaller scale or heat-sensitive reactions, anhydrous molecular sieves (3Å or 4Å) are an excellent alternative. |
| Temperature | Varies (typically reflux) | The reaction is often run at the reflux temperature of the azeotroping solvent to ensure efficient water removal. Milder conditions can be used with more reactive substrates or catalysts. |
Standard Protocol: Formation of a Cyclic Acetal using Ethylene Glycol
This protocol describes the protection of cyclohexanone using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (TsOH) with azeotropic removal of water.
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 eq)
-
Toluene (approx. 0.3-0.5 M concentration of the limiting reagent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Workflow Diagram:
Caption: Figure 2: A typical experimental workflow for acetal synthesis.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add toluene, cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and TsOH·H₂O (0.02 eq).
-
Expert Insight: Using a slight excess of the diol helps drive the reaction to completion. The catalyst is potent; only a small amount is needed.
-
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Toluene and water will begin to co-distill as an azeotrope. The water, being denser, will collect in the bottom of the Dean-Stark trap while the toluene overflows back into the reaction flask.
-
Monitoring: Continue refluxing until no more water is collected in the trap and analysis of the reaction mixture (e.g., by Thin Layer Chromatography or GC-MS) shows complete consumption of the starting ketone. This typically takes 2-6 hours.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Trustworthiness Check: The bicarbonate quench is crucial. It neutralizes the acid catalyst, preventing the reverse reaction (hydrolysis) from occurring during the aqueous workup.
-
-
Workup: Shake the separatory funnel, venting frequently. Separate the layers. Wash the organic layer sequentially with water and then with brine to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by vacuum distillation or flash column chromatography.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inefficient water removal. 3. Deactivated catalyst. | 1. Monitor the reaction until the starting material is consumed. 2. Ensure the Dean-Stark trap is functioning correctly or add activated molecular sieves. 3. Use fresh catalyst. |
| Low Yield | 1. Reversible reaction equilibrium not sufficiently shifted. 2. Product loss during workup. 3. Side reactions (e.g., polymerization for some aldehydes). | 1. Ensure complete water removal; use a larger excess of the alcohol/diol. 2. Perform careful extractions; avoid vigorous shaking that can lead to emulsions. 3. Use a milder catalyst (PPTS) or lower the reaction temperature. |
| Product Hydrolysis | Presence of acid during aqueous workup. | Ensure the reaction is thoroughly quenched with a base (e.g., NaHCO₃ or triethylamine) before adding water. |
Conclusion
The acid-catalyzed formation of acetals is an indispensable tool in the arsenal of the synthetic chemist. A thorough understanding of its mechanism allows for the rational design of reaction conditions to maximize yield and purity. By carefully controlling the equilibrium through the removal of water and selecting the appropriate catalyst and solvent system, this reaction can be reliably implemented for the protection of aldehydes and ketones in a wide array of complex synthetic endeavors. The protocol and insights provided in this note serve as a robust starting point for researchers applying this critical transformation in their work.
References
-
Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P. G. M. John Wiley & Sons. [Link]
-
Acetal Formation and Hydrolysis. Chemistry LibreTexts. [Link]
-
Le Chatelier's Principle. Purdue University, Department of Chemistry. [Link]
-
Mechanism for Acetal/Ketal Formation. University of Calgary, Chemistry Department. [Link]
-
Acetalization. Organic Chemistry Portal. [Link]
-
Cyclic Acetals. University of Illinois Springfield. [Link]
Application Notes & Protocols: A Comprehensive Guide to the Deprotection of Formaldehyde Diisopropyl Acetal
Introduction: The Strategic Role of Acetal Protecting Groups
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving desired molecular architectures. Aldehydes and ketones, with their inherent reactivity towards nucleophiles and bases, often require temporary masking to prevent unwanted side reactions.[1] Acetals are among the most robust and widely employed protecting groups for carbonyls, prized for their stability in neutral to strongly basic conditions.[1][2] As long as they are not exposed to acidic environments, acetals are as unreactive as simple ethers, making them ideal shields during reactions involving Grignard reagents, organolithiums, or hydride reductions.[1]
Formaldehyde diisopropyl acetal, also known as diisopropoxymethane, serves as a valuable chemical entity in this context.[3][4] It is commonly used as a protecting group for 1,2- and 1,3-diols or as a synthetic equivalent of formaldehyde, offering a safer and more manageable alternative due to its reduced volatility and lower toxicity compared to gaseous formaldehyde.[3] The efficacy of any protecting group strategy, however, is ultimately defined by the ability to remove it cleanly and efficiently under conditions that leave the rest of the molecule intact. This guide provides a detailed exploration of the mechanisms, protocols, and critical considerations for the successful deprotection of this compound, empowering researchers to confidently regenerate the parent carbonyl or diol functionality.
The Core Mechanism: Acid-Catalyzed Hydrolysis
The deprotection of this compound, like most acetals, is fundamentally an acid-catalyzed hydrolysis reaction. The process is a sequence of equilibrium steps, and the presence of water is crucial to drive the reaction towards the deprotected state.
The mechanism proceeds as follows:
-
Protonation: The reaction is initiated by the protonation of one of the acetal's oxygen atoms by an acid catalyst (H-A). This step transforms the alkoxy group into a good leaving group (isopropanol).[5]
-
Formation of an Oxocarbenium Ion: The protonated acetal undergoes cleavage of the carbon-oxygen bond, releasing a molecule of isopropanol and forming a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the process.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This results in the formation of a protonated hemiacetal.[6]
-
Deprotonation: The acid's conjugate base (A⁻) removes a proton from the newly added water molecule, yielding a neutral hemiacetal and regenerating the acid catalyst.
-
Repeat for the Second Leaving Group: The hemiacetal undergoes a similar sequence of protonation of the remaining isopropyl ether oxygen, elimination of a second molecule of isopropanol, and subsequent attack by water to ultimately yield formaldehyde (which exists as methanediol in aqueous solution) and regenerate the acid catalyst.
Caption: Mechanism of Acid-Catalyzed Acetal Hydrolysis.
Experimental Protocols for Deprotection
The choice of deprotection protocol depends heavily on the stability of other functional groups within the substrate. A range of methods from harsh to exceptionally mild are available.
Protocol 1: Standard Brønsted Acid Hydrolysis
This method is robust and suitable for substrates lacking other acid-sensitive functionalities. It is often the first choice due to the low cost and availability of reagents.
-
Rationale: Strong aqueous acids provide a high concentration of protons to catalyze the hydrolysis effectively. The use of a co-solvent like THF or acetone ensures the miscibility of the organic substrate in the aqueous medium.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound-protected substrate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio). The concentration should typically be between 0.1 and 0.5 M.
-
Acidification: Add a catalytic to stoichiometric amount of a strong acid, such as 2M hydrochloric acid (HCl) or 10% sulfuric acid (H₂SO₄). The reaction can also be performed using trifluoroacetic acid (TFA).
-
Reaction Monitoring: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This can take anywhere from 30 minutes to several hours.
-
Quenching: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base until the effervescence ceases and the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as required.
-
Protocol 2: Mild Lewis Acid-Catalyzed Hydrolysis in Wet Organic Solvents
For substrates containing acid-labile groups (e.g., silyl ethers, t-Boc groups), a milder approach using a Lewis acid is preferable. These reactions can often be performed under nearly neutral conditions.[7]
-
Rationale: Lewis acids like Cerium(III) Triflate (Ce(OTf)₃) or Bismuth(III) Triflate (Bi(OTf)₃) can coordinate to the acetal oxygen, facilitating cleavage without requiring a high concentration of free protons.[7][8] The reaction is performed in a "wet" organic solvent, where a small, controlled amount of water acts as the nucleophile.
-
Step-by-Step Methodology:
-
Setup: To a solution of the this compound-protected substrate (1.0 eq) in wet nitromethane or wet acetonitrile (containing ~1-5% water), add a catalytic amount of the Lewis acid (e.g., 5-10 mol% Ce(OTf)₃).
-
Reaction: Stir the solution at room temperature. The reaction is typically faster than with Brønsted acids, often completing within 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify as described in Protocol 1.
-
Caption: General Experimental Workflow for Acetal Deprotection.
Comparative Analysis of Deprotection Methods
The selection of an appropriate deprotection method is critical for the success of a synthetic campaign. The following table summarizes the key features of common protocols.
| Method / Reagent Class | Typical Conditions | Advantages | Disadvantages | Compatibility Notes |
| Strong Brønsted Acids (HCl, H₂SO₄, TFA) | THF/H₂O or Acetone/H₂O, RT | Inexpensive, readily available, robust for simple substrates. | Harsh conditions can cleave other acid-sensitive groups (e.g., Boc, TBS, THP). | Not suitable for complex molecules with multiple acid-labile protecting groups. |
| Mild Brønsted Acids (Acetic Acid, PPTS) | Acetone/H₂O, often requires heat. | Milder than strong acids, greater selectivity. | Slower reaction times, may require elevated temperatures. | Can be compatible with more robust silyl ethers (e.g., TBDPS). |
| Lewis Acids (Ce(OTf)₃, Bi(OTf)₃, Er(OTf)₃) | Wet MeNO₂ or MeCN, RT.[7] | Very mild, fast reaction rates, high chemoselectivity.[7] | Reagents are more expensive, may require anhydrous handling initially. | Excellent compatibility with many other protecting groups, including THP and TBDMS ethers.[9] |
| Solid-Supported Reagents (Silica Sulfuric Acid) | CH₂Cl₂ or solvent-free, RT. | Easy work-up (filtration), reusable catalyst. | May have mass transfer limitations, not all substrates are suitable. | Good for simplifying purification steps.[10] |
Safety, Handling, and Disposal
-
This compound: This compound is a volatile and flammable liquid.[11] It should be handled in a well-ventilated fume hood, and sources of ignition must be avoided.[12] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Reagents: The acids and solvents used in these protocols have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use. Strong acids are corrosive and must be handled with extreme care.
-
Deprotection Product (Formaldehyde): The deprotection reaction liberates formaldehyde, a known carcinogen and sensitizer.[13] All work-up and concentration steps must be performed in a well-ventilated fume hood to avoid inhalation of formaldehyde vapors.
-
Disposal: All chemical waste should be disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing solvents and the product should be collected in appropriately labeled containers.[12]
References
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
This compound. ChemBK. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Cas 2568-89-0,this compound. lookchem. [Link]
-
Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups. ScienceDirect. [Link]
-
Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. ResearchGate. [Link]
-
Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. [Link]
-
Deprotection of acetal - Stupidly easy ? or complicated story ? Reddit. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]
-
Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.GOV. [Link]
-
Protection and Deprotection. CEM Corporation. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Formaldehyde. PubChem - NIH. [Link]
-
2,2'-(Methylenebis(oxy))bis(propane). PubChem. [Link]
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- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 4. 2,2'-(Methylenebis(oxy))bis(propane) | C7H16O2 | CID 520225 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Transacetalization Reactions with Diisopropoxymethane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of Diol Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious use of protecting groups is paramount.[1] A protecting group temporarily masks a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule.[2] Diols, compounds containing two hydroxyl groups, are common structural motifs that often require protection to achieve chemo- and regioselectivity. The formation of cyclic acetals is a robust and widely employed strategy for the protection of 1,2- and 1,3-diols.[3]
This technical guide provides an in-depth exploration of transacetalization reactions for diol protection, with a specific focus on the utility of diisopropoxymethane as a versatile and efficient reagent. We will delve into the mechanistic underpinnings of this reaction, outline its practical advantages, and provide detailed, field-proven protocols for its application.
Theoretical Framework: The Chemistry of Acetal Formation and Transacetalization
Acetal formation is a reversible, acid-catalyzed reaction between a carbonyl compound (an aldehyde or a ketone) and two equivalents of an alcohol, or a single equivalent of a diol to form a cyclic acetal.[4] The equilibrium of this reaction is typically driven towards the product by the removal of water.[4]
Transacetalization is a variation of this process where an existing acetal reacts with an alcohol or a diol, again under acidic conditions, to form a new acetal. This process is particularly advantageous as it avoids the generation of water as a byproduct, which can simplify reaction conditions and prevent the deactivation of acid-sensitive catalysts.[5]
The Mechanism of Acid-Catalyzed Transacetalization
The reaction proceeds through a series of protonation and nucleophilic attack steps, as illustrated below. The acid catalyst protonates one of the alkoxy groups of diisopropoxymethane, making it a good leaving group (isopropanol). The subsequent departure of isopropanol generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then intercepted by a hydroxyl group of the diol. A second intramolecular nucleophilic attack by the other hydroxyl group, followed by the elimination of a second molecule of isopropanol, leads to the formation of the cyclic acetal.
Caption: Acid-catalyzed transacetalization mechanism.
Diisopropoxymethane: A Reagent of Choice
While 2,2-dimethoxypropane is a commonly used reagent for forming acetonide protecting groups, diisopropoxymethane offers several potential advantages, largely extrapolated from the behavior of its analogs:
-
Mild Reaction Conditions: Transacetalization with diisopropoxymethane can often be achieved under mild, neutral, or slightly acidic conditions, which is beneficial for substrates with acid-sensitive functional groups.[6]
-
Avoidance of Water: As a transacetalization reagent, it reacts with diols to produce isopropanol as the only byproduct, thus avoiding the in-situ generation of water which can complicate reactions and deactivate certain catalysts.[5]
-
Favorable Equilibrium: The formation of the volatile byproduct, isopropanol, can help to drive the reaction equilibrium towards the protected diol.
Experimental Protocols
The following protocols are generalized based on established procedures for analogous reagents like 2,2-dimethoxypropane and should be optimized for specific substrates.
Protocol 1: General Procedure for the Protection of a 1,2- or 1,3-Diol
This protocol is suitable for a wide range of diol substrates.
Materials:
-
Diol (1.0 equiv)
-
Diisopropoxymethane (1.5 - 2.0 equiv)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or pyridinium p-toluenesulfonate (PPTS)) (0.02 - 0.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetone, or N,N-dimethylformamide (DMF))
-
Triethylamine or saturated sodium bicarbonate solution (for quenching)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the diol in the chosen anhydrous solvent, add diisopropoxymethane.
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or by washing with a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired protected diol.
Caption: General workflow for diol protection.
Protocol 2: Deprotection of Isopropoxymethylene Acetals
The cleavage of the isopropoxymethylene acetal is typically achieved under acidic conditions.
Materials:
-
Protected diol (1.0 equiv)
-
Aqueous acid solution (e.g., 80% acetic acid, 1M HCl in THF/water, or trifluoroacetic acid (TFA) in DCM/water)
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the protected diol in a suitable solvent mixture containing water (e.g., THF/water, acetone/water).
-
Add the acid and stir the reaction at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected diol.
-
Purify if necessary.
Quantitative Data and Reaction Parameters
The following table provides representative, albeit extrapolated, conditions for the protection of diols based on data from analogous reactions with 2,2-dimethoxypropane.[6] Optimization for specific substrates when using diisopropoxymethane is recommended.
| Diol Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,2-Propanediol | p-TsOH | DCM | Room Temp | 2-4 | >90 |
| Glycerol | Zeolite HBeta | None | 25 | 1 | ~97 |
| D-Mannitol | Iodine | DMF | Room Temp | 4 | ~60 |
| Catechol | p-TsOH | Toluene | Reflux | 3-5 | >90 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: For the protection reaction, it is crucial to use anhydrous solvents and reagents to prevent the hydrolysis of diisopropoxymethane and to favor the forward reaction.
-
Catalyst Choice: The choice of acid catalyst can influence the reaction rate and selectivity. For acid-sensitive substrates, milder catalysts like PPTS are recommended.
-
Steric Hindrance: Highly sterically hindered diols may require longer reaction times, elevated temperatures, or a stronger Lewis acid catalyst.
-
Deprotection: The rate of deprotection is dependent on the strength of the acid used. For substrates with other acid-labile protecting groups, careful selection of the deprotection conditions is necessary to ensure selectivity.
Conclusion
Transacetalization with diisopropoxymethane represents a powerful and efficient method for the protection of 1,2- and 1,3-diols. The mild reaction conditions, avoidance of water as a byproduct, and the generally high yields make it an attractive strategy in complex organic synthesis. The protocols and insights provided in this guide are intended to empower researchers to effectively implement this valuable synthetic tool in their drug discovery and development endeavors.
References
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Protection of Diols.
- BenchChem. (2025).
- Chemistry university. (2021, April 19). Protecting Diols [Video]. YouTube.
- da Silva, F. P., et al. (2021). transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. Journal of the Brazilian Chemical Society, 32(8), 1646-1655.
- Gaikwad, S. T., et al. (2019). acetonide protection of diols using iodine and dimethoxypropane.
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]
- ACS Publications. (n.d.). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- da Silva, F. P., et al. (2021). transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions.
- ResearchGate. (n.d.). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3).
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.
- ScienceOpen. (n.d.). TRANSACETALIZATION OF GLYCEROL WITH 2,2-DIMETHOXYPROPANE USING ZEOLITES UNDER MILD CONDITIONS.
- TSI Journals. (2009, January 22). selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf.
- Digital Commons @ Michigan Tech. (n.d.). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes.
- Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis.
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- Clegg, W., Hughes, N. A., & Al-Masoudi, N. (n.d.).
Sources
Application Note: Strategic Use of Acetal Protection in Grignard Reactions for the Synthesis of Complex Tertiary Alcohols
Abstract
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, its utility can be limited by the high reactivity of the Grignard reagent, which readily reacts with a wide range of carbonyl compounds. This lack of chemoselectivity poses a significant challenge in the synthesis of complex molecules containing multiple carbonyl functionalities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of acetal protecting groups to temporarily mask ketone moieties, thereby enabling selective Grignard additions to less reactive carbonyl groups, such as esters, within the same molecule. This methodology is critical for the synthesis of complex tertiary alcohols, key intermediates in the development of novel therapeutics and other advanced materials.
Introduction
In the landscape of synthetic organic chemistry, the Grignard reaction remains a powerful and versatile tool for the construction of carbon-carbon bonds, enabling the synthesis of a diverse array of alcohols.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[2] While highly effective, the potent nucleophilicity and basicity of Grignard reagents often lead to a lack of chemoselectivity in molecules possessing multiple electrophilic sites. For instance, in a molecule containing both a ketone and an ester, the Grignard reagent will preferentially react with the more electrophilic ketone, precluding selective transformation of the ester.[3][4][5]
To overcome this challenge, a protection-deprotection strategy is employed. The more reactive ketone is temporarily converted into a less reactive functional group—an acetal—which is stable under the basic conditions of the Grignard reaction.[3][6][7] This "protecting group" effectively masks the ketone, allowing the Grignard reagent to react selectively with the desired functional group, such as an ester.[3][6] Subsequent removal of the acetal, or "deprotection," regenerates the ketone functionality, yielding a complex molecule that would be otherwise difficult to synthesize. This application note will detail the mechanism, provide comprehensive experimental protocols, and offer troubleshooting guidance for the successful application of this essential synthetic strategy.
Mechanism and Rationale
The success of this synthetic approach hinges on the differential reactivity of carbonyls and the stability of acetals in the presence of Grignard reagents.
The Principle of Protection: Acetal Formation
Ketones are more reactive towards nucleophiles than esters. This is due to the presence of two electron-donating alkyl groups on the ketone carbonyl, which are less effective at delocalizing the partial positive charge on the carbonyl carbon compared to the resonance-donating alkoxy group of an ester.
To prevent reaction at the ketone, it is converted to an acetal, typically by reacting it with a diol, such as ethylene glycol, under acidic conditions.[8] The acetal functional group, being an ether, is unreactive towards the strongly nucleophilic and basic Grignard reagent.[7]
Chemoselective Grignard Reaction
With the ketone safely protected as an acetal, the Grignard reagent can be introduced to react selectively with the ester. The reaction proceeds via a nucleophilic acyl substitution, where two equivalents of the Grignard reagent add to the ester. The first equivalent adds to the carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol upon acidic workup.[4][5][9]
Deprotection: Restoring the Ketone
The final step is the deprotection of the acetal to regenerate the ketone. This is typically achieved by hydrolysis under aqueous acidic conditions.[8][10] The equilibrium of acetal formation is shifted towards the ketone in the presence of a large excess of water.[10]
Visualizing the Workflow
Caption: Workflow of the Grignard reaction with an acetal-protected ketone.
Experimental Protocols
The following protocols are based on the successful synthesis of 4,4-diphenyl-3-buten-2-one from ethyl acetoacetate and provide a general framework that can be adapted for other substrates.[11]
Part 1: Protection of the Ketone (Acetal Formation)
This protocol details the formation of the ethylene ketal of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the keto-ester, toluene, ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal-protected keto-ester.
-
Purify the product by vacuum distillation or column chromatography.
Part 2: Grignard Reaction with the Acetal-Protected Keto-Ester
This protocol describes the addition of a Grignard reagent to the ester functionality of the protected substrate.
Materials:
-
Acetal-protected keto-ester
-
Grignard reagent (e.g., phenylmagnesium bromide in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Ice bath
-
Addition funnel
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Saturated ammonium chloride solution
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.
-
Charge the flask with the Grignard reagent (2.2 equivalents) and cool the flask in an ice bath.
-
Dissolve the acetal-protected keto-ester in anhydrous diethyl ether or THF and add it to the addition funnel.
-
Add the solution of the protected keto-ester dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tertiary alcohol with the acetal protecting group.
Part 3: Deprotection of the Acetal
This protocol outlines the hydrolysis of the acetal to regenerate the ketone.
Materials:
-
Crude tertiary alcohol with acetal protection
-
Acetone
-
Dilute hydrochloric acid (e.g., 3M HCl)
-
Sodium bicarbonate
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude product from Part 2 in a mixture of acetone and water.
-
Add dilute hydrochloric acid and stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid by the careful addition of solid sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final hydroxy-ketone product by column chromatography or recrystallization.
Data Presentation: Expected Yields
The efficiency of this three-step sequence can vary depending on the substrate and the specific reaction conditions. The following table provides representative yields for each step in the synthesis of a model compound.
| Step | Transformation | Substrate | Reagents | Product | Yield (%) | Reference |
| 1 | Protection | Ethyl acetoacetate | Ethylene glycol, p-TsOH | Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate | 53.1 | [12] |
| 2 | Grignard Reaction | Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate | Phenylmagnesium bromide | 1,1-diphenyl-2-(2-methyl-1,3-dioxolan-2-yl)ethanol | ~70-80 (typical) | [11] |
| 3 | Deprotection | 1,1-diphenyl-2-(2-methyl-1,3-dioxolan-2-yl)ethanol | Aqueous HCl | 4,4-diphenyl-3-hydroxy-2-butanone | >90 (typical) | [11] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in protection step | Incomplete reaction due to insufficient removal of water. | Ensure the Dean-Stark trap is functioning correctly and reflux for a longer duration. Use a fresh, anhydrous solvent. |
| Decomposition of starting material. | Use a milder acid catalyst or lower the reaction temperature. | |
| Low yield in Grignard reaction | Impure or wet reagents and glassware. | Thoroughly dry all glassware and use anhydrous solvents. Titrate the Grignard reagent before use to determine its exact concentration. |
| Incomplete reaction. | Increase the reaction time or temperature (after the initial exothermic addition). | |
| Formation of side products (e.g., enolization). | Add the substrate slowly at a low temperature to minimize side reactions. | |
| Incomplete deprotection | Insufficient acid or reaction time. | Increase the concentration of the acid or prolong the reaction time. Gentle heating may be required for sterically hindered acetals. |
| Re-formation of the acetal during workup. | Ensure a large excess of water is present during the reaction and workup to drive the equilibrium towards the ketone.[10] | |
| Formation of an enone in the final product | Dehydration of the tertiary alcohol during acidic deprotection. | Use milder deprotection conditions (e.g., weaker acid, lower temperature). If dehydration is desired, this can be promoted with stronger acid and heat.[11] |
Conclusion
The use of acetals to protect ketones is a robust and indispensable strategy for achieving chemoselectivity in Grignard reactions. This approach allows for the targeted synthesis of complex tertiary alcohols, which are valuable building blocks in medicinal chemistry and materials science. By carefully controlling the reaction conditions for protection, Grignard addition, and deprotection, researchers can efficiently construct intricate molecular architectures. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for the successful implementation of this powerful synthetic methodology.
References
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-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link].
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Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. (2021, December 27). Available at: [Link].
- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057.
-
Chemistry Stack Exchange. Acetal/ketal formation and deprotection. (2021, June 25). Available at: [Link].
-
Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols. Available at: [Link].
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available at: [Link].
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Available at: [Link].
-
ResearchGate. (2025, September 28). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Available at: [Link].
-
Chemistry Steps. Esters with Grignard Reagent. Available at: [Link].
-
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. (2019, May 10). Available at: [Link].
-
Master Organic Chemistry. Reactions of Grignard Reagents. (2015, December 10). Available at: [Link].
-
YouTube. Grignard Reagent with Esters - a Practice Example. (2022, October 16). Available at: [Link].
-
Wikipedia. Protecting group. Available at: [Link].
-
Master Organic Chemistry. Protecting Groups In Grignard Reactions. (2015, December 16). Available at: [Link].
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The Versatile Intermediate: A Guide to the Use of Diisopropoxymethane in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Acetal
Diisopropoxymethane, also known as formaldehyde diisopropyl acetal, is a valuable yet often overlooked chemical intermediate in the synthetic chemist's toolbox. While structurally simple, its unique combination of properties makes it a versatile reagent for a range of transformations crucial in pharmaceutical and fine chemical synthesis. This guide provides an in-depth exploration of diisopropoxymethane, moving beyond a cursory overview to deliver practical, field-proven insights and detailed protocols for its effective application. As a less volatile and safer alternative to formaldehyde, understanding its applications is paramount for developing safer and more efficient synthetic routes.[1] This document will delve into its role as a protecting group, a formaldehyde surrogate, and a reactive intermediate, providing the causal logic behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Table 1: Physicochemical Properties of Diisopropoxymethane
| Property | Value | Reference |
| CAS Number | 2568-89-0 | [2] |
| Molecular Formula | C₇H₁₆O₂ | [2] |
| Molecular Weight | 132.20 g/mol | [2] |
| Boiling Point | 127.1 ± 8.0 °C at 760 mmHg | [3] |
| Density | 0.8 ± 0.1 g/cm³ | [3] |
| Flash Point | 16.0 ± 18.0 °C | [3] |
Safety Profile:
Diisopropoxymethane is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled.[4] It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects.[4]
Handling and Storage:
-
Always handle diisopropoxymethane in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4] No smoking.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
Disposal:
Dispose of diisopropoxymethane and its containers in accordance with local, regional, and national regulations.[6] Do not allow it to enter drains or waterways.
Core Applications in Synthesis
Diisopropoxymethane's utility stems from its ability to act as a stable, manageable source of a methylene (-CH₂-) group, effectively serving as a formaldehyde equivalent in a variety of reactions.
Protection of Diols: The Isopropylidene Ketal
In the intricate world of multi-step synthesis, the selective protection of functional groups is paramount. Diisopropoxymethane serves as an excellent reagent for the protection of 1,2- and 1,3-diols through the formation of an isopropylidene ketal. This strategy is particularly valuable in carbohydrate and nucleoside chemistry, where multiple hydroxyl groups require differential protection.
The "Why": Mechanistic Insight
The protection reaction is an acid-catalyzed acetal exchange. Protonation of one of the isopropoxy groups of diisopropoxymethane initiates the reaction, leading to its departure as isopropanol and the formation of a resonance-stabilized oxocarbenium ion. This electrophilic species is then trapped by a hydroxyl group of the diol. A subsequent intramolecular reaction of the second hydroxyl group, with the elimination of a second molecule of isopropanol, closes the five- or six-membered cyclic ketal. The removal of the isopropanol byproduct drives the equilibrium towards the protected product.
Sources
Application Note: A Framework for the Continuous Flow Synthesis of Formaldehyde Diisopropyl Acetal
Abstract
Formaldehyde diisopropyl acetal is a valuable organic compound utilized as a protective group in synthesis and as a solvent and additive.[1][2] Traditional batch production methods for this acetal often contend with challenges related to reaction equilibrium, product isolation, and the safety hazards associated with formaldehyde. This application note details a robust and efficient methodology for the continuous production of this compound by leveraging the principles of flow chemistry. By employing a packed bed reactor with a solid acid catalyst, this approach offers significant advantages, including enhanced safety, improved reaction control, higher yields, and simplified scalability.[3][4] This guide provides researchers, scientists, and drug development professionals with the foundational principles, a detailed experimental protocol, and the necessary safety procedures to implement this modern synthetic strategy.
Introduction: Moving Beyond Batch Synthesis
The synthesis of acetals is a cornerstone of organic chemistry, providing a critical method for the temporary protection of carbonyl groups.[5] this compound, formed from the reaction of formaldehyde and isopropanol, serves this purpose and also finds application as a specialty solvent.[1][2] The synthesis is an equilibrium-limited reaction, traditionally driven to completion in batch reactors by physically removing the water byproduct, often through azeotropic distillation.[6][7]
However, batch processing presents several inherent limitations:
-
Safety Concerns: Handling bulk quantities of formaldehyde, a known carcinogen and sensitizer, increases operational risk.[8][9]
-
Thermal Management: Poor heat transfer in large vessels can lead to temperature gradients and potential side reactions.
-
Scalability Issues: Scaling up batch reactions is not always linear and can introduce new challenges in mixing and safety.
Continuous flow chemistry offers a compelling solution to these issues. By conducting reactions in a continuously flowing stream through a small-volume reactor, this methodology provides superior control over reaction parameters, minimizes the volume of hazardous materials at any given moment, and allows for seamless scalability by simply extending the operation time.[3] This document outlines the development and application of a continuous flow process for the synthesis of this compound.
Core Principles of Acetal Formation
Reaction Mechanism
The formation of this compound is an acid-catalyzed nucleophilic addition reaction. The process involves two main stages: the formation of a hemiacetal intermediate, followed by a second alcohol addition to yield the final acetal product.[7] The acid catalyst is essential as it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic isopropanol.[7][10]
The step-by-step mechanism is as follows:
-
Protonation of the Carbonyl: The formaldehyde oxygen is protonated by the acid catalyst.
-
First Nucleophilic Attack: A molecule of isopropanol attacks the electrophilic carbonyl carbon.
-
Deprotonation: The resulting intermediate is deprotonated to form the neutral hemiacetal.
-
Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, preparing it to leave as a water molecule.
-
Loss of Water: The protonated hydroxyl group departs as water, forming a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of isopropanol attacks the carbocation.
-
Final Deprotonation: The final intermediate is deprotonated, regenerating the acid catalyst and yielding the this compound product.
Caption: Schematic of a continuous flow system for acetal synthesis.
Catalyst Selection: The Solid Acid Advantage
For continuous flow applications, heterogeneous solid acid catalysts are vastly superior to traditional homogeneous acid catalysts (e.g., H₂SO₄, HCl). [5]Solid acids, such as acidic ion-exchange resins (e.g., Amberlyst-15) or Nafion, can be packed into a column to create a packed bed reactor. [4][6] Key Advantages:
-
Simplified Purification: The catalyst is confined to the reactor, eliminating the need for downstream quenching and extraction steps.
-
Catalyst Reusability: The catalyst bed remains active for extended periods, reducing waste and cost.
-
Reduced Corrosion: Solid acids are generally less corrosive to the system components than mineral acids.
Process Parameter Optimization
Optimizing a continuous flow process involves systematically varying key parameters to maximize yield and throughput.
| Parameter | Effect on Reaction | Rationale for Optimization |
| Temperature | Increases reaction rate. | Must be balanced to avoid potential side reactions or degradation of the catalyst and product. |
| Flow Rate | Inversely proportional to residence time. | Lower flow rates increase residence time and conversion but decrease throughput. An optimal balance is required. |
| Stoichiometry | Excess isopropanol shifts equilibrium. | Using isopropanol as the solvent and reactant provides a large excess, driving the reaction forward. |
| Pressure | Maintains single-phase flow. | A back pressure regulator ensures the solvent and reactants remain in the liquid phase at elevated temperatures. |
digraph "Optimization Logic" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853"];Start [label="Define Target:\nHigh Yield & Throughput", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Set_Params [label="Set Initial Parameters\n(Temp, Flow Rate, Pressure)"]; Run [label="Run Reaction\nin Flow System", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Product Stream\n(GC, NMR)"]; Decision [label="Is Conversion > 95%?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adjust [label="Adjust Parameters\n(e.g., Decrease Flow Rate\nor Increase Temp)"]; End [label="Optimized Process", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Set_Params; Set_Params -> Run; Run -> Analyze; Analyze -> Decision; Decision -> End [label="Yes"]; Decision -> Adjust [label="No"]; Adjust -> Run; }
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The Strategic Deployment of Acetals in Complex Molecule Synthesis: Application Notes and Protocols
Introduction: Beyond Inert Guardians, The Acetal as a Strategic Linchpin
In the intricate chess game of complex molecule synthesis, where every move must be deliberate and precise, the acetal functional group stands out not merely as a pawn for protection, but as a versatile strategic piece. To the novice, it is a simple mask for a reactive carbonyl. To the seasoned researcher, it is a powerful tool for exerting stereochemical control, enabling otherwise impossible transformations, and serving as a key structural motif in a multitude of biologically active natural products and pharmaceuticals.[1] This guide moves beyond a cursory overview to provide in-depth, field-proven insights into the strategic application of acetals, grounded in mechanistic understanding and validated by detailed experimental protocols. We will explore the causality behind experimental choices, empowering researchers in organic synthesis and drug development to leverage the full potential of this indispensable functional group.
The Fundamental Principles: Understanding Acetal Dynamics
A mastery of acetal chemistry begins with a firm grasp of its formation and hydrolysis mechanisms. This knowledge is not academic; it is the foundation upon which all strategic decisions—from the choice of protecting group to the design of a deprotection step in a multi-step synthesis—are built.
1.1. The Mechanism of Acetal Formation and Hydrolysis: A Reversible Dance
Acetal formation is an acid-catalyzed nucleophilic addition of two equivalents of an alcohol to a carbonyl group (aldehyde or ketone).[2][3][4] The process proceeds via a hemiacetal intermediate, which is typically unstable and not isolated.[2][4][5]
The entire mechanism is a series of equilibrium steps.[6] To drive the reaction towards the acetal product, the water generated must be removed from the reaction mixture, a classic application of Le Châtelier's principle.[4][5] Conversely, to hydrolyze an acetal back to the carbonyl and alcohol, a large excess of water is used in the presence of an acid catalyst.[6][7][8]
Figure 1: Acid-Catalyzed Acetal Formation Mechanism.
1.2. Causality in Practice: Why a Dean-Stark Trap is Essential
The formation of acetals is entropically unfavorable as two molecules (carbonyl + 2 alcohols or a diol) combine to form the product and water.[5] To overcome this, continuous removal of water is critical. A Dean-Stark apparatus is the workhorse for this purpose, azeotropically removing water with a solvent like toluene or benzene, thus driving the equilibrium to completion.[4][5] The choice of an azeotroping solvent is dictated by the boiling points of the reactants and the desired reaction temperature.
Strategic Application I: The Acetal as a Protecting Group
The most ubiquitous role of the acetal is as a protecting group for aldehydes and ketones.[2][9][10] Its key advantage lies in its stability profile: robust under neutral to strongly basic conditions, and readily cleaved under acidic conditions.[3][9][11] This allows for transformations on other parts of the molecule with basic or nucleophilic reagents, such as Grignard reagents, organolithiums, or metal hydrides, without affecting the masked carbonyl.[4][11]
2.1. Selecting the Right Acetal: A Matter of Stability and Orthogonality
The choice of acetal is not arbitrary. It depends on the specific reaction conditions that will be employed elsewhere in the synthetic route. Cyclic acetals, formed from diols like ethylene glycol or 1,3-propanediol, are generally more stable than acyclic acetals due to favorable thermodynamics.[5] This enhanced stability is a direct result of the less severe entropic penalty of using one diol molecule versus two separate alcohol molecules.[5]
| Acetal/Ketal Type | Common Reagents | Formation Conditions | Relative Stability | Deprotection Conditions |
| Dimethyl Acetal | Methanol, Trimethyl orthoformate | H+ (e.g., CSA, TsOH), CH(OMe)3 | Low | Mild aq. acid (e.g., 1M HCl, AcOH/H2O) |
| Diethyl Acetal | Ethanol, Triethyl orthoformate | H+ (e.g., CSA, TsOH), CH(OEt)3 | Low-Medium | Mild aq. acid |
| 1,3-Dioxolane | Ethylene Glycol | H+ (e.g., TsOH), Toluene, Dean-Stark | Medium-High | Aq. acid (e.g., 3M HCl, TFA/H2O) |
| 1,3-Dioxane | 1,3-Propanediol | H+ (e.g., TsOH), Toluene, Dean-Stark | High | Stronger aq. acid, longer reaction times |
| Dithiane | 1,3-Propanedithiol | Lewis Acid (e.g., BF3·OEt2) | Very High (Acid Stable) | HgCl2, H2O/MeCN; Oxidative methods |
Table 1: Comparison of Common Carbonyl Protecting Groups.
2.2. The Power of Orthogonality: A Synthetic Case Study
Consider a molecule containing both an ester and a ketone, where the desired transformation is the reduction of the ester to an alcohol using LiAlH4. Since ketones are more reactive towards hydride reagents than esters, direct reduction is impossible.[4][9]
Figure 2: Workflow for orthogonal protection strategy.
This workflow exemplifies the power of acetal protection. The ketone is selectively converted to a 1,3-dioxolane, which is inert to the basic and nucleophilic conditions of the LiAlH4 reduction.[4] After the ester is successfully reduced, the ketone is regenerated by simple acid-catalyzed hydrolysis.[3]
Strategic Application II: Chiral Acetals in Asymmetric Synthesis
Beyond their protective role, acetals derived from chiral, non-racemic diols serve as powerful chiral auxiliaries.[12] By temporarily installing a chiral acetal, an achiral ketone or aldehyde can be rendered diastereotopic. Subsequent reactions then proceed with a facial bias dictated by the steric and electronic environment of the chiral auxiliary, enabling the creation of new stereocenters with high levels of control.[12][13]
This approach is a cornerstone of asymmetric synthesis, a field critical for producing enantiomerically pure compounds, which is paramount in the pharmaceutical industry.[14]
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating, explaining the purpose of each critical step.
Protocol 1: Formation of a 1,3-Dioxolane from Cyclohexanone
-
Objective: To protect the carbonyl group of cyclohexanone using ethylene glycol.
-
Reagents:
-
Cyclohexanone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 eq)
-
Toluene (approx. 0.2 M solution of cyclohexanone)
-
-
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser, add cyclohexanone, ethylene glycol, and toluene.
-
Causality: The Dean-Stark trap is essential for azeotropically removing the water byproduct, driving the reaction equilibrium towards the product.[5]
-
-
Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the side arm (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps, but can be purified by vacuum distillation if necessary.
-
Protocol 2: Deprotection of a 1,3-Dioxolane
-
Objective: To hydrolyze the acetal protecting group and regenerate the parent carbonyl.
-
Reagents:
-
Acetal-protected compound (1.0 eq)
-
Acetone/Water (e.g., 4:1 v/v)
-
3M Hydrochloric Acid (HCl) (catalytic to stoichiometric amounts)
-
-
Procedure:
-
Dissolution: Dissolve the acetal in the acetone/water solvent mixture in a round-bottom flask.
-
Acidification: Add the 3M HCl and stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: The reaction is typically complete within 1-6 hours. Disappearance of the starting material spot and appearance of the more polar carbonyl product spot on TLC indicates completion.
-
Workup: Carefully neutralize the acid by adding saturated aqueous NaHCO₃ until effervescence ceases. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product can be purified by flash column chromatography.
-
Applications in Drug Development and Medicinal Chemistry
The principles of acetal chemistry are not confined to academic synthesis. They are frequently applied in the pharmaceutical industry. For instance, acylals (1,1-diacetates) are used as prodrugs to mask polar carboxylic acid groups, enhancing lipophilicity and cell membrane permeability.[15] This strategy is particularly common in the development of β-lactam antibiotics.[15] Furthermore, acetal-containing moieties are integral parts of many complex natural products with significant biological activity, making their synthesis a key challenge and goal in drug discovery.[1]
References
-
Acetal Group | Formation, Structure & Mechanism. (n.d.). Study.com. Retrieved from [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (2022). MDPI. Retrieved from [Link]
-
Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
acetals and ketals as protecting groups. (2019, January 8). YouTube. Retrieved from [Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025, May 22). JoVE. Retrieved from [Link]
-
A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. (2020). IJSDR. Retrieved from [Link]
-
17.8: Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts. Retrieved from [Link]
-
Formation and Reactions of Acetals. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Acetal. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved from [Link]
-
Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved from [Link]
-
Application of chiral recyclable catalysts in asymmetric catalysis. (2024, May 21). RSC Publishing. Retrieved from [Link]
-
Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. (2024, March 6). YouTube. Retrieved from [Link]
-
Asymmetric Synthesis in Industry: From Lab to Market. (2024, September 5). Chiralpedia. Retrieved from [Link]
-
2.6 Protecting Groups in Synthesis. (n.d.). Organic Chemistry II - KPU Pressbooks. Retrieved from [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. Acetal - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 14. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Diisopropoxymethane (DIPM) Production
Welcome to the Advanced Synthesis Support Hub. Topic: Process Optimization & Troubleshooting for Diisopropoxymethane (CAS: 2568-89-0) Audience: Process Chemists, Scale-up Engineers, and Drug Development Researchers.
Senior Scientist's Foreword
Scaling up acetal synthesis is rarely about the chemistry itself—the mechanism is textbook. The challenge lies in thermodynamics and transport phenomena . Diisopropoxymethane (DIPM) synthesis is an equilibrium-limited reaction. In a beaker, you can ignore the water byproduct. In a 50L reactor, that water becomes a conversion-killing poison that must be actively managed.
This guide moves beyond "add A to B." We address the why and how of breaking the equilibrium, managing complex azeotropes, and ensuring safe handling of ether-based solvents.
Module 1: Reaction Kinetics & Equilibrium Management
User Question: "We are scaling up from 100g to 5kg. Our conversion has stalled at ~60% despite extended reflux times. Adding more catalyst didn't help. What is happening?"
Diagnosis: You have hit the equilibrium wall . The reaction of formaldehyde (or paraformaldehyde) with isopropanol (IPA) produces water. Unlike methylals, the steric bulk of the isopropyl group makes the reverse hydrolysis reaction kinetically significant if water is not removed. Adding catalyst only speeds up the rate at which you reach this unfavorable equilibrium; it does not shift the position.
The Fix: Active Water Removal (The Le Chatelier Protocol) You must transition from a closed reflux system to a Reactive Distillation or Dean-Stark setup.
-
Exploit the Azeotrope: Isopropanol and water form a low-boiling azeotrope (80.3°C).[1] DIPM boils significantly higher (~127°C).
-
The Protocol:
-
Use Paraformaldehyde (PFA) instead of aqueous formalin to minimize initial water load.
-
Use a large excess of Isopropanol (3:1 to 4:1 molar ratio relative to PFA). The excess IPA acts as both reactant and entrainer.
-
Set up a fractionating column topped with a phase separator (or simply distill off the azeotrope if recycling IPA).
-
Monitor Head Temperature: Maintain head temperature at ~80-82°C. This ensures you are removing the Water/IPA azeotrope, not the product.
-
Visualizing the Mechanism & Water Trap
Figure 1: Reaction pathway showing the critical role of removing the IPA/Water azeotrope to prevent reverse hydrolysis.
Module 2: Purification & Phase Separation
User Question: "Our crude product is cloudy and contains unreacted alcohol. Simple distillation isn't giving us >98% purity. Is there a ternary azeotrope?"
Diagnosis: Yes, the system is complex. You are likely dealing with a mixture of DIPM, unreacted IPA, and residual water. While DIPM is largely insoluble in water, the presence of excess IPA acts as a "phase transfer agent," solubilizing water into the organic layer and creating a single cloudy phase.
Technical Data: The Separation Landscape Understanding the boiling points is critical for designing your distillation ramp.
| Component | Boiling Point (1 atm) | Azeotrope with Water? | Azeotrope BP | Composition (wt%) |
| Isopropanol (IPA) | 82.6°C | Yes | 80.3°C | 87.7% IPA / 12.3% H2O |
| Water | 100°C | N/A | - | - |
| DIPM (Product) | ~127°C | No (Phase separates) | - | - |
The Fix: The "Salting Out" & Wash Protocol Do not rely on distillation alone for the initial separation.
-
Quench & Wash:
-
Cool the reaction mixture to <20°C.
-
Add saturated NaOH or NaHCO3 solution . This serves two purposes:
-
Neutralizes the acid catalyst (preventing reversal of the reaction during heating).
-
"Salts out" the organic phase, forcing water and IPA out of the DIPM layer.
-
-
-
Phase Cut:
-
The DIPM (top layer) should separate sharply after neutralization.
-
Troubleshooting: If an emulsion forms, add a small amount of brine (saturated NaCl).
-
-
Final Purification:
-
Distill the organic layer.
-
Fraction 1 (80-85°C): Residual IPA/Water (Recycle).
-
Fraction 2 (125-129°C): Pure DIPM.
-
Module 3: Catalyst Lifecycle & Reactor Design
User Question: "We are using p-Toluenesulfonic acid (pTsOH). It works, but it's corroding our stainless steel reactor and turning the product yellow/brown. Alternatives?"
Diagnosis: Homogeneous strong acids like pTsOH or sulfuric acid are excellent for kinetics but terrible for equipment and product stability. They promote "tarring" (polymerization of aldehydes) and are difficult to remove completely, leading to product degradation during storage.
The Fix: Switch to Heterogeneous Catalysis For scale-up (>1kg), solid acid catalysts are the industry standard.
-
Recommended Catalyst: Amberlyst-15 (dry form) or similar macroreticular sulfonic acid resins.
-
Why?
-
Non-Corrosive: The acid is trapped in the polymer bead; it does not attack the reactor walls.
-
Filtration: Catalyst removal is a simple filtration step, eliminating the need for a neutralization wash (NaOH).
-
Reusability: The beads can often be reused for multiple batches.
-
Protocol Adjustment:
-
Load reactants (PFA + IPA).
-
Add Amberlyst-15 (1-3 wt% relative to reactants).
-
Run reaction with water removal.
-
Filter hot (or warm) to remove beads.
-
Proceed directly to distillation.
Module 4: Safety & Handling in Scale-up
User Question: "Are there specific safety risks with DIPM compared to standard solvents like IPA?"
Senior Scientist Note: DIPM is an acetal, which is chemically similar to an ether. The two major risks are Flammability and Peroxide Formation .
FAQ: Safety Protocols
| Hazard | Risk Level | Mitigation Strategy |
| Flammability | High | Flash point is low (~16°C). Ground all equipment. Use explosion-proof (Class I, Div 1) electricals. Nitrogen inerting is mandatory. |
| Peroxides | Medium | Like ethers, acetals can form explosive peroxides upon long-term storage and exposure to air. Test for peroxides using starch-iodide paper before any distillation. If positive, treat with ferrous sulfate. |
| Hydrolysis | Low (if dry) | DIPM is stable in base but hydrolyzes rapidly in acid + moisture. Ensure storage drums are clean, dry, and free of acid residue. |
References
-
PubChem. (n.d.). Methane, diisobutoxy- (Compound Summary). Note: Structural analog data used for property estimation. Retrieved from [Link]
-
ChemSrc. (2025).[2] Diisopropoxymethane Physical Properties & CAS 2568-89-0.[3] Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotrope Tables (IPA/Water Data). Retrieved from [Link]
Sources
Technical Support Center: Purification of Formaldehyde Diisopropyl Acetal by Distillation
Introduction
Welcome to the Technical Support Center for the purification of formaldehyde diisopropyl acetal. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound and require a robust, reliable purification methodology. This compound, also known as diisopropoxymethane, is a valuable acetal protecting group and synthetic intermediate. Its synthesis, typically through the acid-catalyzed reaction of formaldehyde and isopropanol, results in a crude product containing unreacted starting materials, water, the acid catalyst, and potential side products.[1][2]
Distillation is the definitive method for purifying this compound to the high degree required for sensitive downstream applications. However, the process is not without its challenges. The thermal and acid sensitivity of the acetal linkage necessitates a carefully controlled approach to avoid decomposition and maximize yield. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key procedural steps.
Compound Profile: Physical and Chemical Properties
A thorough understanding of the compound's properties is the foundation of a successful distillation. The data below has been consolidated from various sources. Note that minor discrepancies in reported values exist, which can be attributed to different measurement conditions and purity levels.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₂ | [3][4] |
| Molecular Weight | 132.20 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 109-127 °C (at 760 mmHg) | [1][2] |
| Density | ~0.80 - 0.84 g/mL | [1][2] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
| Flash Point | 16 °C | [2] |
Troubleshooting Guide: Distillation Issues & Solutions
This section addresses common problems encountered during the distillation of this compound in a direct question-and-answer format.
Question 1: My distillation yield is significantly lower than expected, and the residue in the distillation flask is dark.
Answer: This is a classic symptom of acetal decomposition during distillation. The acetal linkage is susceptible to cleavage under acidic conditions, especially at elevated temperatures, reverting the compound back to formaldehyde and isopropanol.
-
Primary Cause (Causality): The most likely culprit is residual acid catalyst from the synthesis step. Even trace amounts of acid can catalyze decomposition at the temperatures required for distillation.
-
Solution & Prevention:
-
Mandatory Neutralization: Before any distillation, the crude product must be thoroughly neutralized. Wash the organic mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), until the aqueous layer is no longer acidic (test with pH paper).
-
Temperature Control: If you are distilling at atmospheric pressure, the pot temperature may be too high. Switching to vacuum distillation is highly recommended. By lowering the pressure, you significantly reduce the boiling point, thereby minimizing the rate of thermal decomposition.
-
Inert Atmosphere: While less common for this specific issue, ensuring the distillation is performed under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may contribute to discoloration and product loss.
-
Question 2: The collected distillate is cloudy or has separated into two layers.
Answer: This indicates the presence of water in your final product.
-
Primary Cause (Causality): Water is a byproduct of the acetal formation reaction and is also introduced during the neutralization wash.[6][7] If not completely removed, it can co-distill with the product, potentially as an azeotrope with isopropanol or the acetal itself.
-
Solution & Prevention:
-
Thorough Drying: After the neutralization wash, the organic layer must be rigorously dried. Use a suitable anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient contact time (e.g., 30-60 minutes with occasional swirling) and ensure enough drying agent is used so that some remains free-flowing.
-
Efficient Separation: Ensure a clean separation of the organic and aqueous layers after washing. Any entrained aqueous solution will overwhelm the drying agent.
-
Fractional Distillation: Employing a fractionating column (e.g., a Vigreux or packed column) can help separate water or a water-isopropanol azeotrope (boiling point ~80°C) as a lower-boiling initial fraction before the pure acetal distills.
-
Question 3: The boiling point is not sharp, and I'm collecting distillate over a wide temperature range.
Answer: This is a clear indication of impurities in the crude mixture, which are co-distilling with your product.
-
Primary Cause (Causality): The crude product contains components with boiling points close to that of this compound. The most common impurity is unreacted isopropanol (boiling point ~82°C).
-
Solution & Prevention:
-
Use a Fractionating Column: Simple distillation is often insufficient to separate components with close boiling points. A fractionating column provides the necessary theoretical plates for a much sharper separation.
-
Monitor Temperature Carefully: When using a fractionating column, the temperature at the head of the column (not in the pot) is the critical indicator of purity.
-
Isolate Fractions: Collect the distillate in separate fractions. The first fraction will be enriched in lower-boiling impurities like isopropanol. The temperature should then rise and stabilize at the boiling point of your product. Collect this "heart cut" as your pure fraction. The temperature may rise again as higher-boiling impurities begin to distill; this final fraction should also be kept separate.
-
Frequently Asked Questions (FAQs)
Q: Is vacuum distillation necessary, or can I perform the purification at atmospheric pressure? A: While atmospheric distillation is possible (boiling point ~109-127°C), vacuum distillation is strongly recommended . The lower temperature required under vacuum significantly reduces the risk of acid-catalyzed decomposition, leading to a higher yield and purer product. It is the more robust and reliable method.
Q: How do I confirm the purity of my final product? A: Gas Chromatography (GC) is an excellent method to assess purity and is frequently cited for acetals.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. A specific test for residual formaldehyde, such as HPLC with derivatization, can also be performed if trace amounts of formaldehyde are a concern for your application.[9][10]
Q: What are the primary safety considerations for this procedure? A:
-
Flammability: this compound has a low flash point of 16°C and is flammable.[2] Ensure there are no ignition sources near the distillation apparatus. Perform the distillation in a certified chemical fume hood.[11]
-
Volatility & Inhalation: The compound is volatile.[1] Proper ventilation is crucial to avoid inhaling vapors.[1]
-
Impurities: Be aware of the hazards of potential impurities. Unreacted formaldehyde is a known carcinogen and sensitizer.[12] Handle all materials with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable gloves (nitrile or neoprene are generally recommended over latex).[11][12]
Visualized Workflows
Pre-Distillation Work-up Protocol
The following diagram outlines the critical steps required to prepare the crude acetal for a safe and effective distillation.
Caption: Workflow for preparing crude acetal for distillation.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing common distillation problems.
Caption: Decision tree for troubleshooting distillation issues.
Experimental Protocol: Fractional Vacuum Distillation
This protocol provides a self-validating methodology for purifying this compound.
1. Pre-Distillation Work-up:
- Transfer the crude reaction mixture to a separatory funnel.
- Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas.
- Allow the layers to separate and discard the lower aqueous layer.
- Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help break any emulsions and remove excess water. Discard the aqueous layer.
- Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl the flask and continue adding MgSO₄ until it no longer clumps together. Let it stand for at least 30 minutes.
- Filter the dried organic liquid into a round-bottom flask suitable for distillation.
2. Distillation Assembly:
- Assemble a fractional vacuum distillation apparatus. Use a short Vigreux column between the distillation flask and the distillation head to provide adequate separation.
- Use a heating mantle with a stirrer for uniform heating. Add a magnetic stir bar to the distillation flask.
- Ensure all glass joints are properly sealed with a suitable vacuum grease.
- Connect the vacuum takeoff adapter to a vacuum pump through a cold trap to protect the pump.
3. Distillation Procedure:
- Begin stirring and slowly apply vacuum to the system.
- Once the desired pressure is reached and stable, begin heating the distillation flask gently.
- Fraction 1 (Foreshot): Collect the first few milliliters of distillate that come over at a low temperature. This fraction will contain any residual volatile impurities, such as isopropanol.
- Fraction 2 (Heart Cut): As the temperature at the distillation head rises and stabilizes at the expected boiling point of the acetal (at your working pressure), switch to a new receiving flask. This is your pure product fraction.
- Fraction 3 (Tails): If the temperature begins to rise again or distillation slows significantly, stop the distillation. The material remaining in the pot and any final distillate may contain higher-boiling impurities.
- Turn off the heat, allow the system to cool completely, and then slowly and carefully vent the system to atmospheric pressure before disassembling.
4. Post-Distillation Analysis:
- Analyze the purified "heart cut" fraction by GC or NMR to confirm its purity before use in subsequent reactions. Store the purified acetal over molecular sieves to maintain its dryness.
References
- US Patent US6809224B2: "Method for the separation of formaldehyde from a reaction mixture containing polyols by the addition of solvents before and/or during the distillation.
- This compound Inform
- Methods in Determination of Formaldehyde: ResearchG
- Ullmann's Encyclopedia of Industrial Chemistry: "Formaldehyde."
- Analysis of Formaldehyde: Pickering Labor
- Formaldehyde diethyl acetal Product Page: Sigma-Aldrich.
- Formation and Reactions of Acetals: Chemistry Steps.
- This compound Properties: LookChem.
- 2,2'-(Methylenebis(oxy))bis(propane) Compound Summary: PubChem.
- Adiabatic distillation of dilute formaldehyde solutions: Digital Commons @ NJIT.
- This compound Product Page: Sigma-Aldrich.
- 2,2'-[Methylenebis(oxy)]bis[propane] Product Page: A2B Chem.
- This compound Product Page: Clinisciences.
- Chemical Safety Data Sheet MSDS / SDS - this compound: ChemicalBook.
- US Patent US6015875A: "Process for making acetals.
- Acetal General Inform
- Chemical Standard Operating Procedure for Formaldehyde: Environmental Health and Safety
Sources
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,2'-(Methylenebis(oxy))bis(propane) | C7H16O2 | CID 520225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. a2bchem.com [a2bchem.com]
- 5. AG00BSBA-250mg | this compound [2568-89-0] Clinisciences [clinisciences.com]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. Acetal - Wikipedia [en.wikipedia.org]
- 8. Formaldehyde diethyl acetal absolute, over molecular sieve (H2O 0.01 ), = 99.0 GC 462-95-3 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ehs.providence.edu [ehs.providence.edu]
Technical Support Center: A-Scientist's Guide to Preventing Hydrolysis of Formaldehyde Diisopropyl Acetal During Workup
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize formaldehyde diisopropyl acetal and other sensitive acetal protecting groups. Unintended hydrolysis during reaction workup is a common yet preventable issue that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, detailed protocols, and the fundamental chemical principles to ensure your acetal remains intact until you decide to remove it.
Troubleshooting Guide: Addressing Common Workup Failures
This section tackles the most frequent issues encountered in the lab. The key to success is understanding that acetals are stable under neutral to strongly basic conditions but are notoriously sensitive to acid, especially in the presence of water.[1][2]
Q1: I quenched my reaction with water and extracted my product, but my final NMR shows formaldehyde and isopropanol byproducts. What went wrong?
A1: This is a classic case of inadvertent acid-catalyzed hydrolysis. The reaction proceeds via protonation of one of the acetal oxygens, converting it into a good leaving group (isopropanol).[3][4] The resulting oxonium ion is then attacked by water to form a hemiacetal, which rapidly hydrolyzes further to yield formaldehyde and a second equivalent of isopropanol.[3]
-
Root Cause Analysis:
-
Residual Acid: Your reaction mixture was likely still acidic when you added water. Many reactions are run under acidic conditions or generate acidic byproducts. Adding water to an unneutralized, acidic organic solution creates the perfect environment for rapid acetal cleavage.
-
"Neutral" Water Isn't Always Neutral: Water, especially deionized water, can be slightly acidic due to dissolved CO2 forming carbonic acid. While often not a major driver, it can contribute to the hydrolysis of highly sensitive substrates if the workup is prolonged.
-
-
Immediate Solution: Before adding any aqueous solution, you must neutralize the reaction mixture. This is the most critical step. Add a mild inorganic base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution, until the effervescence (if any) ceases and the aqueous layer is confirmed to be basic (pH > 8) with litmus or pH paper.
Q2: I tried neutralizing with sodium bicarbonate solution, but my yields are still inconsistent. How can I improve the quenching process?
A2: Inconsistent yields after a bicarbonate quench often point to issues with mixing, temperature, or the choice of base for a specific application.
-
Causality & Best Practices:
-
Biphasic Inefficiency: If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), neutralization can be slow. The acid in the organic layer has limited contact with the base in the aqueous layer. Vigorous stirring is essential to maximize the interfacial area and ensure rapid, complete neutralization.
-
Temperature Control: Quenching is often exothermic. Perform the quench in an ice bath (0-5 °C) to dissipate heat and slow down the rate of any potential hydrolysis before full neutralization is achieved.
-
Choosing the Right Base: While sodium bicarbonate is a good first choice, its buffering capacity is centered around a pKa of ~6.4 and 10.3.[5][6][7][8][9] For more robust control, especially if significant amounts of acid are present, a slightly stronger base like potassium carbonate (pKa of conjugate acid ~10.3) can be more effective.[10][11][12][13][14] However, avoid strong bases like NaOH or KOH, which can cause other side reactions (e.g., ester saponification).
-
Q3: During the extraction and washing steps with brine, I'm still seeing some product loss. Are there hidden sources of acid?
A3: Yes, even after a successful quench, pitfalls can exist in subsequent steps.
-
Expert Analysis:
-
Acidic Brine: Brine (saturated NaCl solution) is often assumed to be neutral, but it can become acidic. Ensure your brine solution is neutral or slightly basic before use by adding a small amount of sodium bicarbonate.
-
Silica Gel Contamination: Be cautious of contact with silica gel during workup (e.g., filtering through a silica plug to remove baseline impurities). Standard silica gel is inherently acidic and can easily hydrolyze acetals. If you must perform such a filtration, use silica gel that has been pre-treated with a base, such as triethylamine in the eluent, or use a different neutral adsorbent like Celite® or Florisil®.
-
Drying Agents: Some drying agents, like anhydrous sodium sulfate (Na₂SO₄), can be slightly acidic. While generally safe, for highly sensitive acetals, using a basic drying agent like anhydrous potassium carbonate (K₂CO₃) is a more robust choice.
-
Frequently Asked Questions (FAQs)
This section provides a broader understanding of the chemistry governing acetal stability.
Q1: What is the fundamental mechanism of acid-catalyzed acetal hydrolysis?
A1: Acetal hydrolysis is a reversible equilibrium reaction that is catalyzed by acid.[1][15] The mechanism involves three key stages:
-
Protonation: An acid protonates one of the alkoxy oxygens, transforming it into a good leaving group.[3][4]
-
Loss of Alcohol & Oxonium Ion Formation: The activated alkoxy group departs as an alcohol molecule, and the remaining portion of the molecule forms a resonance-stabilized oxonium ion.[3] This is typically the rate-determining step.
-
Nucleophilic Attack by Water & Deprotonation: A water molecule attacks the electrophilic carbon of the oxonium ion. Subsequent deprotonation steps lead to a hemiacetal, which then undergoes a similar acid-catalyzed process to release the second alcohol molecule and form the final carbonyl compound (formaldehyde).[3]
Below is a diagram illustrating this pathway.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. mpbio.com [mpbio.com]
- 6. Sodium Bicarbonate | NaHCO3 | CID 516892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium bicarbonate [commonorganicchemistry.com]
- 8. Sodium bicarbonate | 144-55-8 [chemicalbook.com]
- 9. Sodium bicarbonate - Wikipedia [en.wikipedia.org]
- 10. Potassium Carbonate [commonorganicchemistry.com]
- 11. Potassium carbonate - Wikipedia [en.wikipedia.org]
- 12. webqc.org [webqc.org]
- 13. Potassium carbonate | 584-08-7 [chemicalbook.com]
- 14. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Diisopropoxymethane (DIPM) Stability Guide
Ticket ID: DIPM-STAB-001 Subject: Prevention and Remediation of Acid-Catalyzed Decomposition Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
Diisopropoxymethane (DIPM, CAS: 2568-89-0) is a formaldehyde dialkyl acetal.[1] While chemically robust in basic and neutral media, it exhibits zero-tolerance for acidic impurities . In the presence of even trace Brønsted acids and moisture, DIPM undergoes rapid hydrolysis, reverting to formaldehyde and isopropanol.
This guide provides the mechanistic understanding, diagnostic protocols, and remediation strategies required to maintain DIPM integrity in drug development and synthesis workflows.
Module 1: The Failure Mechanism
Why is my solvent decomposing?
Acetals like DIPM are "masked" carbonyls. The ether linkages are stable to nucleophiles (bases) but are kinetically unstable in the presence of electrophiles (protons). The decomposition is an A-1 specific acid-catalyzed hydrolysis .
The Cascade:
-
Protonation: A trace acid protonates one of the ether oxygens.
-
Cleavage (Rate Limiting): The molecule ejects a molecule of isopropanol, forming a highly reactive oxocarbenium ion.
-
Hydrolysis: Water attacks the oxocarbenium ion, collapsing the structure into formaldehyde and a second molecule of isopropanol.
Visualization: The Hydrolysis Pathway
The following diagram illustrates the molecular breakdown triggered by acidic impurities.[2]
Figure 1: The acid-catalyzed hydrolysis pathway of DIPM. Note that the reaction consumes water and regenerates the acid catalyst, creating a self-perpetuating cycle.
Module 2: Diagnostic Workflow
How do I detect acidic impurities?
Standard aqueous pH meters are unreliable in pure organic solvents like DIPM due to high resistance and lack of a stable junction potential. Use the following "Apparent pH" protocol for accurate diagnostics.
Protocol A: The "Water Spike" Diagnostic
Purpose: To detect trace acids using a potentiometric method adapted for organics.
-
Sampling: Take 10 mL of the DIPM solvent.
-
Spike: Add 1 mL of neutral, degassed HPLC-grade water (creates a conductive emulsion).
-
Equilibration: Vortex vigorously for 30 seconds to extract trace hydrophilic acids into the aqueous phase.
-
Measurement: Insert a calibrated pH electrode into the aqueous layer (or the emulsion).
-
Interpretation:
-
pH > 6.0: Safe.
-
pH 4.0 - 6.0: Warning. Use basic alumina treatment (See Module 3).
-
pH < 4.0: Critical Failure. Distillation or disposal required.
-
Protocol B: Rapid Colorimetric Screen
Purpose: Quick pass/fail check before starting a reaction.
-
Reagent: Dissolve 1 mg Bromothymol Blue in 10 mL methanol.
-
Test: Add 2 drops of reagent to 2 mL of DIPM.
-
Result:
-
Blue/Green: Neutral/Basic (Safe).
-
Yellow: Acidic (STOP ).
-
Module 3: Remediation & Prevention
Troubleshooting Decision Tree
Follow this logic flow to resolve stability issues.
Figure 2: Logic flow for diagnosing and treating DIPM stability issues.
Standard Operating Procedures (SOPs)
SOP-01: Neutralization of Bulk Solvent
If trace acidity is detected (pH 4-6), do not use silica gel (it is slightly acidic). Use Basic Alumina .
-
Ratio: Add 5% w/v Basic Alumina (Activity Grade I) to the solvent.
-
Contact: Stir gently for 30 minutes.
-
Filtration: Filter through a sintered glass funnel or a PTFE membrane (0.45 µm).
-
Verification: Retest using Protocol A.
SOP-02: Storage Stabilization
To prevent auto-oxidation or hydrolysis during long-term storage:
-
Stabilizer: Add Triethylamine (TEA) at 0.1% v/v. This acts as an "acid scavenger," neutralizing any protons before they can catalyze the breakdown.
-
Desiccant: Store over activated 3Å Molecular Sieves . Water is a necessary reagent for hydrolysis; removing it breaks the reaction cycle.
-
Headspace: Flush containers with dry Nitrogen or Argon.
Data Reference: Hydrolysis Rates vs. pH
The following table approximates the half-life (
| pH Environment | Estimated Half-Life ( | Status |
| pH 7.0 (Neutral) | > 1 Year | Stable |
| pH 5.0 (Trace Acid) | ~ 24 - 48 Hours | Risk |
| pH 3.0 (Acidic) | < 1 Hour | Critical Failure |
| pH 1.0 (Strong Acid) | < 1 Minute | Flash Decomposition |
Note: Data extrapolated from general acetal hydrolysis kinetics [1].
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel to dry DIPM? A: NO. Silica gel contains acidic silanol groups (Si-OH) on its surface. These can act as heterogeneous acid catalysts, initiating the hydrolysis of DIPM. Always use Basic Alumina or Potassium Carbonate for drying/purification.
Q: I smell formaldehyde when I open the bottle. Is it safe to use? A: No. The smell of formaldehyde indicates that the hydrolysis cycle has already begun. Because the reaction generates isopropanol and formaldehyde, the solvent purity is compromised. If the smell is faint, you may attempt SOP-01 (Alumina treatment) followed by distillation. If strong, discard the lot.
Q: Can I use DIPM in reactions involving Lewis Acids (e.g.,
Q: What is the recommended container material? A: Stainless Steel or Borosilicate Glass. Avoid unlined carbon steel, which may have surface rust (iron oxides) that can be Lewis acidic. Ensure glass is not acid-washed immediately prior to use without thorough neutralization.
References
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link
-
Master Organic Chemistry. (2010). Acetal Hydrolysis Mechanism. Link
-
PubChem. (2025).[3] Diisopropoxymethane Compound Summary. National Library of Medicine.[3] Link
-
Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents. Link
Sources
Technical Support Center: Synthesis of Formaldehyde Diisopropyl Acetal (FDIPA)
Topic: Troubleshooting Side Reactions & Process Optimization Audience: Organic Chemists, Process Engineers, Drug Development Scientists Version: 2.1 (Current)
Executive Summary: The Equilibrium Battle
The synthesis of Formaldehyde Diisopropyl Acetal (FDIPA) is a classic acid-catalyzed condensation, but it presents unique challenges compared to its methyl or ethyl analogs. The steric bulk of the isopropyl group retards the nucleophilic attack, while the stability of the secondary carbocation facilitates competing elimination and etherification pathways.
Success depends on three variables: Water Removal Efficiency , Acid Strength Control , and Temperature Management .
The Reaction Network
The following pathway map illustrates the desired route versus the primary parasitic side reactions.
Figure 1: Reaction Network showing the competition between acetalization (Green), etherification (Red), and polymerization (Red).
Troubleshooting Guide & FAQs
Module A: Impurity Profiling (Side Reactions)
Q1: I see a large, non-polar impurity eluting near my product on GC. What is it?
Diagnosis: This is likely Diisopropyl Ether (DIPE) .
Mechanism: Unlike primary alcohols (methanol/ethanol), isopropanol forms a relatively stable secondary carbocation. Under acidic conditions and high heat, two molecules of IPA dehydrate to form DIPE.
-
Lower the Bath Temperature: DIPE formation has a higher activation energy than acetalization. Maintain the reaction at a gentle reflux rather than a hard boil.
-
Dilute the Acid: High concentrations of strong acids (like
) favor ether formation. Switch to a milder catalyst like p-Toluenesulfonic acid (p-TSA) or a solid acid catalyst (e.g., Amberlyst-15) which can be filtered out.
Q2: Why is my reaction mixture turning cloudy with a white solid? Diagnosis: Repolymerization to Paraformaldehyde. Context: Formaldehyde is unstable in its monomeric form. If the concentration of IPA is too low, or the temperature drops during addition, formaldehyde molecules will polymerize rather than react with the alcohol. Corrective Action:
-
Excess Alcohol: Ensure a minimum 2.5:1 molar ratio of IPA to Formaldehyde.
-
Depolymerization Phase: If starting from paraformaldehyde, ensure the mixture is heated to ~80°C before adding the bulk of the catalyst to ensure full depolymerization into reactive monomers.
Q3: I detect a "peroxide" warning in my solvent waste. Where did it come from? Critical Safety Note: The side product, Diisopropyl Ether (DIPE) , is notorious for forming explosive peroxides upon exposure to air and light. Protocol:
-
Test crude reaction mixtures for peroxides using starch-iodide paper before distillation.
-
Quench the reaction with a mild base (e.g.,
) to neutralize the acid catalyst, which can otherwise promote peroxide formation during storage.
Module B: Yield Optimization (Equilibrium Management)
Q4: My conversion stalls at 60-70%. Adding more acid doesn't help. Why?
Diagnosis: You have hit the Water Equilibrium Wall .
Explanation: The reaction is reversible. The byproduct water hydrolyzes the product back to the starting materials.
-
Method A (Azeotropic Distillation): Use a Dean-Stark trap. Since FDIPA (bp ~118°C) and water do not form a clean separating azeotrope on their own, an entrainer is often required. Cyclohexane is a superior, safer alternative to benzene.
-
Method B (Chemical Drying): For smaller scales, circulate the reflux through a Soxhlet extractor containing activated 3Å Molecular Sieves or Calcium Hydride (
).
Q5: Can I use aqueous formalin (37%) instead of paraformaldehyde? Recommendation: Avoid if possible. Reasoning: Aqueous formalin introduces a massive amount of water (63%) at the start. This forces you to remove the solvent water plus the reaction water, significantly extending reaction time and promoting DIPE formation due to prolonged heating. Verdict: Use Paraformaldehyde (95%+) for high-yield synthesis.
Optimized Experimental Protocol
Standardized method for 1.0 mole scale.
Materials
| Reagent | Role | Specification |
| Paraformaldehyde | Reactant | 30.0 g (1.0 mol eq) |
| Isopropanol (IPA) | Reactant | 180.0 g (~3.0 mol eq) |
| p-Toluenesulfonic Acid | Catalyst | 1.9 g (1 mol%) |
| Cyclohexane | Entrainer | 150 mL (Azeotropic agent) |
Step-by-Step Workflow
-
Depolymerization Setup:
-
In a 1L Round Bottom Flask (RBF), charge Paraformaldehyde and Isopropanol.
-
Add the Cyclohexane entrainer.
-
Note: Do not add the acid yet.
-
-
Thermal Activation:
-
Heat the slurry to 60-70°C. Stir vigorously.
-
Wait until the paraformaldehyde is mostly suspended/dissolved (depolymerization begins).
-
-
Catalysis & Dehydration (The Dean-Stark Loop):
-
Add p-TSA.
-
Attach a Dean-Stark trap topped with a reflux condenser.
-
Heat to reflux.[1] The ternary azeotrope (Water/IPA/Cyclohexane) will distill over.
-
Visual Check: Water will separate to the bottom of the trap. Drain the water layer periodically.
-
-
Endpoint Determination:
-
Continue reflux until water evolution ceases (approx. 4-6 hours).
-
GC Check: Monitor the disappearance of the hemiacetal intermediate.
-
-
Workup (Neutralization):
-
Cool to room temperature.
-
Add Solid
(2.0 g) and stir for 30 mins to neutralize the catalyst. Crucial: Distilling acidic acetals leads to decomposition. -
Filter off the solids.
-
-
Purification:
-
Perform fractional distillation.[2]
-
Fraction 1: Cyclohexane/IPA (Recycle).
-
Fraction 2: FDIPA (Product, bp 118-120°C).
-
Process Logic Diagram
Figure 2: The Logic of Azeotropic Water Removal. Continuous removal of the lower phase drives the reaction to completion.
References
-
Mechanism of Acetal Formation: Meskens, F. A. J. (1981). Methods for the preparation of acetals from alcohols or oxiranes and aldehydes or ketones. Synthesis, 1981(07), 501-522.
-
Side Reaction (Etherification): Karas, L., & Piel, W. J. (2004). Ethers. In Kirk-Othmer Encyclopedia of Chemical Technology. This source details the acid-catalyzed dehydration of secondary alcohols to ethers.
-
Formaldehyde Handling & Safety: World Health Organization (IARC). (2006).[1][3][4] Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 88.
-
Azeotropic Data: Gmehling, J., et al. (2004). Azeotropic Data. Wiley-VCH. Provides boiling point data for IPA/Water/Cyclohexane systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4042633A - Process for preparing diisopropyl ether - Google Patents [patents.google.com]
- 3. US2388409A - Reaction products of secondary aliphatic alcohol and formaldehyde and methods of producing the same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
managing temperature control in acetal synthesis
Welcome to the Technical Support Center for Acetal Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during acetal formation. As a reversible reaction, acetal synthesis is highly sensitive to thermal conditions, which dictate reaction rate, equilibrium position, and the formation of byproducts. This document provides in-depth, field-proven insights and troubleshooting solutions to help you optimize your experimental outcomes.
The Critical Role of Temperature in Acetal Synthesis
Acetal formation is an acid-catalyzed nucleophilic addition reaction between a carbonyl compound (aldehyde or ketone) and an alcohol. The reaction proceeds through a hemiacetal intermediate and is fundamentally an equilibrium process.[1][2] Temperature is the most critical parameter influencing this equilibrium.
Thermodynamic vs. Kinetic Control: The outcome of your reaction can be dictated by two different regimes:
-
Thermodynamic Control: At higher temperatures, with prolonged reaction times, the reaction is reversible. The most stable product (the thermodynamic product) will be the major isomer formed. However, high heat can also shift the equilibrium back towards the starting materials if the byproduct (water) is not removed.[3]
-
Kinetic Control: At lower temperatures, the reaction favors the product that is formed fastest—the one with the lowest activation energy (the kinetic product). This can sometimes be advantageous for preventing side reactions or decomposition.[4]
The choice between these regimes is central to troubleshooting temperature-related issues.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable protocols.
Q1: My reaction is stalled, and the yield of acetal is very low. Why is this happening?
Possible Cause 1: Incomplete Water Removal at High Temperatures
-
Scientific Rationale: Acetal formation is a reversible equilibrium reaction that produces one molecule of water for every molecule of acetal.[1] According to Le Châtelier's principle, the presence of this water can drive the reaction backward, hydrolyzing the acetal product back to the starting materials. At elevated temperatures (reflux), the primary function of heat is to facilitate the azeotropic removal of water using a Dean-Stark apparatus. If this process is inefficient, the equilibrium will not favor the product.
-
Troubleshooting Steps:
-
Verify Azeotrope Formation: Ensure your chosen solvent forms a low-boiling azeotrope with water. Toluene and benzene are common choices. The reflux temperature should correspond to the boiling point of the azeotrope, not the pure solvent.
-
Check Dean-Stark Apparatus: Confirm that the condenser is efficiently cooling the vapor and that the immiscible water layer is separating and being collected in the trap. Ensure there are no leaks in the system.
-
Solvent Volume: Use a sufficient volume of solvent to fill the Dean-Stark trap and maintain reflux.
-
Possible Cause 2: Insufficient Thermal Energy for Ketal Formation
-
Scientific Rationale: The formation of ketals (from ketones) is often less thermodynamically favorable than the formation of acetals (from aldehydes). These reactions typically require higher temperatures to proceed at a reasonable rate and to effectively remove water.[5] Running the reaction at ambient or slightly elevated temperatures may not provide enough energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Increase Temperature: If using a low-temperature method, consider switching to a reflux setup with a Dean-Stark apparatus.
-
Optimize Catalyst: Ensure you are using an appropriate acid catalyst, such as p-Toluenesulfonic acid (p-TsOH), which is effective at elevated temperatures.[6]
-
Possible Cause 3: Reaction Time is Too Short for Low-Temperature Methods
-
Scientific Rationale: While some modern protocols allow for acetal formation at a wide range of temperatures, from -60°C to 50°C, lower temperatures drastically slow down the reaction rate.[4][5] A reaction that completes in minutes at 50°C may require 24 hours at -60°C to achieve the same conversion.
-
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction progress using TLC or GC over an extended period (e.g., 12-24 hours) when operating at or below room temperature.
-
Consider a Modest Temperature Increase: If feasible for your substrate, increasing the temperature from 0°C to room temperature (approx. 20-25°C) can significantly accelerate the reaction without necessarily causing decomposition.
-
Q2: I'm observing multiple byproducts and my final product is impure. How can I prevent this?
Possible Cause 1: Thermal Decomposition at High Temperatures
-
Scientific Rationale: Excessive heat can lead to the degradation of either the starting materials or the acetal product itself. Some acetals are thermally labile and can decompose, especially with prolonged heating in the presence of an acid catalyst.[7] One documented side reaction is the formation of unsaturated ethers from the decomposition of the acetal.[7]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you suspect decomposition, switch from a refluxing setup to a lower-temperature method. A study on solketal production found that room temperature yielded higher conversions than 60°C due to minimizing side reactions.[8]
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to heat.
-
Use a Milder Catalyst: Strong acids like sulfuric acid can promote more side reactions at high temperatures. Consider using a milder catalyst like p-TsOH or a Lewis acid.
-
Possible Cause 2: Aldol Condensation of Aldehyde Starting Material
-
Scientific Rationale: In the presence of acid or base catalysts, aldehydes with alpha-hydrogens can undergo self-condensation, known as an Aldol reaction. While this is more commonly associated with basic conditions, it can be a competing pathway under acidic conditions, especially with heating.[9][10] This leads to the formation of β-hydroxy aldehydes and α,β-unsaturated aldehydes, which contaminate the final product.
-
Troubleshooting Steps:
-
Lower the Temperature: Aldol reactions are often more sensitive to temperature than acetal formation. Running the reaction at room temperature or below can suppress this side reaction.
-
Control Reagent Addition: Add the aldehyde slowly to a solution of the alcohol and catalyst. This keeps the instantaneous concentration of the aldehyde low, minimizing its opportunity to react with itself.
-
Troubleshooting Workflow for Acetal Synthesis
Caption: Troubleshooting workflow for common temperature-related issues.
Data & Protocols
Table 1: Temperature Recommendations for Acetal Synthesis
| Condition / Method | Catalyst | Temperature Range | Key Considerations | Reference(s) |
| Low Temperature | HCl (trace amounts) | -60°C to 50°C | Reaction time increases significantly at lower temperatures. | [4][5] |
| Ambient / Mild Heat | Cobaloxime | 70°C | Optimized for specific catalysts; higher temps may not improve yield. | [11] |
| Ambient / Mild Heat | Heteropolyacids (PW12) | Room Temperature | Higher temperatures (60°C) led to lower conversion. | [8] |
| High Temperature (Reflux) | p-TsOH | Reflux (Toluene: ~111°C) | Requires Dean-Stark trap for azeotropic water removal. | [6] |
| High Temperature (Reflux) | H₂SO₄ (conc.) | Bath Temp: 140°C | Effective but can cause side reactions; use with caution. | [Organic Syntheses] |
Table 2: Common Solvents for Dean-Stark Azeotropic Water Removal
| Solvent | Solvent B.P. (°C) | Azeotrope B.P. (°C) | % Water in Azeotrope (w/w) |
| Benzene | 80.1 | 69.4 | 8.9% |
| Toluene | 110.6 | 85.0 | 20.2% |
| Cyclohexane | 80.7 | 69.5 | 9.0% |
| Heptane | 98.4 | 79.2 | 12.9% |
| Data sourced from publicly available azeotrope tables.[12][13] |
Protocol 1: Low-Temperature Acetalization (General Procedure)
This protocol is adapted from a method utilizing trace amounts of acid at ambient or sub-ambient temperatures.[4][5]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 eq) in the desired alcohol (e.g., methanol, used as the solvent, approx. 0.1 M concentration).
-
Cooling (Optional): If required for sensitive substrates, cool the solution to the target temperature (e.g., 0°C) using an ice bath.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (e.g., 0.1 mol %).
-
Reaction Monitoring: Stir the reaction at the chosen temperature. Monitor the reaction progress by TLC or GC. Be prepared for extended reaction times at lower temperatures (2-24 hours).
-
Quenching: Once the starting material is consumed, neutralize the acid by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until effervescence ceases.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: High-Temperature Acetalization with Dean-Stark Trap
This protocol is a standard procedure for driving the equilibrium towards the product by removing water.[6]
-
Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq), the alcohol or diol (1.2–2.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01–0.05 eq).
-
Apparatus Assembly: Equip the flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Solvent Addition: Add a suitable azeotropic solvent (e.g., toluene) in a sufficient volume to dissolve the reactants and fill the Dean-Stark trap.
-
Heating and Reflux: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with the solvent condenses.
-
Reaction Monitoring: Continue reflux until no more water is collected in the trap and analysis (TLC or GC) shows complete consumption of the starting carbonyl compound.
-
Cooling and Quenching: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst.
-
Workup: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q: Can I run an acetal synthesis without heating? A: Yes. Several modern methods use highly active catalysts that work efficiently at room temperature or even below.[4][5] However, these reactions may require longer times. The key is that acetal formation is reversible, and if water is not removed (e.g., by a drying agent like molecular sieves or by azeotropic distillation), the reaction may not go to completion.
Q: My reaction turns dark at high temperatures. What is happening? A: A dark coloration often indicates decomposition or polymerization side reactions. Aldehydes, in particular, can be prone to self-condensation (Aldol reaction) or other degradation pathways under harsh acidic conditions and heat.[9] It is a strong indicator that you should reduce the reaction temperature or shorten the reaction time.
Q: Is it better to use a Dean-Stark trap or molecular sieves? A: Both are effective methods for water removal. A Dean-Stark trap is ideal for reactions run at the boiling point of the solvent. Molecular sieves are an excellent alternative for reactions conducted at lower temperatures where azeotropic distillation is not feasible. Note that the water-adsorbing capacity of molecular sieves can decrease at higher temperatures.[14]
Q: How does temperature management change when scaling up the reaction? A: Heat management is critical during scale-up. Acetal formation can be exothermic, and larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can create localized hot spots, leading to increased byproduct formation. On a larger scale, controlled, jacketed reactors are often used to maintain a uniform temperature, and reagents may be added slowly to manage the rate of heat evolution.
Mechanistic Insight: The Role of Temperature
The acid-catalyzed formation of an acetal proceeds via several equilibrium steps. Temperature influences the rate of each of these steps.
Caption: Acid-catalyzed mechanism of acetal formation.
The critical, often rate-limiting, step is the dehydration of the protonated hemiacetal to form the oxocarbenium ion.[15] High temperatures provide the energy to overcome this barrier and, more importantly, to physically remove the water byproduct, thus preventing the reverse reaction. Conversely, excessively high temperatures can provide enough energy to reverse all steps, especially if water is present, or promote unwanted side reactions.
References
-
Ferreira, P., et al. (2019). Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids. Molecules, 24(21), 3981. Available at: [Link]
- Miller, S. A., & Anthes, E. (1954). U.S. Patent No. 2,668,862. Washington, DC: U.S. Patent and Trademark Office.
-
Li, Y., et al. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Catalysts, 8(11), 543. Available at: [Link]
-
ResearchGate. (n.d.). Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. Available at: [Link]
-
Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Available at: [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
Wang, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5674-5683. Available at: [Link]
-
Wang, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Available at: [Link]
-
Kappe, C. O., & Stadler, A. (2005). Can Molecular Sieves be Used as Water Scavengers in Microwave Chemistry? Journal of Chemical Education, 82(12), 1819. Available at: [Link]
-
International Journal of Scientific Development and Research. (2020). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. IJSDR, 5(2). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Available at: [Link]
-
ChemSurvival. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Available at: [Link]
-
Wikipedia. (n.d.). Acetal. Available at: [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Available at: [Link]
-
Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? r/chemistry. Available at: [Link]
-
Khan Academy. (n.d.). Formation of acetals. Available at: [Link]
-
Organic Syntheses. (n.d.). Acetal. Available at: [Link]
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]
-
Al-Bazi, S. J., & Poutsma, M. L. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega, 7(34), 30235-30243. Available at: [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]
-
University of Edinburgh. (n.d.). Heterogeneous Azeotropes. Available at: [Link]
-
Reddit. (2025). Acetal formation vs. Aldol reaction. r/OrganicChemistry. Available at: [Link]
-
IIT Roorkee July 2018. (2023). Lec 14 Catalyst Deactivation_Temperature (T) –Time (t) trajectories. YouTube. Available at: [Link]
-
Stark, H., et al. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Aerosol Science and Technology, 53(5), 543-556. Available at: [Link]
-
Wikipedia. (n.d.). Azeotrope tables. Available at: [Link]
- Google Patents. (n.d.). Method for preparing p-toluenesulfonic acid by toluene sulfonation.
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
-
Chemistry Online. (2022). Azeotropic distillation (Dean-Stark). Available at: [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is Catalyst Deactivation?. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Azeotropes. Available at: [Link]
-
Quora. (2016). Can I stop the aldol reaction from happening after enolate forms?. Available at: [Link]
-
YouTube. (2021). Catalyst deactivation. Available at: [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]
Sources
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- 15. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Technical Guide: Strategic Alternatives to Formaldehyde Diisopropyl Acetal (FDIPA) in Organic Synthesis
Topic: Alternatives to Formaldehyde Diisopropyl Acetal (FDIPA) in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (FDIPA) serves a specific niche in organic synthesis: it is a lipophilic, anhydrous source of electrophilic formaldehyde (C1) that releases isopropanol—a relatively benign Class 3 solvent—upon hydrolysis. However, its high cost, limited bulk availability, and specific boiling point (109 °C) often necessitate alternatives.
This guide objectively compares FDIPA against its three primary competitors: Paraformaldehyde (PFA) , 1,3,5-Trioxane , and Dimethoxymethane (Methylal) . We analyze these based on atom economy, reaction kinetics, and pharmaceutical safety profiles (ICH Q3C).
Part 1: The Decision Matrix
Before selecting an alternative, the chemist must isolate the function FDIPA is performing in the current route. Use the following logic flow to determine the optimal replacement.
Figure 1: Decision tree for selecting a C1 source based on reaction parameters.
Part 2: Comparative Performance Analysis
The following data summarizes the trade-offs between FDIPA and its alternatives.
Table 1: Physicochemical & Operational Comparison
| Feature | FDIPA (Baseline) | Dimethoxymethane (Methylal) | 1,3,5-Trioxane | Paraformaldehyde (PFA) |
| Physical State | Liquid | Liquid | Solid (Crystalline) | Solid (Powder/Prills) |
| Boiling/Melting Pt | 109 °C (BP) | 42 °C (BP) | 61 °C (MP) / 115 °C (BP) | Depolymerizes >120 °C |
| C1 Equivalent | 1 mole = 1 mol C1 | 1 mole = 1 mol C1 | 1 mole = 3 mol C1 | Variable (Polymer) |
| Byproduct | Isopropanol (Class 3) | Methanol (Class 2) | None (if consumed) | Water (trace) |
| Activation Energy | Low (Acid labile) | Very Low (Acid labile) | High (Requires strong acid) | Medium (Base/Heat) |
| Solubility | Excellent (Organics) | Excellent (Amphiphilic) | Good (Organics) | Poor (Heterogeneous) |
Critical Safety Note: The "Byproduct Trap"
FDIPA is preferred in late-stage drug synthesis because its hydrolysis product, isopropanol , is an ICH Class 3 solvent (low toxicity, PDE = 50 mg/day). Methylal hydrolyzes to methanol , an ICH Class 2 solvent (neurotoxic, PDE = 30 mg/day).
-
Implication: If switching from FDIPA to Methylal in a GMP step, you must demonstrate purge of residual methanol.
Part 3: Detailed Alternatives & Protocols
Alternative A: Dimethoxymethane (Methylal)
Best for: Low-temperature reactions, "Green" solvent replacement, and reactions requiring rapid oxocarbenium formation.
Mechanism: Methylal creates the methoxymethyl cation (MeOCH₂⁺) extremely fast under Lewis acid catalysis. It is often used as the solvent itself due to its amphiphilic nature.
Experimental Protocol: Methylal-Mediated Mannich Reaction Target: Synthesis of β-amino ketone derivatives.
-
Setup: Equip a dried round-bottom flask with a reflux condenser and N₂ inlet.
-
Reagents: Charge ketone (1.0 eq), amine hydrochloride (1.1 eq), and Dimethoxymethane (5.0 eq - acts as solvent/reagent).
-
Catalyst: Add TMSCl (0.1 eq) or concentrated HCl (catalytic drop).
-
Expert Insight: TMSCl is superior here as it scavenges any adventitious water, maintaining anhydrous conditions essential for the iminium ion intermediate.
-
-
Reaction: Heat to 40–45 °C (gentle reflux) for 4–6 hours.
-
Validation: Monitor by TLC. The disappearance of the amine salt (often visible as dissolution) indicates progress.
-
Workup: Evaporate excess Methylal (easy due to low BP). Recrystallize residue from EtOH.
Alternative B: 1,3,5-Trioxane
Best for: High-temperature reactions (>80 °C), acid-sensitive substrates requiring "controlled release," and anhydrous aromatic substitution (Chloromethylation).
Mechanism: Trioxane is a stable cyclic trimer.[1] It does not "crack" into formaldehyde until exposed to strong acid and heat. This prevents side reactions (polymerization) that occur with free monomeric formaldehyde.
Experimental Protocol: Trioxane Chloromethylation (Blanc Reaction) Target: Introduction of -CH₂Cl group to an aromatic ring.
-
Setup: Pressure tube or sealed vessel (recommended to contain formaldehyde gas generated in situ).
-
Reagents: Suspend aromatic substrate (1.0 eq) and 1,3,5-Trioxane (0.4 eq, equivalent to 1.2 eq HCHO) in glacial acetic acid.
-
Activation: Add ZnCl₂ (1.5 eq) and heat to 60 °C.
-
Gas Addition: Bubble dry HCl gas or add Acetyl Chloride (which generates HCl + Acetic Acid in situ).
-
Self-Validating Step: The reaction mixture will initially be a slurry (undissolved Trioxane). As the reaction proceeds and Trioxane depolymerizes/reacts, the solution should clarify.
-
-
Completion: Heat at 80–90 °C for 12 hours.
-
Workup: Quench into ice water. The product usually precipitates.
Alternative C: Paraformaldehyde (PFA)
Best for: Cost-sensitive early-stage synthesis and standard reductive aminations.
Mechanism: PFA is a linear polymer (HO-(CH₂O)n-H). It requires "unzipping." In basic conditions, it unzips from the ends. In acidic conditions, it depolymerizes randomly.
Experimental Protocol: PFA Reductive Amination Target: N-Methylation of a secondary amine.
-
Reagents: Dissolve amine (1.0 eq) in MeOH/DCM (1:1).
-
C1 Source: Add Paraformaldehyde (3.0 eq) as a solid powder.
-
Note: The mixture will be heterogeneous (cloudy suspension).
-
-
Activation: Add catalytic acetic acid (AcOH). Stir at room temperature for 1 hour.
-
Self-Validating Step: The suspension will slowly clear as PFA depolymerizes and forms the hemiaminal/iminium species in solution. Do not proceed to reduction until the solution is clear.
-
-
Reduction: Cool to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
Part 4: Mechanistic Visualization
Understanding the activation pathway is crucial for troubleshooting. FDIPA and Methylal proceed via an oxocarbenium ion, whereas PFA must first depolymerize.
Figure 2: Mechanistic pathways showing the direct activation of acetals (FDIPA/Methylal) versus the depolymerization requirement of Paraformaldehyde.
Part 5: References
-
Lumb, S. P., et al. (2022). "Replacement of Less-Preferred Solvents in Synthetic Organic Chemistry." Chemical Reviews. [Link]
-
Peláez, R., et al. (2021).[2] "Effect of formaldehyde precursor on dimethoxymethane synthesis." Biofuels, Bioproducts and Biorefining. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] (Standard text for Mannich/Acetal mechanisms).
-
European Medicines Agency (EMA). (2021). "ICH guideline Q3C (R8) on impurities: guideline for residual solvents." [Link]
Sources
Technical Validation Guide: Spectroscopic Characterization of Diisopropoxymethane (DIPM)
Content Type: Technical Comparison & Validation Guide
Subject: Structural Validation of Diisopropoxymethane (
Executive Summary: The Analytical Challenge
Diisopropoxymethane (DIPM) is gaining traction as a "green" solvent alternative to traditional ethers and chlorinated solvents due to its acetal structure, which offers unique solvating power and biodegradability. However, its structural similarity to Diisopropyl Ether (DIPE) and its synthesis precursors (Isopropanol and Formaldehyde) presents a significant validation challenge.
This guide provides a definitive, multi-modal spectroscopic framework to validate DIPM. Unlike standard datasheets, this document focuses on comparative exclusion —demonstrating how to analytically distinguish DIPM from its isobaric and structural analogs using NMR, FT-IR, and GC-MS.
The Core Structural Differentiator
The validation hinges on detecting the acetal methylene bridge (
Comparative Analysis: DIPM vs. Alternatives
The following table summarizes the critical spectral differences required to distinguish DIPM from its most common impurities and analogs.
| Feature | Diisopropoxymethane (DIPM) | Diisopropyl Ether (DIPE) | Isopropanol (Precursor) |
| Structure | |||
| 1H NMR Key | Singlet ~4.7 ppm (2H, Acetal | Absent (No acetal | OH Singlet (Variable, broad) |
| 13C NMR Key | ~90-95 ppm (Acetal | Absent | Absent |
| FT-IR | Strong C-O-C-O-C (1000-1200 cm⁻¹) | Single C-O-C stretch | Strong O-H stretch (~3400 cm⁻¹) |
| Reactivity | Hydrolyzes in acid to form formaldehyde | Stable to base/dilute acid | Oxidizes to acetone |
Protocol 1: Nuclear Magnetic Resonance (NMR)
The Gold Standard for Structural Confirmation
NMR is the only technique capable of definitively proving the existence of the acetal linkage.
Experimental Setup
-
Solvent:
(Deuterated Chloroform) with 0.05% TMS. -
Concentration: ~10-15 mg sample in 0.6 mL solvent.
-
Parameters: 16 scans (1H), 256 scans (13C) minimum.
1H NMR Analysis (Proton)
The spectrum of pure DIPM must exhibit three distinct signal sets with a specific integration ratio of 12:2:2 .
-
The "Smoking Gun" (Acetal Methylene):
-
Signal: Singlet (
). -
Shift:
4.65 – 4.75 ppm. -
Integration: 2H.
-
Validation Logic: If this peak is absent, the molecule is not DIPM. If it appears as a triplet, you have likely formed an ethoxy-acetal hybrid.
-
-
The Methine Proton (Isopropyl CH):
-
Signal: Septet (
, ). -
Shift:
3.90 – 4.00 ppm. -
Integration: 2H.
-
Causality: The oxygen atoms deshield this proton, pushing it downfield relative to the alkane region.
-
-
The Methyl Groups (Isopropyl
):-
Signal: Doublet (
, ). -
Shift:
1.15 – 1.25 ppm. -
Integration: 12H.
-
13C NMR Analysis (Carbon)
-
Acetal Carbon (
): Look for a peak in the 90–95 ppm region. This is characteristic of sp3 carbons bonded to two oxygens. -
Isopropyl Methine (
): ~68–72 ppm. -
Methyls (
): ~22–24 ppm.
Protocol 2: FT-IR Spectroscopy
Rapid Functional Group Verification
IR is best used to screen for hydrolysis (presence of alcohol) or oxidation (presence of carbonyls).
Workflow
-
Method: Attenuated Total Reflectance (ATR) or NaCl liquid cell.
-
Scan Range: 4000 – 600 cm⁻¹.
Critical Bands
-
The "Acetal Bands" (1000–1200 cm⁻¹): Unlike simple ethers which show a single strong C-O stretch, acetals like DIPM often show a complex set of bands (splitting) in this region due to the coupled vibrations of the
chain. -
The "Purity Check" (3200–3600 cm⁻¹):
-
Pass: Flat baseline.
-
Fail: Broad "tongue" shape indicating O-H stretch (Isopropanol contamination or acetal hydrolysis).
-
-
The "Formaldehyde Check" (1700–1750 cm⁻¹):
-
Pass: Flat baseline.
-
Fail: Sharp "sword" peak indicating C=O (Free formaldehyde or acetone byproduct).
-
Protocol 3: GC-MS (Electron Impact)
Impurity Profiling & Fragmentation Logic
DIPM is thermally stable enough for GC, but the acetal linkage is fragile under Electron Impact (70 eV).
Fragmentation Pathway[1][2][3][4]
-
Molecular Ion (
): 132. Usually very weak or absent because acetals fragment easily. -
Primary Loss (
): Loss of a methyl group is possible but less favored than alkoxy cleavage. -
Alpha-Cleavage (Dominant): The molecule cleaves at the C-C bond next to the oxygen.[1]
-
Diagnostic Acetal Fragment (
45): The formation of the ion is a common marker for formaldehyde acetals.
Impurity Flags in GC
-
Retention Time < DIPM: Likely Acetone or Isopropanol.
-
Retention Time > DIPM: Higher acetals or oligomers (e.g., if paraformaldehyde was used in excess during synthesis).
Logic Workflow: The Validation Decision Tree
The following diagram illustrates the decision logic for validating a synthesized batch of DIPM.
Figure 1: Sequential validation logic for Diisopropoxymethane. Note that NMR is the critical gatekeeper for structural identity, while IR serves as a rapid purity screen.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Provides baseline data for solvent residuals like Isopropanol).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Acetal Fragmentation Patterns. (General reference for acetal cleavage mechanisms).
-
Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] (Authoritative guide on chemical shift prediction for acetals vs. ethers).
-
Sigma-Aldrich. Diisopropyl Ether Safety & Properties. (Used for comparative baseline properties of the ether analog).
-
ScienceMadness. Synthesis and Properties of Diisopropyl Ether and Acetals. (Practical insights into peroxide formation and stability differences).
Sources
A Senior Application Scientist's Guide to the Efficiency of Acid Catalysts for Acetalization
For researchers, medicinal chemists, and professionals in drug development, the protection of carbonyl groups is a foundational strategy in multi-step organic synthesis. The acetalization reaction, which converts aldehydes and ketones to their corresponding acetals, is a widely employed method for this purpose, safeguarding the carbonyl moiety from undesired reactions under neutral to basic conditions. The choice of an acid catalyst is paramount to the efficiency, selectivity, and practicality of this transformation. This guide provides an in-depth technical comparison of various acid catalysts for acetalization, grounded in experimental data and mechanistic insights to empower you in making informed decisions for your synthetic challenges.
The Crucial Role of the Acid Catalyst in Acetalization
The acetalization reaction is an equilibrium process that requires an acid catalyst to proceed at a reasonable rate.[1] The catalyst's primary role is to protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by an alcohol. The reaction proceeds through a hemiacetal intermediate, which is then further protonated to eliminate water and form the stable acetal.[2]
The efficiency of this process is dictated by several factors, including the intrinsic acidity of the catalyst, its physical state (homogeneous or heterogeneous), and the reaction conditions. The ideal catalyst should not only provide high yields in short reaction times but also offer ease of handling, minimal side reactions, and, particularly for industrial applications, recyclability.
A Comparative Analysis of Acid Catalyst Performance
To provide a clear and objective comparison, we will focus on the acetalization of benzaldehyde with ethylene glycol as a model reaction. This transformation is widely studied and serves as an excellent benchmark for evaluating catalyst performance.
Performance Data of Various Acid Catalysts
| Catalyst Type | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Homogeneous Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 0.05 equiv | 100-140 | 2-72 h | High (not specified) | [1] |
| Ortho-phosphoric acid | Catalytic (10 drops) | Reflux in toluene | Until water separation ceases | Not specified | [3] | |
| Heterogeneous Brønsted Acid | Amberlyst-15 | 10 wt% | 348 K (75 °C) | Not specified | ~50% (for glycerol) | [4] |
| Zeolite Hβ | 2g / mol substrate | Ambient | 2 h | >90 | [5] | |
| Homogeneous Lewis Acid | Scandium triflate (Sc(OTf)₃) | 0.1 mol% | Room Temp | 10 min | 98 | [4] |
| Bismuth triflate (Bi(OTf)₃) | 1 mol% | Not specified | Not specified | Good | [4] | |
| Heterogeneous Lewis Acid | Sulfonic acid functionalized MIL-101(Cr) | Not specified | Not specified | "Short" | 97 | [6] |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. It is intended to provide a general overview of the relative performance of different catalyst types.
In-Depth Catalyst Analysis
Homogeneous Brønsted Acids: The Traditional Workhorses
-
p-Toluenesulfonic Acid (p-TsOH): * A widely used, inexpensive, and effective catalyst for acetalization.[7] Its solubility in organic solvents facilitates homogeneous catalysis. However, its acidic nature can be problematic for sensitive substrates, and its removal often requires an aqueous workup, which can be cumbersome.[8] While recovery and reuse are possible, it is not as straightforward as with heterogeneous catalysts.[9]
-
Sulfuric Acid (H₂SO₄): A strong and inexpensive acid that can be highly effective. In a comparative study on glycerol acetalization, H₂SO₄ demonstrated higher conversion than p-TsOH and Amberlyst-15.[4] However, its strong dehydrating and oxidizing properties can lead to side reactions and charring, particularly with sensitive substrates.
Heterogeneous Brønsted Acids: The Rise of Recyclability
-
Amberlyst-15: This sulfonic acid-functionalized polystyrene resin is a popular choice for heterogeneous catalysis.[10] Its key advantages are its ease of separation from the reaction mixture by simple filtration and its recyclability for multiple reaction cycles with minimal loss of activity.[11] However, its activity can be lower than that of homogeneous counterparts, and mass transfer limitations can sometimes be a factor.[4]
-
Zeolites: These crystalline aluminosilicates with well-defined microporous structures offer shape-selective catalysis and high thermal stability.[12] Zeolite Hβ, in particular, has shown excellent activity and selectivity in acetalization reactions, with conversions exceeding 90% under mild conditions.[5] Their hydrophobic nature can also be advantageous in driving the equilibrium by repelling the water byproduct from the active sites.[13]
Lewis Acids: A Milder Alternative
-
Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃): These have emerged as highly efficient Lewis acid catalysts for acetalization.[4] They are often effective in very low catalytic loadings and can promote reactions under mild conditions. Scandium triflate, for instance, can catalyze the acetalization of aldehydes in minutes at room temperature with high yields.[4] The distinction between Lewis and Brønsted acid catalysis is crucial; Lewis acids activate the carbonyl group by coordinating to the oxygen atom, which can offer different selectivity compared to protonation by Brønsted acids.[14][15]
Mechanistic Insights: Brønsted vs. Lewis Acid Catalysis
The mechanism of acetalization is fundamentally similar for both Brønsted and Lewis acids, involving the activation of the carbonyl group, nucleophilic attack by the alcohol, and elimination of water. However, the initial activation step differs, which can influence reaction rates and selectivity.
Figure 1: Generalized mechanisms for Brønsted and Lewis acid-catalyzed acetalization.
Experimental Protocols
The following protocols are provided as a starting point for the acetalization of benzaldehyde with ethylene glycol using different types of acid catalysts. Optimization of reaction conditions may be necessary for different substrates.
Workflow for Catalyst Selection and Reaction Optimization
Figure 2: A general workflow for selecting an acid catalyst and optimizing the acetalization reaction.
Protocol 1: Acetalization using p-Toluenesulfonic Acid (Homogeneous Brønsted Acid)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 equiv), ethylene glycol (1.2 equiv), and p-toluenesulfonic acid monohydrate (0.02 equiv).
-
Add a suitable solvent (e.g., toluene) to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as determined by TLC or GC analysis.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Acetalization using Amberlyst-15 (Heterogeneous Brønsted Acid)
-
Activate Amberlyst-15 by washing with methanol and drying under vacuum at 60-80 °C for several hours.
-
To a round-bottom flask, add benzaldehyde (1.0 equiv), ethylene glycol (1.5 equiv), and activated Amberlyst-15 (10-20 wt% of the limiting reagent).
-
Add a suitable solvent (e.g., dichloromethane or toluene).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Protocol 3: Acetalization using Zeolite Hβ (Heterogeneous Brønsted Acid)
-
Activate Zeolite Hβ by heating at a high temperature (e.g., 400-500 °C) under vacuum or a flow of inert gas for several hours.
-
To a round-bottom flask, add benzaldehyde (1.0 equiv), ethylene glycol (1.2 equiv), and the activated Zeolite Hβ (e.g., 2 g per mole of aldehyde).[5]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, filter to remove the zeolite catalyst. The catalyst can be washed, reactivated by calcination, and reused.
-
Concentrate the filtrate and purify the product as necessary.
Conclusion and Future Outlook
The choice of an acid catalyst for acetalization is a critical decision that impacts the efficiency, scalability, and environmental footprint of a synthetic process. Homogeneous Brønsted acids like p-TsOH offer high reactivity but pose challenges in separation and catalyst recycling. Heterogeneous catalysts, such as Amberlyst-15 and zeolites, provide a practical solution for catalyst recovery and reuse, aligning with the principles of green chemistry. Lewis acids, particularly metal triflates, have demonstrated remarkable efficiency at low catalytic loadings under mild conditions.
For laboratory-scale synthesis where rapid reaction and high yield are paramount, metal triflates or p-TsOH may be the preferred choice. For larger-scale industrial processes, the recyclability and robustness of heterogeneous catalysts like Amberlyst-15 and zeolites offer significant economic and environmental advantages.
The ongoing development of novel solid acid catalysts, including metal-organic frameworks and functionalized nanomaterials, promises to deliver even more active, selective, and sustainable solutions for acetalization and other acid-catalyzed transformations. As a senior application scientist, I encourage the continuous exploration and evaluation of these emerging technologies to advance the field of organic synthesis.
References
-
Ballini, R., Bosica, G., Maggi, R., Mazzacani, A., Righi, P., & Sartori, G. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2001(12), 1826-1829. [Link]
-
Karamysheva, T. V., et al. (2021). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Catalysts, 11(11), 1373. [Link]
-
Mohammadi, M., & Masteri-Farahani, M. (2020). Sulfonic acid functionalized MIL-101 (Cr) metal-organic framework for catalytic production of acetals. Research on Chemical Intermediates, 46(11), 5069-5085. [Link]
-
Ballini, R., et al. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2001(12), 1826-1829. [Link]
-
PHYWE Systeme GmbH & Co. KG. (n.d.). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol. [Link]
-
PHYWE. (n.d.). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600). Retrieved from [Link]
-
Li, D., et al. (2005). Synthesis of acetals or ketals over zeolite Hβ catalyst. Petroleum Science, 2(4), 84-88. [Link]
-
Wolska, J., et al. (2021). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Catalysis Science & Technology, 11(22), 7434-7446. [Link]
-
Wang, C., et al. (2011). Novel, Green, Simple and Uncatalyzed Route for High Yield Preparation of Benzaldehyde Glycol Acetal. Advanced Materials Research, 236-238, 799-802. [Link]
-
Li, J., et al. (2018). Sulfuric Acid Immobilized on Activated Carbon Aminated with Ethylenediamine: An Efficient Reusable Catalyst for the Synthesis of Acetals (Ketals). Catalysis Letters, 148(11), 3358-3367. [Link]
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PHYWE. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. [Link]
- CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal - Google P
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Di Gioia, M. L., Martins, L. M., & Pastor, I. M. (Eds.). (2021). Catalysis: Homogeneous and Heterogeneous. MDPI. [Link]
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Zgoda, M. M., et al. (2016). The Role of Brønsted and Lewis Acid Sites in Acetalization of Glycerol over Modified Mesoporous Cellular Foams. The Journal of Physical Chemistry C, 120(30), 16782-16793. [Link]
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Song, J., et al. (2018). Zeolite-catalyzed acetalization reaction of furfural with alcohol under solvent-free conditions. Catalysis Today, 314, 113-119. [Link]
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Abdullah, N., et al. (2018). Amberlyst 15 as a new and reusable catalyst for the conversion of cellulose into cellulose acetate. Journal of Polymer Research, 25(11), 241. [Link]
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Sharma, G., et al. (2014). An Efficient One-Pot Green Protocol for the Synthesis of 5-Unsubstituted 3,4-Dihydropyrimidin-2(1H)-Ones Using Recyclable Amberlyst 15 DRY as a Heterogeneous Catalyst via Three-Component Biginelli-Like Reaction. Journal of Chemistry, 2014, 1-7. [Link]
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Ragab, A., et al. (2025). Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. ResearchGate. [Link]
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da Silva, C. X. A., et al. (2009). Water-tolerant zeolite catalyst for the acetalisation of glycerol. Green Chemistry, 11(10), 1657-1662. [Link]
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Ishihara, K. (2010). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. The Journal of Organic Chemistry, 75(21), 7165-7176. [Link]
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Viswanadham, B., et al. (2015). The Role of Bronsted and Lewis Acidity in the Green Synthesis of Homopropargyl Alcohols over HZSM-5. South African Journal of Chemistry, 68, 201-207. [Link]
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Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744-5758. [Link]
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Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Retrieved from [Link]
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Kumar, A., & Akanksha. (2016). Formylation and acetylation of alcohols using Amberlyst-15® as a recyclable heterogeneous catalyst. Journal of Chemical Sciences, 128(9), 1469-1475. [Link]
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LibreTexts Chemistry. (2020, August 15). Homogeneous vs Heterogeneous Catalysts. [Link]
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Sels, B., & Dusselier, M. (2015). Shape-selective zeolite catalysis for bioplastics production. Science, 349(6243), 79-82. [Link]
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Wang, H., et al. (2019). Selective Leaching of Valuable Metals from Spent Fluid Catalytic Cracking Catalyst with Oxalic Acid. Metals, 9(12), 1281. [Link]
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Brønsted, J. N. (1923). Einige Bemerkungen über den Begriff der Säuren und Basen. Recueil des Travaux Chimiques des Pays-Bas, 42(8), 718-728. [Link]
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Pande, V., & Samant, S. D. (2013). Amberlyst-15 can act as a catalyst for the acylation of phenols and alcohols. ScienceDaily. [Link]
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Jessop, P. G., et al. (2011). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Accounts of Chemical Research, 44(11), 1191-1200. [Link]
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Chegg. (2023, August 5). Draw the product that results from protection of the | Chegg.com. [Link]
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Oreate. (2026, January 15). Heterogeneous vs. Homogeneous Catalysis: Unpacking the Differences. [Link]
- Hartmann, M., et al. (2010). Catalytic test reactions for the evaluation of hierarchical zeolites. Chemical Society Reviews, 39(12), 4998-5007.
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LibreTexts Chemistry. (2021, September 27). 3.2: Brønsted and Lewis Acids and Bases. [Link]
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Leone, S., et al. (2018). Synthesis and Characterization of Zeolites from Spent FCC Catalysts. Chemical Engineering Transactions, 67, 601-606. [Link]
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Patel, D. P., & Shah, D. O. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 17(8), e78916. [Link]
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Li, G., et al. (2012). Synthesis of Benzaldehyde Ethylene Glycol Acetal Under Microwave Irradiation Catalyzed by Cupric Sulfate. Advanced Materials Research, 550-553, 130-133. [Link]
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cross-reactivity of formaldehyde diisopropyl acetal with other functional groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Formaldehyde diisopropyl acetal serves as a valuable protecting group for aldehydes, offering a balance of stability and reactivity. This guide provides a comprehensive comparison of the cross-reactivity of this compound with various functional groups, supported by experimental insights and comparative data with alternative protecting groups. Our aim is to equip researchers with the knowledge to strategically implement this reagent in complex synthetic pathways.
The Chemical Nature of this compound
This compound, also known as diisopropoxymethane, is formed by the acid-catalyzed reaction of formaldehyde with isopropanol.[1] Its utility as a protecting group stems from the stability of the acetal linkage under neutral to strongly basic conditions, effectively masking the electrophilic nature of the formaldehyde moiety.[2] The bulky isopropyl groups also contribute to its stability by sterically hindering approaches to the central methylene carbon.
The primary mechanism of both protection and deprotection revolves around acid catalysis. Protonation of one of the oxygen atoms facilitates the departure of an alcohol molecule, forming a resonance-stabilized oxonium ion. This intermediate is susceptible to nucleophilic attack by an alcohol (protection) or water (deprotection).
Orthogonality in Protection Strategies
A key concept in complex molecule synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting other protecting groups in the molecule.[3][4] Understanding the specific reactivity profile of this compound is crucial for its effective integration into an orthogonal protection strategy.
Caption: Workflow illustrating the protection of an aldehyde as a this compound, its stability during subsequent reactions, and the final deprotection step.
Comparative Reactivity with Common Functional Groups
The stability of this compound in the presence of various functional groups and reagents is critical for its application. The following sections provide a comparative analysis of its cross-reactivity.
Stability Towards Nucleophiles and Bases
Generally, acetals are stable in the presence of strong bases and nucleophiles. This stability allows for a wide range of transformations on other parts of a molecule while the protected formaldehyde remains intact.
| Functional Group/Reagent | Reactivity of this compound | Alternative Protecting Groups' Reactivity |
| Amines (Primary & Secondary) | Stable under neutral and basic conditions. | MOM/BOM ethers: Generally stable. |
| Thiols | Stable. | Dithianes: Formed from thiols and formaldehyde, very stable to acid and base. |
| Alcohols/Alkoxides | Stable. | MOM/BOM ethers: Generally stable. |
| Enolates (e.g., from LDA) | Generally stable. | MOM/BOM ethers: Generally stable. |
| Organometallics (Grignard, Organolithiums) | Stable. | MOM/BOM ethers: Can be susceptible to cleavage by some organolithium reagents. |
| Wittig Reagents | Stable. | MOM/BOM ethers: Generally stable. |
Expert Insight: The stability of this compound to common nucleophiles and bases is a significant advantage. This allows for transformations such as Grignard additions, organolithium reactions, and Wittig olefination to be performed on other parts of the molecule without affecting the protected formaldehyde.
Stability Towards Reducing and Oxidizing Agents
The acetal functionality is generally robust towards a variety of common reducing and oxidizing agents.
| Reagent | Reactivity of this compound | Alternative Protecting Groups' Reactivity |
| Reducing Agents | ||
| Sodium Borohydride (NaBH₄) | Stable. | MOM/BOM ethers: Stable. Dithianes: Stable. |
| Lithium Aluminum Hydride (LiAlH₄) | Stable. | MOM/BOM ethers: Stable. Dithianes: Stable. |
| Oxidizing Agents | ||
| Pyridinium Chlorochromate (PCC) | Stable. | MOM/BOM ethers: Stable. Dithianes: Can be oxidized at sulfur. |
| Swern Oxidation Conditions | Stable. | MOM/BOM ethers: Stable. Dithianes: Can be oxidized at sulfur. |
Expert Insight: The inertness of this compound to common hydride reducing agents and chromium- or DMSO-based oxidizing agents provides significant flexibility in synthetic planning. This allows for the selective reduction of esters or oxidation of alcohols elsewhere in the molecule.
Comparison with Alternative Formaldehyde Protecting Groups
While this compound is a versatile protecting group, several alternatives exist, each with its own set of advantages and disadvantages.
| Protecting Group | Structure | Stability to Acid | Stability to Base/Nucleophiles | Key Features |
| This compound | CH₂(O-iPr)₂ | Labile | Stable | Bulky groups can enhance stability. |
| Dimethoxymethane (MOM ether precursor) | CH₂(OMe)₂ | More stable than diisopropyl acetal | Stable | MOM ethers are widely used and well-characterized. |
| 1,3-Dithiane | Cyclic S,S-acetal | Very Stable | Stable | Allows for umpolung reactivity of the formaldehyde carbon. |
| Diallyl Acetal | CH₂(O-allyl)₂ | Labile | Stable | Allyl groups can be removed under specific conditions (e.g., Pd(0)). |
Experimental Protocols
Protocol 1: General Procedure for the Formation of this compound
This protocol describes a standard method for the protection of an aldehyde as its this compound.
-
To a solution of the aldehyde (1.0 equiv) in anhydrous isopropanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01-0.05 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Remove the isopropanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the formation of this compound.
Protocol 2: General Procedure for the Deprotection of this compound
This protocol outlines a standard method for the cleavage of the acetal to regenerate the aldehyde.
-
Dissolve the this compound (1.0 equiv) in a mixture of a water-miscible solvent (e.g., acetone, THF) and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid).
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude aldehyde if necessary.
Caption: Experimental workflow for the deprotection of this compound.
Conclusion
This compound is a reliable and versatile protecting group for aldehydes, demonstrating excellent stability towards a wide range of nucleophilic and basic reagents, as well as common oxidizing and reducing agents. Its lability under acidic conditions allows for straightforward deprotection. The choice between this compound and other formaldehyde protecting groups will depend on the specific requirements of the synthetic route, including the need for umpolung reactivity (favoring dithianes) or alternative deprotection strategies (favoring diallyl acetals). By understanding the nuanced reactivity of this protecting group, chemists can more effectively design and execute complex synthetic strategies.
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ChemBK. This compound. [Link]
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LookChem. This compound. [Link]
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Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
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Organic Syntheses. 2,2-diethoxy-1-isocyanoethane. [Link]
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J. Org. Chem.2004 , 69 (25), pp 8932–8934. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. [Link]
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Catalysis Science & Technology2024 . The formation, reactivity and transformation pathways of formaldehyde in the methanol-to-hydrocarbon conversion. [Link]
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ACS Omega2018 , 3 (5), pp 5553–5559. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
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Organic & Biomolecular Chemistry2018 , 16, 1261-1264. Preparation of acetals from aldehydes and alcohols under basic conditions. [Link]
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J. Am. Chem. Soc.1982 , 104 (19), pp 5245–5249. Reaction of enol ethers with formaldehyde and organoaluminum compounds. [Link]
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A Comparative Guide to the Reactivity of Cyclic vs. Acyclic Acetals in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, acetals are frequently employed to mask the reactivity of aldehydes and ketones. The choice between a cyclic and an acyclic acetal is a critical decision that can profoundly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of cyclic and acyclic acetals, grounded in mechanistic principles and supported by experimental data, to empower chemists in making informed decisions.
I. Fundamental Principles: Stability and Formation Kinetics
The primary distinction between cyclic and acyclic acetals lies in their relative stability toward acid-catalyzed hydrolysis and the kinetics of their formation. Generally, cyclic acetals exhibit greater stability and are formed more readily than their acyclic counterparts.[1] This difference is rooted in both thermodynamic and kinetic factors.
The formation of an acyclic acetal from an aldehyde or ketone and two equivalents of an alcohol is a reversible process that involves the net loss of one molecule of water for every molecule of acetal formed.[2][3] From a thermodynamic perspective, this reaction proceeds with a decrease in entropy as three reactant molecules are converted into two product molecules, which is entropically disfavored.[2][3]
In contrast, the formation of a cyclic acetal from a diol and a carbonyl compound also produces water but involves the combination of only two reactant molecules. This results in a less unfavorable change in entropy compared to acyclic acetal formation.[4] Kinetically, the intramolecular ring-closing step in cyclic acetal formation is significantly faster than the corresponding intermolecular second alcohol addition in acyclic acetal formation.[4]
II. Mechanistic Insights into Acetal Hydrolysis
The stability of an acetal is inversely related to its rate of hydrolysis under acidic conditions. The generally accepted mechanism for acid-catalyzed acetal hydrolysis proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate. The rate-determining step is typically the formation of this intermediate.
Hydrolysis Mechanism of Acyclic and Cyclic Acetals
Caption: Generalized mechanisms for the acid-catalyzed hydrolysis of acyclic and cyclic acetals.
The greater stability of cyclic acetals can be attributed to entropic factors during hydrolysis. The hydrolysis of a cyclic acetal requires a ring-opening step, which has a significant entropic disadvantage compared to the exocyclic cleavage of an acyclic acetal.[5] This entropic barrier contributes to the slower hydrolysis rates observed for cyclic acetals.[5]
III. Quantitative Comparison of Hydrolysis Rates
Experimental data consistently demonstrates the enhanced stability of cyclic acetals over their acyclic counterparts. The rate of hydrolysis is highly dependent on the specific structure of the acetal and the reaction conditions.
| Acetal Type | Parent Carbonyl | Acetal/Ketal | Relative Hydrolysis Rate (approx.) | Reference |
| Acyclic | Formaldehyde | Dimethoxymethane | ~30-35x faster than 1,3-dioxolane | [1] |
| Cyclic | Formaldehyde | 1,3-Dioxolane | Baseline | [1] |
| Acyclic | Acetone | 2,2-Dimethoxypropane | ~7x faster than cyclohexanone ketal | [6] |
| Cyclic | Cyclopentanone | 1,4-Dioxaspiro[4.4]nonane | ~2x slower than acetone ketal | [6] |
| Cyclic | Cyclohexanone | 1,4-Dioxaspiro[4.5]decane | ~7x slower than acetone ketal | [6] |
Note: Relative rates are compiled from different studies and should be considered indicative rather than absolute.
These data highlight a clear trend: cyclic acetals, particularly those derived from diols forming five- or six-membered rings, are significantly more resistant to hydrolysis than their acyclic analogs. This increased stability makes cyclic acetals preferable for protecting carbonyl groups during subsequent reactions that are performed under acidic conditions where an acyclic acetal might be cleaved.[7] Conversely, the greater lability of acyclic acetals can be advantageous when very mild deprotection conditions are required.[7]
IV. Experimental Protocol: Comparative Hydrolysis Rate Determination
To empirically validate the differential reactivity of cyclic and acyclic acetals, a straightforward kinetic experiment can be performed. The following protocol outlines a general method for monitoring the acid-catalyzed hydrolysis of an acetal by UV-Vis spectrophotometry, assuming the resulting carbonyl compound has a distinct UV absorbance.
Objective: To compare the pseudo-first-order rate constants for the hydrolysis of a cyclic and an acyclic acetal.
Materials:
-
Acyclic acetal (e.g., 2,2-dimethoxypropane)
-
Cyclic acetal (e.g., 2,2-dimethyl-1,3-dioxolane)
-
Spectrophotometric grade solvent (e.g., acetonitrile)
-
Aqueous acid solution of known concentration (e.g., 0.1 M HCl)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Experimental Workflow
Sources
A Comparative Guide to Kinetic Studies of Formaldehyde Diisopropyl Acetal Hydrolysis
This guide provides an in-depth comparison of methodologies for studying the hydrolysis kinetics of formaldehyde diisopropyl acetal. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental design, ensuring a robust and reproducible kinetic analysis. We will explore the reaction mechanism, compare catalytic and non-catalytic pathways, and detail various analytical techniques for monitoring reaction progress.
Introduction: The Significance of Acetal Hydrolysis Kinetics
Acetals, such as this compound, serve as crucial protecting groups for aldehydes in organic synthesis. Their stability under neutral or basic conditions, coupled with their susceptibility to hydrolysis under acidic conditions, makes them invaluable tools.[1][2] Understanding the kinetics of their hydrolysis is paramount for controlling reaction times, optimizing deprotection yields, and designing pH-sensitive systems, such as drug delivery nanogels.[1] This guide focuses on this compound, a model substrate, to compare and contrast various approaches for determining its hydrolysis rate.
The Underlying Mechanism: An Acid-Catalyzed Pathway
The hydrolysis of acetals is a reversible equilibrium process that requires an acid catalyst to proceed at a practical rate.[2] The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves several key steps, with the formation of a resonance-stabilized oxonium ion being the rate-determining step.[1][3]
The reaction proceeds as follows:
-
Protonation: An acid catalyst (H₃O⁺) protonates one of the alkoxy oxygen atoms, transforming the isopropoxy group into a good leaving group (isopropanol).[3]
-
Rate-Determining Step: The protonated acetal eliminates a molecule of isopropanol to form a highly electrophilic, resonance-stabilized carbocation known as an oxonium ion.[1] The stability of this intermediate directly influences the reaction rate.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the oxonium ion.[3]
-
Deprotonation: The resulting intermediate is deprotonated, yielding a hemiacetal.
-
Repeat and Release: The process repeats—the hydroxyl group of the hemiacetal is protonated, water is eliminated, and a second oxonium ion (a protonated aldehyde) is formed.
-
Final Product: Deprotonation of this final intermediate yields formaldehyde and a second molecule of isopropanol.[3]
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Comparing Catalytic vs. Uncatalyzed Hydrolysis
The presence of an acid catalyst is the most significant factor influencing the rate of acetal hydrolysis.
-
Uncatalyzed Hydrolysis: In a neutral aqueous solution, the hydrolysis of acetals is exceptionally slow. Theoretical studies on the gas-phase hydrolysis of formaldehyde show that the uncatalyzed reaction is kinetically unfeasible, with reaction rates being negligible for practical purposes.[4][5]
-
Acid-Catalyzed Hydrolysis: The introduction of a strong acid, such as sulfuric acid (H₂SO₄), dramatically accelerates the reaction. Kinetic calculations have shown that acid catalysis can increase the hydrolysis rate by 11 to 15 orders of magnitude compared to the uncatalyzed pathway.[4][5][6] This is because the acid facilitates the formation of the crucial oxonium ion intermediate, lowering the overall activation energy of the reaction.[1]
The choice of catalyst and its concentration are therefore primary variables for controlling the reaction kinetics. For experimental studies, typical catalysts include HCl, H₂SO₄, or p-toluenesulfonic acid.
Experimental Protocols for Kinetic Monitoring
To determine the rate of hydrolysis, the concentration of either a reactant or a product must be measured over time. The choice of analytical method depends on the available instrumentation, required sensitivity, and the potential for interference from other components in the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-invasive technique for real-time reaction monitoring, as it allows for the simultaneous observation and quantification of multiple species in the reaction mixture.[7][8]
Causality Behind the Method: The principle lies in the distinct chemical shifts of protons in the reactant (this compound) and the products (formaldehyde, isopropanol). By integrating the area under the respective peaks in the ¹H NMR spectrum at various time points, one can directly calculate the concentration of each species.[9]
Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.
Detailed Protocol:
-
Preparation: In an NMR tube, prepare a solution of this compound in a deuterated solvent (e.g., D₂O with a suitable buffer to maintain pH). Add a known concentration of an internal standard (e.g., DMSO) that does not react or overlap with reactant/product signals.[7]
-
Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).[7]
-
Initiation: To start the reaction, inject a small, known volume of an acid catalyst stock solution into the NMR tube and mix quickly.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals (e.g., every 5 minutes).
-
Analysis: For each spectrum, integrate the characteristic peaks for the acetal (e.g., the methine proton) and one of the products (e.g., the methyl protons of isopropanol) relative to the internal standard.
-
Calculation: Convert the integral values to concentrations. Plot the natural logarithm of the acetal concentration versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).
Gas Chromatography (GC)
GC is highly effective for separating and quantifying volatile components like isopropanol. It offers high sensitivity but typically requires quenching the reaction and sample preparation.
Causality Behind the Method: The reaction is monitored by quantifying the appearance of a product, isopropanol. Aliquots are taken from the reaction mixture over time, the reaction is stopped (quenched), and the concentration of isopropanol is measured by GC with a Flame Ionization Detector (FID). Formaldehyde itself can also be analyzed by GC after derivatization.[10][11]
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Safety Operating Guide
Formaldehyde Diisopropyl Acetal: Advanced Disposal & Lifecycle Management Guide
Executive Summary: Immediate Action Profile
Formaldehyde Diisopropyl Acetal (FDIPA) is not merely a solvent; it is a Class IB Flammable Liquid and a Group B Peroxide Former . Disposal is not a single step but a lifecycle process that begins with stability assessment.
| Critical Parameter | Value/Status | Operational Implication |
| CAS Number | 4255-87-0 | Unique identifier for waste manifests. |
| Flash Point | 16°C (60.8°F) | High Fire Hazard. Vapors can ignite at room temperature. |
| RCRA Waste Code | D001 (Ignitable) | Must be segregated from oxidizers and acids. |
| Peroxide Class | Group B | Hazard on concentration (evaporation/distillation).[1][2][3] |
| Water Solubility | Immiscible | Floats on water. Do not use water jets for spills. |
| Stability | Acid-Sensitive | Hydrolyzes to Formaldehyde (Carcinogen) + Isopropanol. |
Technical Justification: The Mechanism of Hazard
To handle FDIPA safely, one must understand the chemical causality governing its instability.
The Peroxide Threat (Autoxidation)
Like many ethers and acetals, FDIPA contains hydrogen atoms on carbons adjacent to the oxygen atom (
-
Risk Multiplier: Unlike simple ethers, the acetal functionality can degrade into complex poly-peroxides that are shock-sensitive.
-
Trigger: Distillation or evaporation concentrates these peroxides. Never distill FDIPA to dryness.
The Hydrolysis Trap (Acid Sensitivity)
Acetals are protecting groups for aldehydes. They are stable in basic conditions but collapse in acidic environments.
-
The Reaction:
-
Disposal Implication: Never commingle FDIPA waste with acidic waste streams (e.g., Chromic acid, HCl). Doing so generates Formaldehyde gas in the waste container, creating an immediate inhalation hazard and potential pressure buildup.
Pre-Disposal Diagnostic Protocol
Before moving any container of FDIPA to a waste consolidation area, you must validate its stability. Follow this self-validating decision logic.
Visual Inspection (The "No-Touch" Rule)
Inspect the container without moving or shaking it.
-
Crystals: Are there crystals around the cap or in the liquid?
-
Stratification: Is there a viscous layer at the bottom?
-
Cloudiness: Is the liquid hazy?
IF YES to any: The container is potentially shock-sensitive.[1][4] STOP. Do not attempt to open. Evacuate the immediate area and contact your High-Hazard Waste Team (Bomb Squad equivalent).
Quantitative Peroxide Testing
If the liquid is clear and the container is <1 year old (or <3 months if uninhibited), proceed to testing.
-
Method: Use semi-quantitative peroxide test strips (e.g., Quantofix® or MQuant™).
-
Procedure: Dip strip into the solvent for 1 second. Wait for the colorimetric reaction (usually 15-30 seconds).
-
Interpretation:
-
< 20 ppm: Safe for routine Lab Pack disposal.
-
20 - 100 ppm: Requires chemical treatment (stabilization) before disposal.
-
> 100 ppm: High Hazard. Do not handle. Contact safety officers.
-
Logic Flow Diagram
The following diagram outlines the mandatory decision process for FDIPA disposal.
Figure 1: Decision logic for the assessment and routing of this compound waste.
Disposal Workflows
Scenario A: Routine Disposal (Peroxides < 20 ppm)
Prerequisite: Verified low peroxide levels.
-
Container: Use a DOT-approved high-density polyethylene (HDPE) or steel container.
-
Note: Avoid glass for waste accumulation to prevent breakage.
-
-
Labeling:
-
Segregation: Store in a Flammable Waste cabinet. Keep separate from oxidizers (Nitric Acid) and inorganic acids.
-
Final Disposition: Incineration at a permitted RCRA TSDF (Treatment, Storage, and Disposal Facility).
Scenario B: Stabilization of Mid-Level Peroxides (20 - 100 ppm)
Requirement: Only performed by experienced personnel in a fume hood. Goal: Reduce peroxides to < 20 ppm to allow for safe transport.
Protocol:
-
Ratio: Add a 20% excess of Ferrous Sulfate (FeSO₄) solution (acidified with a trace of sodium bisulfate) to the solvent.
-
Alternative: Shake with a 10% aqueous solution of Sodium Metabisulfite .
-
-
Agitation: Stir gently (do not shake vigorously if levels are near 100 ppm) for 30 minutes.
-
Retest: Use test strips to confirm peroxides are eliminated.
-
Disposal: Separate the organic layer (FDIPA) from the aqueous layer.
-
Organic Layer: Dispose as Flammable Waste (Scenario A).
-
Aqueous Layer: Dispose as aqueous chemical waste (check pH).
-
Emergency Spill Response
FDIPA is lighter than water and immiscible. A water hose will spread the fire, not extinguish it.
-
Small Spill (< 500 mL):
-
Isolate: Remove all ignition sources immediately (Flash point 16°C).
-
Ventilate: Open fume hoods; evacuate the room if ventilation is poor.
-
Absorb: Use polypropylene pads or vermiculite . Do not use paper towels (combustible surface area).
-
Collect: Place absorbed material in a spark-proof container/bag. Label as D001 Waste.
-
-
Large Spill (> 1 L):
-
Evacuate: Pull the fire alarm.
-
Contain: If safe, dike the spill with absorbent socks to prevent entry into drains.
-
Call: Contact HazMat response.
-
Regulatory Compliance Data
Ensure all waste manifests utilize the following codes.
| Regulatory Body | Classification | Code/Standard |
| EPA (RCRA) | Characteristic Waste (Ignitable) | D001 |
| DOT | Proper Shipping Name | Alcohols, n.o.s. (or Flammable Liquid, n.o.s.) |
| DOT | Hazard Class | 3 (Flammable Liquid) |
| DOT | Packing Group | II |
| OSHA | Hazard Communication | Flammable, Irritant |
References
-
Clark, D. E. (2001).[2] Peroxides and Peroxide-Forming Compounds.[1][2][3][8] Chemical Health and Safety, 8(5), 12-21.[2] (Seminal text on peroxide classification).[1][2][3][4][9]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[10] National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. Retrieved from [Link]
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. emich.edu [emich.edu]
- 3. 过氧化物形成溶剂 [sigmaaldrich.com]
- 4. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. www1.wellesley.edu [www1.wellesley.edu]
- 9. researchgate.net [researchgate.net]
- 10. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
